molecular formula C8H12N4O3 B135725 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide CAS No. 247583-72-8

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide

Cat. No.: B135725
CAS No.: 247583-72-8
M. Wt: 212.21 g/mol
InChI Key: NCCQVNCBOLIFEF-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C8H12N4O3 and its molecular weight is 212.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-4-nitro-5-propylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c1-3-4-5-7(12(14)15)6(8(9)13)10-11(5)2/h3-4H2,1-2H3,(H2,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCQVNCBOLIFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=NN1C)C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452601
Record name 1-METHYL-4-NITRO-5-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247583-72-8
Record name 1-METHYL-4-NITRO-5-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide

Foreword: Navigating the Landscape of a Novel Chemical Entity

In the field of drug discovery and development, researchers are often tasked with characterizing novel chemical entities (NCEs) for which a public body of literature does not yet exist. This guide addresses such a scenario for This compound . A thorough search of scientific databases reveals a lack of specific data for this compound. However, extensive information is available for its structural isomer, 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (CAS No. 139756-01-7), which serves as a crucial reference point for predictive analysis and experimental design.[1][2][3][4]

This document is structured not as a static data sheet, but as a comprehensive guide for the research scientist. It provides the foundational principles, authoritative protocols, and expert rationale required to fully characterize the physicochemical properties of the target compound. Understanding these properties is not merely an academic exercise; it is the cornerstone of successful drug development, profoundly influencing a molecule's absorption, distribution, metabolism, excretion (ADME), and overall therapeutic potential.[5][6][7][8]

Section 1: Structural Analysis and Predicted Core Properties

The first step in characterizing any NCE is a detailed analysis of its structure. The subtle difference in the placement of the propyl and carboxamide groups between the target compound and its known isomer will induce changes in properties such as polarity, hydrogen bonding potential, and molecular conformation.

Target Compound: this compound

  • Molecular Formula: C₈H₁₂N₄O₃

  • Molecular Weight: 212.21 g/mol [1]

Known Isomer: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

  • Molecular Formula: C₈H₁₂N₄O₃

  • Molecular Weight: 212.21 g/mol [1]

While their gross formulas are identical, the spatial arrangement of atoms differs, which is why experimental determination is non-negotiable. The properties of the known isomer provide an invaluable baseline for what a researcher might expect.

Table 1: Physicochemical Properties of the Known Isomer (CAS 139756-01-7) and Target Values for the Novel Compound

Property Known Isomer: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide Target: this compound Significance in Drug Development
Melting Point 141-143 °C[1] To Be Determined (TBD) Indicates purity and lattice energy; impacts solubility.[9]
Boiling Point 334.6 °C (Predicted)[1] TBD Relevant for purification and stability assessment.
Water Solubility 31.6 µg/mL[1] TBD Critical for absorption and formulation.[10][11]
pKa 14.62 (Predicted)[1] TBD Governs ionization state, affecting solubility and permeability across physiological pH.[12][13]

| LogP | 1.60 (Predicted)[14] | TBD | Measures lipophilicity; key for membrane permeability and target engagement.[15][16] |

Section 2: The Imperative of Physicochemical Profiling in Drug Discovery

The transition of a compound from a "hit" to a viable drug candidate is critically dependent on its physicochemical profile.[5][17] Properties like solubility, lipophilicity, and ionization state are not independent variables but are deeply interconnected, collectively dictating the pharmacokinetic and pharmacodynamic behavior of a molecule.[7][18]

  • Expertise & Experience: A preoccupation with maximizing target affinity alone often leads to molecules with high molecular weight and lipophilicity, a phenomenon sometimes called "molecular obesity."[19] This can create significant downstream challenges in formulation and may lead to toxicity.[19][20] Early and accurate physicochemical profiling allows for a more holistic approach, balancing potency with drug-like properties.[18][20]

  • Trustworthiness: The protocols detailed in this guide are designed to be self-validating. By employing gold-standard methodologies, researchers can generate reliable, reproducible data that forms a solid foundation for subsequent stages of development, from preclinical formulation to clinical trials.

Logical Relationship: Physicochemical Properties to In Vivo Fate

cluster_0 Core Physicochemical Properties cluster_1 Biopharmaceutical & Pharmacokinetic Outcomes Solubility Aqueous Solubility Absorption Absorption Solubility->Absorption Dissolution is a prerequisite Formulation Formulation Strategy Solubility->Formulation Determines dosage form (e.g., oral vs. IV) pKa Ionization (pKa) pKa->Absorption Affects solubility in gut pH gradient Distribution Distribution pKa->Distribution Influences cell membrane passage LogP Lipophilicity (LogP) LogP->Absorption Governs passive diffusion across membranes LogP->Distribution Impacts tissue penetration & plasma protein binding Metabolism Metabolism LogP->Metabolism High LogP can increase metabolic liability Bioavailability Bioavailability Absorption->Bioavailability Distribution->Bioavailability Metabolism->Bioavailability Excretion Excretion Excretion->Bioavailability

Caption: Interplay of core physicochemical properties and their impact on ADME.

Section 3: Authoritative Experimental Protocols for Characterization

This section provides validated, step-by-step methodologies for determining the key .

Structural Confirmation and Purity

Before measuring other properties, the identity and purity of the synthesized compound must be unequivocally confirmed.

  • Methodologies: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are standard.[21][22][23] Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).

  • Causality: Failure to confirm structure and purity will invalidate all subsequent data. For instance, an impurity could drastically alter a measured solubility value.

Aqueous Solubility (Thermodynamic)

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent and is the most relevant measure for biopharmaceutical assessment.[24] The shake-flask method remains the gold standard for this determination due to its reliability.[25]

  • Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear vial. The excess solid ensures that equilibrium with the solid phase is achieved.

  • Equilibration: Agitate the vial at a constant, controlled temperature (typically 25°C or 37°C) for a prolonged period (24-72 hours). This extended time is crucial to allow the system to reach true thermodynamic equilibrium.

  • Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the sample at high speed to pellet all undissolved solid.

  • Sampling: Carefully extract a sample from the clear supernatant, ensuring no solid particles are disturbed.

  • Quantification: Dilute the supernatant sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC with UV detection, against a standard curve.

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Ionization Constant (pKa)

The pKa value is the pH at which a compound is 50% ionized and 50% neutral. It is a critical determinant of a drug's behavior in the variable pH environments of the body, such as the stomach and intestines.[26] Potentiometric titration is a highly accurate and direct method for pKa determination.[12][27][28]

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[27]

  • Sample Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.[12] Ensure the final concentration is suitable for detection (e.g., 1-5 mM).

  • Titration Setup: Place the solution in a jacketed vessel at a constant temperature. Purge with an inert gas like nitrogen to remove dissolved CO₂, which can interfere with pH measurements.

  • Titration: For an acidic compound, titrate by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). For a basic compound, use a strong acid (e.g., 0.1 M HCl).[28]

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is found at the midpoint of the steepest part of the titration curve.

cluster_0 Preparation cluster_1 Titration cluster_2 Analysis Calibrate Calibrate pH Meter Dissolve Dissolve Compound Calibrate->Dissolve Titrate Add Titrant in Small Increments Dissolve->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Determine Find pKa at Half-Equivalence Point Plot->Determine

Caption: Process flow for determining pKa using potentiometric titration.

Lipophilicity (LogP)

Lipophilicity, the "oil-loving" nature of a molecule, is quantified by the partition coefficient (P) between an organic phase (typically n-octanol) and an aqueous phase. LogP is the logarithm of this ratio.[29] It is a primary predictor of a drug's ability to cross lipid cell membranes.[16] The shake-flask method is the traditional and most direct way to measure LogP.[16][30]

  • Phase Preparation: Pre-saturate n-octanol with water and water (or buffer at a specific pH) with n-octanol by mixing them vigorously and allowing the layers to separate. This step is critical to prevent volume changes during the experiment.

  • Compound Addition: Dissolve a known amount of the compound in the aqueous phase.

  • Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution in a sealed vial.

  • Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV or LC-MS).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[16]

Start Pre-saturate Octanol & Water Add Dissolve Compound in Aqueous Phase Start->Add Mix Add Octanol & Shake to Equilibrate Add->Mix Separate Centrifuge to Separate Phases Mix->Separate Sample_Aq Sample Aqueous Phase Separate->Sample_Aq Sample_Oct Sample Octanol Phase Separate->Sample_Oct Analyze Quantify Concentration in Both Phases Sample_Aq->Analyze Sample_Oct->Analyze Calculate Calculate LogP Analyze->Calculate

Caption: Workflow for LogP determination via the shake-flask method.

Section 4: Safety and Handling Precautions

While specific toxicological data for this compound is unavailable, the Safety Data Sheet (SDS) for its known isomer (CAS 139756-01-7) provides essential precautionary guidance. Researchers should handle the novel compound with, at a minimum, the same level of care.

  • Hazards Identified: Harmful if swallowed. May cause damage to organs through prolonged or repeated exposure. Harmful to aquatic life with long lasting effects.[31]

  • Recommended Precautions:

    • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[31][32]

    • Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust or fumes.[31][32]

    • Wash hands thoroughly after handling.[31]

    • Avoid release to the environment.[31]

Section 5: Conclusion and Path Forward

The characterization of a novel compound such as this compound is a systematic process grounded in established scientific principles. While direct data is not yet publicly available, a clear and reliable path to obtaining it exists. By leveraging the known properties of its structural isomer as a predictive guide and meticulously applying the authoritative protocols detailed in this guide, researchers can build a comprehensive physicochemical profile. This essential dataset will empower informed decision-making, mitigate risks in drug development, and ultimately determine the therapeutic potential of this new chemical entity.

References

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed. [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (Review Article). [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. [Link]

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  • Synthesis and evaluation of novel pyrazole carboxamide derivatives. [Link]

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  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

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  • Synthesis, characterization,nematocidal activity and docking study of novel pyrazole-4-carboxamide derivatives. ResearchGate. [Link]

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  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH. [Link]

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  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

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  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C8H11N3O4. PubChem. [Link]

  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5).... ResearchGate. [Link]

  • Chromatographic Approaches for Measuring Log P. ResearchGate. [Link]

  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. NIH. [Link]

  • 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. [Link]

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  • Introduction to log P and log D measurement using PionT3. Pion Inc. [Link]

  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | C8H12N4O3. PubChem. [Link]

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Sources

An In-Depth Technical Guide to 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide (CAS 139756-01-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide, a key chemical intermediate in the synthesis of the blockbuster drug, Sildenafil. The document delves into the compound's physicochemical properties, provides a detailed, step-by-step synthesis protocol, and outlines methods for its characterization and quality control. Furthermore, it discusses the safety precautions necessary for handling this nitrated pyrazole derivative and touches upon the general biological context of pyrazole-based compounds. This guide is intended to be a valuable resource for researchers and professionals involved in pharmaceutical synthesis and drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Physicochemical Properties

This compound, with the CAS number 139756-01-7, is a substituted pyrazole derivative of significant interest in the pharmaceutical industry.[1] Its primary importance lies in its role as a crucial building block in the multi-step synthesis of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction.[2][3] Understanding the properties and synthesis of this intermediate is paramount for the efficient and safe production of Sildenafil.

Nomenclature and Structure
  • Systematic Name: this compound

  • Synonyms: Sildenafil Amide Impurity[4][5]

  • CAS Number: 139756-01-7

  • Molecular Formula: C₈H₁₂N₄O₃[1]

  • Molecular Weight: 212.21 g/mol [5][6]

  • Chemical Structure:

    • A pyrazole ring substituted at position 1 with a methyl group, at position 4 with a nitro group, at position 5 with a propyl group, and at position 3 with a carboxamide group.

Physicochemical Data
PropertyValueSource
Appearance White to light beige or light brown solid/powder[4]
Purity Typically ≥95%[6]
Boiling Point 334.559 °C at 760 mmHg[1]
Density 1.453 g/cm³[1]
Flash Point 156.136 °C[1]
Refractive Index 1.629[1]
Storage Sealed in a dry, room temperature environment. For long-term storage, 2-8°C is recommended.[4]

Synthesis and Purification

The synthesis of this compound is a critical step in the overall synthesis of Sildenafil. The most common and industrially relevant method involves the nitration of its precursor, 1-methyl-3-n-propylpyrazole-5-carboxamide.

Synthesis of the Precursor: 1-Methyl-3-n-propylpyrazole-5-carboxamide

A detailed protocol for the synthesis of the precursor is essential for a complete understanding of the manufacturing process. The synthesis of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid involves the methylation of the pyrazole ring and subsequent hydrolysis of an ester group.[7]

Experimental Protocol:

  • Methylation: In a well-ventilated fume hood, dissolve 1-methyl-3-propyl-1H-pyrazole-5-carboxylate in a suitable solvent such as dimethylformamide (DMF). Add a methylating agent, for instance, dimethyl sulfate, under basic conditions.[7] The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: The resulting methylated ester is then hydrolyzed to the corresponding carboxylic acid using an aqueous solution of a base like sodium hydroxide.[7] The reaction mixture is heated to facilitate the hydrolysis.

  • Work-up and Isolation: After cooling, the reaction mixture is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried.

  • Amidation: The carboxylic acid is converted to the carboxamide by first activating the carboxyl group, for example, by forming an acid chloride with thionyl chloride, followed by reaction with ammonia.

Nitration to this compound

The introduction of the nitro group at the 4-position of the pyrazole ring is a key transformation.

Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and a dropping funnel, dissolve 1-methyl-3-n-propylpyrazole-5-carboxamide in a suitable organic solvent like dichloromethane.[8]

  • Nitration: Cool the solution to a temperature below 15°C. Slowly add fuming nitric acid dropwise while maintaining the temperature.[8] The reaction is exothermic and requires careful temperature control to avoid side reactions.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC until the starting material is consumed.[8]

  • Quenching and Extraction: Once the reaction is complete, carefully pour the reaction mixture into ice water with stirring. Separate the organic layer, and wash it sequentially with water, a dilute solution of sodium bicarbonate, and finally with brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield a product with high purity.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis cluster_sildenafil Sildenafil Synthesis Precursor_start 1-Methyl-3-propyl-1H-pyrazole-5-carboxylate Precursor_step1 Methylation (e.g., Dimethyl Sulfate) Precursor_start->Precursor_step1 Precursor_intermediate Methylated Ester Precursor_step1->Precursor_intermediate Precursor_step2 Hydrolysis (e.g., NaOH) Precursor_intermediate->Precursor_step2 Precursor_acid 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid Precursor_step2->Precursor_acid Precursor_step3 Amidation (e.g., SOCl2, then NH3) Precursor_acid->Precursor_step3 Precursor_final 1-Methyl-3-n-propylpyrazole-5-carboxamide Precursor_step3->Precursor_final Target_start 1-Methyl-3-n-propylpyrazole-5-carboxamide Target_step1 Nitration (Fuming Nitric Acid in Dichloromethane) Target_start->Target_step1 Target_product This compound Target_step1->Target_product Sildenafil_start This compound Sildenafil_step1 Reduction of Nitro Group (e.g., Catalytic Hydrogenation) Sildenafil_start->Sildenafil_step1 Sildenafil_intermediate 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Sildenafil_step1->Sildenafil_intermediate Sildenafil_step2 Coupling and Cyclization Sildenafil_intermediate->Sildenafil_step2 Sildenafil_final Sildenafil Sildenafil_step2->Sildenafil_final

Caption: Synthetic pathway from the precursor to Sildenafil, highlighting the formation of the target compound.

Characterization and Quality Control

Ensuring the purity and identity of this compound is crucial for its use in pharmaceutical manufacturing. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal methyl and multiplets for the two methylene groups), a singlet for the N-methyl group, and signals for the amide protons. The absence of a signal for the proton at the 4-position of the pyrazole ring confirms successful nitration. For the closely related 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, the propyl chain protons appear around 0.99-1.03 ppm (triplet).[9]

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms. Key signals would include those for the carbonyl carbon of the amide, the carbons of the pyrazole ring (with the carbon at the 4-position shifted downfield due to the nitro group), and the carbons of the propyl and methyl groups. In the related carboxylic acid, the carbonyl carbon appears at 158.58 ppm and the nitro-bearing carbon at 149.81 ppm.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should display characteristic absorption bands for the N-H stretching of the amide group (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1680-1640 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively).

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 213.21.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Detection is usually performed using a UV detector at a wavelength where the compound has significant absorbance. The purity is determined by the area percentage of the main peak.

QC_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Sample Synthesized This compound NMR NMR (¹H, ¹³C) Sample->NMR FTIR FTIR Sample->FTIR MS Mass Spectrometry Sample->MS HPLC HPLC Sample->HPLC Identity Structural Confirmation NMR->Identity FTIR->Identity MS->Identity Purity Purity Assessment HPLC->Purity

Caption: Quality control workflow for the characterization of the target compound.

Biological Context and Application

The primary and well-established application of this compound is as a key intermediate in the synthesis of Sildenafil.[2][10] The nitro group at the 4-position is subsequently reduced to an amino group, which is then acylated and cyclized to form the pyrazolopyrimidinone core of the Sildenafil molecule.[2]

While extensive research has been conducted on the biological activities of various pyrazole derivatives, including antimicrobial, anti-inflammatory, and anticancer properties, there is limited publicly available information on the specific biological activity or toxicological profile of this compound itself.[11][12][13][14] As an intermediate in a multi-step synthesis, it is generally assumed to be consumed in the subsequent reaction step and not intended for direct biological application.

However, it is noteworthy that some pyrazole derivatives have been reported to exhibit toxicity. For instance, certain 1-methyl-1H-pyrazole-5-carboxamides have shown unexpected acute mammalian toxicity, potentially linked to the inhibition of mitochondrial respiration.[15] Therefore, while the toxicological profile of this specific intermediate is not well-defined, it should be handled with the appropriate precautions for a novel chemical entity.

Safety Precautions

As with any chemical synthesis, especially those involving nitrating agents, strict adherence to safety protocols is essential. Nitrated organic compounds can be energetic and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

  • Ventilation: All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of vapors or dust.[16][17]

  • Handling of Nitrating Agents: Fuming nitric acid is highly corrosive and a strong oxidizing agent. It should be handled with extreme care, and appropriate measures should be in place to neutralize any spills.

  • Reaction Monitoring: The nitration reaction is exothermic. Careful temperature control and slow addition of the nitrating agent are crucial to prevent runaway reactions.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a pivotal intermediate in the pharmaceutical industry, particularly in the synthesis of Sildenafil. A thorough understanding of its synthesis, purification, and characterization is fundamental for ensuring the quality and efficiency of the final drug product. This technical guide has provided a detailed overview of these aspects, along with essential safety information. While the biological profile of this specific intermediate is not extensively studied, its critical role in the production of a life-changing medication underscores its importance in medicinal chemistry and drug development.

References

  • 3-Nitro-1H-pyrazole - Safety D
  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid - Benchchem.
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitr
  • 4-Nitropyrazole - AK Scientific, Inc.
  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)...
  • Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide - ResearchG
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The Diverse Biological Activities of Pyrazole Carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Carboxamide Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the architecture of pharmacologically active molecules.[1] When combined with a carboxamide linkage, it forms the pyrazole carboxamide scaffold, a structure renowned for its versatility and profound impact across various therapeutic areas.[2][3] This scaffold's unique electronic and steric properties allow for multifaceted interactions with a wide array of biological targets, making it a "privileged structure" in medicinal chemistry.[1][4] Its derivatives have been successfully developed into drugs for treating inflammation, cancer, and infectious diseases, demonstrating the scaffold's significant therapeutic potential.[5][6]

This technical guide offers an in-depth exploration of the diverse biological activities of pyrazole carboxamide derivatives. We will delve into their primary mechanisms of action, explore critical structure-activity relationships (SAR), provide detailed experimental protocols for their evaluation, and present case studies of their successful application in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this remarkable chemical scaffold.

A Spectrum of Biological Activities: From Anticancer to Antimicrobial

Pyrazole carboxamide derivatives exhibit a remarkable breadth of biological activities, a testament to their ability to be tailored to interact with various biological targets.[7][8] Key activities that have been extensively researched and validated include:

  • Anticancer Activity: Many derivatives act as potent inhibitors of protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell proliferation.[6][9]

  • Antifungal/Insecticidal Activity: A major class of agricultural fungicides and insecticides are pyrazole carboxamides that target the mitochondrial enzyme succinate dehydrogenase (SDH), crippling the pathogen's energy production.[10][11][12]

  • Anti-inflammatory Activity: The well-known drug Celecoxib is a pyrazole derivative that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain.[13][14][15]

  • Antimicrobial Activity: Researchers have synthesized novel pyrazole carboxamides that show promising antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against various fungal strains.[1][2][16]

  • Other Activities: The versatility of the scaffold has led to the exploration of derivatives for a range of other conditions, including neurological disorders and metabolic diseases.[1][17][18]

Deep Dive: Key Mechanisms of Action

The efficacy of pyrazole carboxamide derivatives stems from their ability to precisely inhibit the function of critical enzymes and receptors. Two of the most significant mechanisms are kinase inhibition and succinate dehydrogenase inhibition.

Kinase Inhibition in Oncology

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[19] Mutations that lead to the constitutive activation of kinases are a common driver of cancer.[20] Pyrazole carboxamide derivatives have been expertly designed to target these rogue kinases.

Mechanism: Targeting the ATP-Binding Site

A prime example is the inhibition of B-Raf, a kinase frequently mutated in melanoma (V600E mutation).[19][20] Pyrazole carboxamide inhibitors are designed to fit into the ATP-binding pocket of the B-Raf kinase.[20] By occupying this site, they prevent ATP from binding, thereby blocking the phosphorylation of downstream targets like MEK and ERK and halting the pro-proliferative signaling cascade.[19] Structure-based design has been instrumental in developing potent and selective B-Raf inhibitors.[20] For instance, the pyrazole core can form crucial hydrogen bonds with hinge residues in the kinase domain, while other parts of the molecule can be modified to achieve high selectivity for the mutated B-Raf(V600E) over its wild-type form, a critical factor in minimizing side effects.[19][21]

Signaling Pathway Visualization: B-Raf(V600E) Inhibition

BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Signal BRAF B-Raf (V600E) Mutant RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Activates Inhibitor Pyrazole Carboxamide Inhibitor Inhibitor->BRAF Inhibits

Caption: Inhibition of the constitutively active B-Raf(V600E) kinase by a pyrazole carboxamide derivative blocks the downstream MAPK signaling pathway, thereby inhibiting cancer cell proliferation.

Succinate Dehydrogenase Inhibition (SDHI) in Agriculture

In the realm of agriculture, pyrazole carboxamides are powerful fungicides.[11] They function by targeting succinate dehydrogenase (SDH), an enzyme complex (also known as Complex II) that is a vital component of both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle in fungi.[10][22]

Mechanism: Disrupting Fungal Respiration

SDHIs work by blocking the ubiquinone-binding site of the SDH enzyme.[22] This inhibition halts the transfer of electrons, which disrupts the entire process of cellular respiration and stops the production of ATP, the cell's primary energy currency.[10] This leads to the eventual death of the fungal pathogen.[11] The pyrazole-4-carboxamide chemical group is a major class within SDHI fungicides, with many commercially successful products.[10][23] The development of new SDHI derivatives is also a key strategy to combat the emergence of fungicide resistance in plant pathogens.[10][11]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole carboxamide derivatives is highly dependent on the nature and position of substituents on both the pyrazole ring and the carboxamide moiety. Understanding these structure-activity relationships (SAR) is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

For instance, in the development of cannabinoid receptor 1 (CB1) antagonists, studies revealed that potent and selective activity required specific substitutions at three key positions on the pyrazole ring[17][24]:

  • Position 1: A 2,4-dichlorophenyl substituent was found to be crucial.[17][24]

  • Position 3: A carboxamide group, often linked to a piperidinyl moiety, was essential for high affinity.[17]

  • Position 5: A para-substituted phenyl ring, such as a p-iodophenyl group, contributed significantly to potency.[17][24]

Similarly, in the design of B-Raf(V600E) inhibitors, SAR studies have guided the optimization of molecules to enhance cellular activity and improve properties like aqueous solubility.[21] For anticancer agents targeting PI3 kinase, a pyrazole carbaldehyde derivative with a para-nitro group on one phenyl ring and a para-ethoxy group on another showed the highest activity.[6][25] These examples underscore the importance of systematic chemical modification and biological testing to identify the optimal structural features for a given target.

Table 1: Example SAR Data for Pyrazole Carboxamide Derivatives as Kinase Inhibitors

Compound IDPyrazole Ring Substituent (R1)Carboxamide Substituent (R2)Target KinaseIC50 (µM)Reference
Comp-A 3-methylN-(4-chlorophenyl)Aurora A0.16[4]
Comp-B 3-methylN-(4-methoxyphenyl)Aurora A> 10[4]
Comp-C 3-trifluoromethylN-{2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]ethyl}FLT30.00233[26]
Comp-D 3-phenylN-(aryl)B-Raf(V600E)0.70[19]
Comp-E 1,5-diphenylN-(substituted phenyl)General Kinase-[9]
Comp-F --PI3 Kinase0.25[6]

Note: Data is illustrative and compiled from multiple sources to demonstrate SAR principles. IC50 is the half-maximal inhibitory concentration.

Experimental Protocols for Biological Activity Assessment

The evaluation of novel pyrazole carboxamide derivatives requires a systematic and robust screening process. This typically begins with in vitro assays to determine potency and selectivity, followed by more complex cell-based assays and, eventually, in vivo studies.

General Workflow for Screening Novel Compounds

A logical progression of experiments is essential for efficient drug discovery. The initial focus is on confirming the compound's effect on cell viability and then moving to specific target engagement and mechanism of action studies.

Screening Workflow Visualization

Screening_Workflow cluster_start Phase 1: Initial Screening cluster_target Phase 2: Target Validation cluster_cellular Phase 3: Cellular Mechanism cluster_invivo Phase 4: In Vivo Efficacy Synthesis Compound Synthesis & Purification Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT, LDH) Synthesis->Cytotoxicity Test on Cancer & Normal Cell Lines EnzymeAssay Enzyme Inhibition Assay (Determine IC50, Ki) Cytotoxicity->EnzymeAssay Proceed with Active Compounds Selectivity Selectivity Profiling (Kinase Panel) EnzymeAssay->Selectivity Assess Off-Target Effects CellBased Cell-Based Assays (e.g., Western Blot for Pathway Modulation) Selectivity->CellBased Confirm Cellular Mechanism Apoptosis Apoptosis/Autophagy Assays CellBased->Apoptosis PKPD Pharmacokinetics & Pharmacodynamics Apoptosis->PKPD Lead Candidate Selection Xenograft Animal Efficacy Models (e.g., Xenograft) PKPD->Xenograft

Caption: A typical experimental workflow for evaluating the biological activity of novel pyrazole carboxamide derivatives, from initial synthesis to in vivo testing.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay is a foundational colorimetric assay to quantify the cytotoxic or cytostatic effects of a compound.[27] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[27] This initial screen is critical to determine a compound's general toxicity profile and to calculate the IC50 (half-maximal inhibitory concentration), a key measure of potency.[28][29]

Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., A549, MCF-7) and a non-cancerous control cell line in 96-well plates at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test pyrazole carboxamide derivative in the appropriate culture medium. Replace the old medium with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM).

  • Controls (Self-Validating System):

    • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This accounts for any solvent-induced toxicity.

    • Untreated Control: Cells with fresh medium only, representing 100% viability.

    • Blank Control: Medium without cells to provide a background reading.

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Aspirate the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Protocol 2: Enzyme Inhibition Assay (Kinase Activity)

Causality: Once a compound shows cytotoxic activity, it is crucial to determine if this effect is due to the inhibition of its intended target.[30] An enzyme inhibition assay directly measures the compound's ability to reduce the activity of a specific enzyme (e.g., B-Raf kinase).[31] This allows for the determination of IC50 and the inhibition constant (Ki), providing a quantitative measure of target-specific potency.[32]

Methodology: [30][33]

  • Reaction Setup: In a 96-well plate, combine a reaction buffer, a specific concentration of the purified target kinase, and the fluorescent or colorimetric substrate.

  • Inhibitor Addition: Add the pyrazole carboxamide derivative at a range of concentrations.

  • Controls (Self-Validating System):

    • No Inhibitor Control: Reaction with the enzyme but without the test compound (represents 100% enzyme activity).

    • No Enzyme Control: Reaction mix without the enzyme to measure background signal.

    • Positive Control: A known inhibitor of the target kinase to validate the assay's responsiveness.

  • Reaction Initiation: Initiate the enzymatic reaction by adding ATP.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a specific time, allowing the enzymatic reaction to proceed.

  • Signal Detection: Stop the reaction and measure the output signal (e.g., fluorescence, absorbance) using a plate reader. The signal intensity is proportional to the enzyme's activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percent inhibition against the compound concentration to determine the IC50 value. Further kinetic studies (e.g., varying substrate and inhibitor concentrations) can be performed to determine the mechanism of inhibition (competitive, non-competitive, etc.).[34]

Case Study: Celecoxib - A Pyrazole Carboxamide Success Story

Celecoxib (brand name Celebrex) is a diaryl-substituted pyrazole that stands as a prime example of a successful drug based on this scaffold.[13][15] It functions as a selective nonsteroidal anti-inflammatory drug (NSAID).[14]

  • Mechanism of Action: Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[13][14] COX-2 is primarily expressed at sites of inflammation and is responsible for producing prostaglandins that mediate pain and inflammation.[14] Unlike traditional NSAIDs that inhibit both COX-1 and COX-2, Celecoxib's selectivity for COX-2 reduces the risk of gastrointestinal side effects associated with COX-1 inhibition.[14][15]

  • Therapeutic Use: It is widely used for the management of pain and inflammation in conditions like arthritis.[15]

  • Further Research: Interestingly, due to the role of COX-2 in some cancers, Celecoxib has also been investigated for its potential as a cancer chemopreventive and therapeutic agent.[15][35]

Future Perspectives and Conclusion

The pyrazole carboxamide scaffold continues to be a fertile ground for drug discovery. Current and future research is focused on several key areas:

  • Enhanced Selectivity: Designing derivatives with even higher selectivity for their intended targets to minimize off-target effects and improve safety profiles.

  • Combating Drug Resistance: Developing novel derivatives that can overcome resistance mechanisms, particularly in oncology and infectious diseases.

  • New Therapeutic Targets: Exploring the potential of pyrazole carboxamides to modulate novel biological targets for diseases with unmet medical needs.

  • Advanced Synthesis: Employing modern synthetic methods like microwave-assisted and multi-component reactions to efficiently generate diverse libraries of pyrazole carboxamide derivatives for high-throughput screening.[8][36]

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The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2] Its metabolic stability and versatile chemical nature allow for the synthesis of a multitude of derivatives with a broad spectrum of pharmacological activities.[1][3] This technical guide provides a comprehensive overview of the significant therapeutic targets of pyrazole-containing compounds, with a focus on their mechanisms of action, supported by quantitative data, detailed experimental methodologies, and visualizations of key biological pathways.

The Pyrazole Moiety: A Versatile Pharmacophore

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity and selectivity.[4][5] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor contribute to its versatile binding capabilities.[6] The two nitrogen atoms in the ring can engage in hydrogen bonding, while the aromatic nature of the ring allows for π-π stacking interactions with aromatic residues in protein binding pockets. Furthermore, the different positions on the pyrazole ring can be readily substituted with various functional groups, enabling fine-tuning of the compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.[2][7]

Key Therapeutic Targets of Pyrazole Compounds

Pyrazole derivatives have demonstrated remarkable efficacy in modulating the activity of various proteins implicated in a wide range of diseases, from cancer and inflammation to neurodegenerative and infectious diseases.[8][9] The primary therapeutic targets can be broadly categorized into kinases, enzymes, receptors, and structural proteins.

Protein Kinases: The Central Hub of Cellular Signaling

Protein kinases are a large family of enzymes that play a critical role in regulating virtually all cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[4][5] Pyrazole-based compounds have emerged as a highly successful class of kinase inhibitors, with several approved drugs and numerous candidates in clinical development.[4][5][10]

The pyrazole scaffold often serves as a core structural element that mimics the adenine region of ATP, the natural substrate for kinases, allowing these compounds to act as competitive inhibitors.[4]

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central components of the JAK-STAT signaling pathway, which is crucial for mediating the biological effects of numerous cytokines and growth factors involved in immunity and inflammation.[4][5] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases, myeloproliferative neoplasms, and certain cancers.[4]

Mechanism of Action: Pyrazole-based JAK inhibitors, such as the approved drugs ruxolitinib and baricitinib, bind to the ATP-binding site of JAKs, preventing the phosphorylation and activation of STAT proteins.[4][10] This blockade of downstream signaling leads to the suppression of pro-inflammatory cytokine production and inhibition of immune cell proliferation.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 5. STAT Recruitment JAK->Receptor 4. Receptor Phosphorylation JAK->JAK 3. Trans-phosphorylation JAK->STAT 6. STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Pyrazole_Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Pyrazole_Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 9. Gene Regulation

Quantitative Data: Pyrazole-based JAK Inhibitors

CompoundTarget(s)IC50Disease Area
RuxolitinibJAK1/JAK2~3 nMMyelofibrosis, Polycythemia Vera
BaricitinibJAK1/JAK25.9 nM (JAK1), 5.7 nM (JAK2)Rheumatoid Arthritis, Alopecia Areata

The MAPK/ERK pathway is a key signaling cascade that relays extracellular signals to the nucleus to regulate cell proliferation, differentiation, and survival.[11][12] Mutations in components of this pathway, such as BRAF, are common in various cancers, including melanoma.[10]

Mechanism of Action: Pyrazole-based inhibitors like encorafenib target mutated BRAF kinases, preventing the downstream activation of MEK and ERK, thereby inhibiting cancer cell growth.[10]

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Ras Ras RTK->Ras BRAF BRAF Ras->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Pyrazole_Inhibitor Pyrazole Inhibitor (e.g., Encorafenib) Pyrazole_Inhibitor->BRAF Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Quantitative Data: Pyrazole-based Kinase Inhibitors

CompoundTarget(s)IC50Disease Area
EncorafenibBRAF V600E0.35 nMMelanoma
AfuresertibAkt1/2/30.02 nM (Akt1)Cancer
Compound 22CDK2/524 nM (CDK2), 23 nM (CDK5)Pancreatic Cancer
Compound 27VEGFR-2828.23 nMBreast Cancer
Enzymes

COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[13] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated at sites of inflammation.[13]

Mechanism of Action: Pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib are designed to selectively inhibit COX-2.[13] The pyrazole scaffold fits into the active site of the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins.[14] This selective inhibition provides anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[13]

Quantitative Data: Pyrazole-based COX-2 Inhibitors

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib150.04375
Compound 5f>1001.50>66.7
Compound 6f>1001.15>86.9
Compound 11>100.043>232
Compound 5u134.121.7974.92
Compound 5s183.112.5172.95

MAO-A and MAO-B are enzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[15] Inhibition of MAOs can increase the levels of these neurotransmitters in the brain, making them a target for the treatment of depression and neurodegenerative diseases like Parkinson's disease.[15][16]

Mechanism of Action: Pyrazoline derivatives have been shown to act as potent and selective inhibitors of both MAO-A and MAO-B.[7][15] The pyrazoline ring and its substituents interact with the active site of the MAO enzymes, preventing the breakdown of monoamine neurotransmitters.[16]

Quantitative Data: Pyrazole-based MAO Inhibitors

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity
EH78.380.063MAO-B selective
EH84.31-MAO-A selective
Receptors

The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer.[17] Androgens, such as testosterone and dihydrotestosterone, bind to the AR, leading to its activation and the transcription of genes that promote tumor growth.[18]

Mechanism of Action: Pyrazole-based compounds have been developed as AR antagonists.[19] These compounds competitively bind to the ligand-binding domain of the AR, preventing its activation by androgens and subsequent downstream signaling, ultimately leading to the inhibition of prostate cancer cell proliferation.[9][11]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR 1. Androgen Binding AR->AR 2. Dimerization HSP HSP AR->HSP Inactive Complex AR_dimer AR Dimer Pyrazole_Antagonist Pyrazole Antagonist Pyrazole_Antagonist->AR Competitive Inhibition ARE Androgen Response Element (ARE) AR_dimer->ARE 3. Nuclear Translocation & DNA Binding Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription 4. Gene Regulation

Quantitative Data: Pyrazole-based AR Antagonists

CompoundCell LineIC50 (µM)
Compound 10eLNCaP1.25
Structural Proteins

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[13] Disruption of microtubule dynamics is a well-established strategy for cancer therapy.

Mechanism of Action: Certain pyrazole derivatives act as tubulin polymerization inhibitors.[13][20] They bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[13] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells.[13]

Quantitative Data: Pyrazole-based Tubulin Polymerization Inhibitors

CompoundCell LineIC50 (nM)
4kPC-315
5aPC-36

Experimental Protocols for Target Identification and Validation

The identification and validation of therapeutic targets for pyrazole compounds involve a combination of in vitro biochemical assays, cell-based assays, and in silico modeling.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC50) of a pyrazole compound against a specific protein kinase.

Methodology: This protocol is based on a generic fluorescence-based kinase assay that measures the amount of ADP produced.[21]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Pyrazole compound stock solution (in DMSO)

  • ADP detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazole compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 5 µL of the diluted pyrazole compound or vehicle (for control wells).

    • 10 µL of a mixture of the kinase and substrate in kinase assay buffer.

  • Initiation of Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Termination and ADP Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence signal using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Pyrazole Compound Dilutions Start->Compound_Prep Reaction_Setup Set up Kinase Reaction (Kinase, Substrate, Compound) Compound_Prep->Reaction_Setup Reaction_Initiation Initiate Reaction with ATP Reaction_Setup->Reaction_Initiation Incubation Incubate at 30°C Reaction_Initiation->Incubation ADP_Detection Stop Reaction & Add ADP Detection Reagent Incubation->ADP_Detection Data_Acquisition Measure Luminescence ADP_Detection->Data_Acquisition Data_Analysis Calculate IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

COX-2 Selective Inhibition Assay

Objective: To determine the selective inhibitory activity of a pyrazole compound against COX-2 versus COX-1.

Methodology: This protocol is based on a fluorometric assay that measures the production of prostaglandin G2.[7][22]

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • COX assay buffer

  • Fluorometric probe

  • Pyrazole compound stock solution (in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazole compound in COX assay buffer.

  • Reaction Setup: In separate wells for COX-1 and COX-2, add the following:

    • 10 µL of the diluted pyrazole compound or vehicle.

    • 80 µL of the respective COX enzyme (COX-1 or COX-2) in assay buffer containing the fluorometric probe.

  • Incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add 10 µL of arachidonic acid solution to each well to start the reaction.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Determine the percentage of inhibition for each compound concentration and calculate the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50(COX-1)/IC50(COX-2).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the engagement of a pyrazole compound with its target protein in a cellular context.

Methodology: CETSA is based on the principle that a protein's thermal stability changes upon ligand binding.[12][23][24]

Materials:

  • Cultured cells expressing the target protein

  • Pyrazole compound

  • Cell lysis buffer

  • Antibody specific to the target protein

  • Western blotting reagents and equipment

  • PCR tubes and a thermal cycler

Procedure:

  • Cell Treatment: Treat cultured cells with the pyrazole compound or vehicle (DMSO) for a specific duration.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.

  • Protein Quantification and Analysis: Quantify the amount of soluble target protein in each sample using Western blotting with a specific antibody.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Conclusion

The pyrazole scaffold is undeniably a "privileged" structure in drug discovery, with its derivatives demonstrating a remarkable breadth of therapeutic applications.[1] From potent anticancer and anti-inflammatory agents to promising neuroprotective compounds, the versatility of the pyrazole core continues to be a rich source of novel drug candidates. A deep understanding of the specific molecular targets and the underlying mechanisms of action, coupled with robust experimental validation, is crucial for the rational design and development of the next generation of pyrazole-based therapeutics. This guide provides a foundational framework for researchers and drug development professionals to navigate the exciting landscape of pyrazole chemistry and pharmacology.

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A Technical Guide to the Strategic Role of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide in the Synthesis of Sildenafil

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This in-depth technical guide elucidates the pivotal role of the intermediate, 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, in the chemical synthesis of Sildenafil, the active pharmaceutical ingredient (API) in Viagra™. We will dissect the synthetic pathway, focusing on the preparation of this key pyrazole derivative and its subsequent transformation into the core structure of Sildenafil. The narrative emphasizes the chemical logic and process optimization, from the initial medicinal chemistry routes to the convergent commercial synthesis. This document is intended for researchers, chemists, and drug development professionals, providing detailed protocols, mechanistic insights, and quantitative data to support a comprehensive understanding of this critical manufacturing process.

The Strategic Importance of the Pyrazole Moiety in Sildenafil's Architecture

Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5)[1][2]. Its molecular architecture is a sophisticated assembly of three key fragments: a substituted pyrazolo[4,3-d]pyrimidin-7-one core, an ethoxyphenyl group, and a methylpiperazine moiety[3]. The pyrazole ring, fused to a pyrimidinone, is the foundational scaffold of the molecule. The synthesis of this scaffold is therefore a central challenge, and the intermediate 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is the linchpin in its construction.

The commercial synthesis of Sildenafil evolved from a linear, multi-step process to a more efficient convergent route[1][4]. This optimization was driven by the need to improve overall yield, reduce the use of hazardous reagents in late-stage steps, and facilitate purification of the final API[4][5]. In this optimized pathway, the pyrazole intermediate is prepared separately and later coupled with the substituted phenyl fragment before a final, high-yielding cyclization reaction.

Overall Synthetic Strategy: A Convergent Approach

The commercial synthesis effectively splits the Sildenafil molecule into two key building blocks that are prepared independently and then joined. This guide focuses on the pyrazole-based building block.

cluster_0 Pathway A: Pyrazole Fragment Synthesis cluster_1 Pathway B: Phenyl Fragment Synthesis cluster_2 Convergent Coupling & Final Cyclization A1 Diketoester + Hydrazine A2 Pyrazole Ester A1->A2 Cyclization A3 N-Methylated Pyrazole Acid A2->A3 Methylation & Hydrolysis A4 1-Methyl-4-nitro-3-propyl- 1H-pyrazole-5-carboxylic acid A3->A4 Nitration A5 1-Methyl-4-nitro-3-propyl- 1H-pyrazole-5-carboxamide (Key Intermediate) A4->A5 Amidation A6 4-Amino-1-methyl-3-propyl- 1H-pyrazole-5-carboxamide A5->A6 Reduction C1 Acylated Amide Intermediate A6->C1 Coupling B1 2-Ethoxybenzoic Acid B2 Activated Sulfonamide Derivative B1->B2 Multistep Modification B2->C1 C2 Sildenafil C1->C2 Intramolecular Cyclization start N-Methylated Pyrazole Carboxylic Acid step1 Nitration (HNO₃ / H₂SO₄) start->step1 intermediate1 4-Nitro-pyrazole Carboxylic Acid step1->intermediate1 step2 Activation (e.g., SOCl₂) intermediate1->step2 intermediate2 Acyl Chloride step2->intermediate2 step3 Amidation (NH₄OH) intermediate2->step3 end_product 1-Methyl-4-nitro-3-propyl- 1H-pyrazole-5-carboxamide step3->end_product

Caption: Workflow for the synthesis of the key pyrazole intermediate.

Experimental Protocol: Synthesis of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

Disclaimer: This protocol is a synthesis of literature procedures for educational purposes and should be performed only by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

  • Nitration:

    • Carefully dissolve 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid in concentrated sulfuric acid in a reactor cooled to below 10°C.[6]

    • Slowly add a mixture of fuming nitric acid and oleum dropwise, ensuring the internal temperature does not exceed 50°C.[5] The high exothermicity requires meticulous control.[6]

    • After the addition is complete, stir the mixture for a designated period until reaction completion is confirmed by an appropriate method (e.g., TLC, HPLC).

    • Carefully quench the reaction by pouring it onto crushed ice, leading to the precipitation of the nitrated acid.

    • Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.

  • Carboxamide Formation:

    • Suspend the dried 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid in a suitable solvent (e.g., toluene) containing a catalytic amount of DMF.[7]

    • Add thionyl chloride portion-wise and heat the mixture under reflux until the conversion to the acyl chloride is complete (monitoring by IR can be useful).[7]

    • Distill off the excess thionyl chloride and solvent.

    • Cool the resulting crude acyl chloride in an ice bath and slowly add concentrated ammonium hydroxide, which results in the formation of the carboxamide.[8][7]

    • Filter the resulting precipitate, wash with water, and dry to yield 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide.

The Transformation of the Pyrazole Intermediate into the Sildenafil Core

With the key intermediate in hand, the subsequent steps focus on its conversion into the fused ring system of Sildenafil. This phase involves reduction of the nitro group, coupling with the second major fragment, and the final, critical cyclization.

Nitro Group Reduction: A Gateway to Cyclization

The nitro group of the pyrazole intermediate must be reduced to a primary amine to enable the subsequent acylation and cyclization steps.[9] The choice of reducing agent distinguishes the earlier medicinal chemistry route from the optimized commercial process.

  • Medicinal Chemistry Route: Utilized tin(II) chloride (SnCl₂) in ethanol.[8] While effective, this method generates tin-based waste streams that are environmentally problematic and require extensive removal from the product.

  • Commercial Route: Employs catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst, Pd/C) in a solvent like ethyl acetate.[3][9] This is a much cleaner process. The catalyst is easily removed by filtration, and the resulting solution of the amine, 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide , can often be used directly in the next step without isolation, improving process efficiency.[5][9]

Acylation: Coupling the Two Fragments

The newly formed aminopyrazole is coupled with an activated derivative of 2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoic acid.[8] The benzoic acid is typically "activated" to facilitate amide bond formation. A common activating agent is N,N'-carbonyldiimidazole (CDI), which forms a highly reactive imidazolide intermediate.[9][8] This coupling reaction is robust and proceeds in high yield, forming the direct precursor to Sildenafil.

Intramolecular Cyclization: The Ring-Closing Step

This is the final and one of the most elegant steps in the synthesis. The acylated amide intermediate undergoes an intramolecular condensation reaction to form the pyrimidinone ring, yielding the Sildenafil base.[9]

  • Mechanism: The reaction is base-catalyzed, typically using a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) in an anhydrous solvent such as tert-butanol.[4][8] The base deprotonates the carboxamide nitrogen, which then acts as a nucleophile, attacking the other amide's carbonyl carbon to close the ring and eliminate water.

  • Process Optimization: The choice of anhydrous conditions is a key optimization. Early attempts using aqueous base (NaOH) led to significant hydrolysis of the carboxamide as a side reaction, reducing the yield.[4][5] The KOtBu/t-BuOH system avoids this issue, leading to a very clean reaction with yields often exceeding 95%.[5][9] This makes the final purification of the Sildenafil API much simpler.

start 1-Methyl-4-nitro-3-propyl- 1H-pyrazole-5-carboxamide step1 Reduction (H₂, Pd/C) start->step1 intermediate1 4-Amino-pyrazole Intermediate step1->intermediate1 step2 Coupling (Amide Bond Formation) intermediate1->step2 other_frag Activated Phenyl Fragment (via CDI) other_frag->step2 intermediate2 Linear Amide Precursor step2->intermediate2 step3 Cyclization (KOtBu / t-BuOH) intermediate2->step3 end_product Sildenafil Base step3->end_product

Caption: Final transformation of the pyrazole intermediate to Sildenafil.

Quantitative Data and Protocol Summary

The efficiency of the Sildenafil synthesis has improved significantly with process development. The following table summarizes key transformations involving the pyrazole intermediate in the commercial route.

StepKey Reagents & ConditionsIntermediate/ProductReported YieldReference(s)
Nitro Reduction H₂, Palladium on Carbon (Pd/C), Ethyl Acetate4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamideHigh (often used directly)[3][9]
Coupling N,N'-Carbonyldiimidazole (CDI), Ethyl AcetateLinear Acylated Amide PrecursorHigh (product crystallizes directly)[5][9][8]
Cyclization Potassium tert-butoxide (KOtBu), tert-Butanol (t-BuOH), RefluxSildenafil BaseUp to 95%[4][5][9]
Salt Formation Citric Acid, Acetone/WaterSildenafil Citrate>99%[1][10]

Conclusion

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is not merely another intermediate; it is the strategic cornerstone in the convergent synthesis of Sildenafil. Its carefully designed structure contains all the necessary elements in a latent state: the nitro group as a masked amine, the carboxamide poised for cyclization, and the correct substitution pattern on the pyrazole ring. The evolution of its synthesis and subsequent transformation into Sildenafil showcases key principles of modern process chemistry: a shift towards cleaner, safer reactions (e.g., catalytic hydrogenation over stoichiometric tin), the strategic advantage of convergent pathways, and the optimization of final steps to ensure high yields and purity, thereby minimizing the burden of downstream processing. Understanding the role of this specific molecule provides a clear and instructive case study in the art and science of pharmaceutical manufacturing.

References

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Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of Sildenafil from 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, research-grade protocol for the synthesis of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] The synthesis originates from the key intermediate, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a detailed narrative that combines step-by-step methodologies with the underlying chemical principles and strategic considerations for each reaction. The protocols described herein are based on established synthetic routes, emphasizing safety, efficiency, and reproducibility.[2][3]

Introduction: Strategic Overview of Sildenafil Synthesis

Sildenafil, chemically designated as 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is a cornerstone therapeutic agent for erectile dysfunction.[4] Its synthesis has been a subject of extensive study, leading to the development of multiple routes from the initial linear medicinal chemistry approach to more optimized and convergent commercial processes.[1][4]

This guide focuses on a well-documented synthetic pathway that utilizes 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide as a pivotal starting material.[5] The strategic sequence involves the construction of the core pyrazolopyrimidinone ring system, followed by the functionalization of a pendant phenyl group to introduce the characteristic sulfonylpiperazine moiety.

The overall workflow can be logically segmented into five principal transformations:

  • Nitro Group Reduction: Conversion of the nitro-pyrazole to its corresponding amino-pyrazole, a critical precursor for subsequent acylation.

  • Acylation: Amide bond formation between the newly formed aminopyrazole and 2-ethoxybenzoyl chloride.

  • Cyclization: Intramolecular condensation to form the bicyclic pyrazolopyrimidinone core of Sildenafil.

  • Chlorosulfonylation: Regioselective introduction of a chlorosulfonyl group onto the 2-ethoxyphenyl ring.

  • Sulfonamide Formation: Final condensation with N-methylpiperazine to yield the Sildenafil base.

This document will elaborate on the detailed protocol for each of these stages, providing the necessary scientific context and practical insights.

Overall Synthetic Workflow

Below is a Graphviz diagram illustrating the high-level transformation from the starting material to the final active pharmaceutical ingredient (API).

Sildenafil_Synthesis A 1-Methyl-4-nitro-3-propyl- 1H-pyrazole-5-carboxamide B 4-Amino-1-methyl-3-propyl- 1H-pyrazole-5-carboxamide A->B Reduction C 4-(2-Ethoxybenzamido)-1-methyl- 3-propyl-1H-pyrazole-5-carboxamide B->C Acylation D 5-(2-Ethoxyphenyl)-1-methyl-3-propyl- 1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one C->D Cyclization E 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl- 1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one D->E Chlorosulfonylation F Sildenafil (Base) E->F Condensation

Figure 1: High-level overview of the Sildenafil synthesis pathway.

Detailed Protocols and Methodologies

Safety Precaution: All procedures must be conducted in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory. Certain reagents, such as thionyl chloride and chlorosulfonic acid, are highly corrosive and toxic; handle with extreme care.

Step 1: Reduction of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (I) to 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (II)

The reduction of the aromatic nitro group is the crucial first step. While various reducing agents can be employed, catalytic hydrogenation is often preferred in commercial routes for its cleanliness and efficiency, avoiding the metal waste associated with reagents like tin(II) chloride.[5]

Protocol: Catalytic Hydrogenation

  • Reactor Setup: Charge a hydrogenation vessel with 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (I ) (1.0 eq) and a suitable solvent such as ethyl acetate or ethanol (10-15 mL per gram of substrate).

  • Catalyst Addition: Add 5% Palladium on charcoal (Pd/C) catalyst (typically 1-2 mol%). The catalyst should be handled carefully, preferably as a water-wet paste to mitigate ignition risk.

  • Hydrogenation: Seal the vessel and purge thoroughly with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 50-60 psi) and commence vigorous stirring.

  • Reaction Monitoring: The reaction is exothermic. Maintain the temperature between 25-35°C, using cooling if necessary. Monitor the reaction progress by tracking hydrogen uptake or by thin-layer chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (II ) as a solid, which can be used in the next step, often without further purification.[5]

ParameterValueReference
Substrate 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (I )[6]
Reagent Hydrogen (H₂)[5]
Catalyst 5% Palladium on Carbon (Pd/C)[5]
Solvent Ethyl Acetate or Ethanol[5]
Temperature 25-35 °C-
Pressure 50-60 psi-
Typical Yield >95%[5]
Table 1: Reaction parameters for the reduction of the nitro-pyrazole intermediate.
Step 2: Acylation with 2-Ethoxybenzoyl Chloride

This step involves the formation of an amide linkage between the aminopyrazole (II ) and 2-ethoxybenzoyl chloride.

Protocol:

  • Dissolution: Dissolve the aminopyrazole (II ) (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) containing a base, such as triethylamine or pyridine (1.1-1.2 eq), to act as an acid scavenger.

  • Acylating Agent Addition: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of 2-ethoxybenzoyl chloride (1.05 eq) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for completion via TLC.

  • Work-up: Upon completion, quench the reaction with water. If using DCM, separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-(2-ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (III ).[7]

Step 3: Cyclization to Form the Pyrazolopyrimidinone Core

The formation of the bicyclic pyrimidinone ring is achieved through an intramolecular condensation reaction, typically under basic conditions.

Protocol:

  • Reaction Setup: To a solution of the acylated intermediate (III ) (1.0 eq) in a suitable solvent like ethanol or tert-butanol, add a strong base. Potassium tert-butoxide (KOtBu) is highly effective for this transformation.[4]

  • Cyclization: Heat the mixture to reflux and maintain for 4-6 hours. The anhydrous conditions provided by KOtBu in t-butanol are known to minimize hydrolysis side products and drive the reaction towards high yields.[3][4]

  • Work-up: Cool the reaction mixture and neutralize with an aqueous acid (e.g., 4M HCl) to the isoelectric point (pH ~7.5) to precipitate the product.[3]

  • Isolation: Filter the resulting solid, wash with water, and dry under vacuum to obtain 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (IV ).

Figure 2: Chemical structures of key intermediates (I-IV).

Step 4: Chlorosulfonylation

This is an electrophilic aromatic substitution that selectively installs a chlorosulfonyl group at the 5-position of the ethoxyphenyl ring, activated by the ethoxy group.

Protocol:

  • Reagent Preparation: In a dry, inert atmosphere, add the pyrazolopyrimidinone intermediate (IV ) (1.0 eq) portion-wise to an excess of chlorosulfonic acid (HSO₃Cl) at 0°C. A co-reagent, such as thionyl chloride (SOCl₂), is often used to convert the intermediate sulfonic acid into the desired sulfonyl chloride, improving yield and purity.[3][8]

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by HPLC or TLC).

  • Work-up: Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring. This will precipitate the product and decompose the excess chlorosulfonic acid.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. This yields 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (V ).[9][10]

ParameterValueReference
Substrate Intermediate (IV )[8]
Reagents Chlorosulfonic acid, Thionyl chloride[3][8]
Temperature 0 °C to Room Temp[8]
Work-up Quenching on ice[3]
Product CAS 139756-22-2[10][11]
Table 2: Reaction parameters for the chlorosulfonylation step.
Step 5: Condensation with N-Methylpiperazine (Final Step)

The final step is a nucleophilic substitution reaction where N-methylpiperazine displaces the chloride on the sulfonyl group to form the sulfonamide linkage, completing the synthesis of Sildenafil.

Protocol:

  • Reaction Setup: Suspend the sulfonyl chloride intermediate (V ) (1.0 eq) in a suitable solvent like acetone or ethyl acetate.

  • Nucleophile Addition: Add N-methylpiperazine (approx. 2-3 eq) to the suspension. The excess amine also serves as the base to neutralize the HCl generated during the reaction.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) for a few hours until completion.

  • Isolation: Cool the reaction mixture and add water to precipitate the Sildenafil base. Filter the solid, wash with water, and dry.

  • Purification (Optional): The crude Sildenafil base can be recrystallized from a suitable solvent system (e.g., acetone/water) to achieve high purity.

  • Salt Formation (Optional): To prepare the citrate salt, the Sildenafil base is dissolved in a solvent like acetone and treated with a solution of citric acid.[1]

Conclusion

The synthetic route detailed in this application note provides a robust and logical pathway for the preparation of Sildenafil from 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. Each step has been selected based on established and scalable chemical transformations. By carefully controlling reaction conditions and following the outlined protocols, researchers can reliably synthesize this important pharmaceutical agent for further study and development. The causality behind each step—from the clean reduction of the nitro group to the regioselective chlorosulfonylation and final condensation—highlights a classic yet effective strategy in modern pharmaceutical synthesis.

References

  • Kumar, A., et al. (2017). A Facile, Improved Synthesis of Sildenafil and Its Analogues. ACS Omega. Available at: [Link]

  • CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide. Google Patents.
  • University of Bristol. Synthesis of Sildenafil Citrate. Available at: [Link]

  • PubChem. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in Sildenafil Production. Available at: [Link]

  • New Drug Approvals. SILDENAFIL. Available at: [Link]

  • UKEssays. A Synthesis of Sildenafil. (November 2018). Available at: [Link]

  • WO2001019827A1 - A novel process for the synthesis of sildenafil citrate. Google Patents.
  • Papakyriakou, A., et al. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals. Available at: [Link]

  • ChemBK. 4-Ethoxy-3-(1-Methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyriMidin-5-yl)benzene-1-sulfonyl chloride. Available at: [Link]

  • Patsnap Eureka. New green synthesis process of sildenafil intermediate 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Available at: [Link]

  • Papakyriakou, A., et al. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societa. Semantic Scholar. Available at: [Link]

  • ResearchGate. Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... Available at: [Link]

  • Advent Chembio. 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride. Available at: [Link]

  • Pharmaffiliates. Sildenafil Citrate-impurities. Available at: [Link]

  • Pharmaffiliates. 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl Chloride. Available at: [Link]

  • MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available at: [Link]

  • PharmaCompass. Benzenesulfonyl chloride, 3-(4,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo(4,3-d)pyrimidin-5-yl)-4-ethoxy-. Available at: [Link]

  • PubChem. 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Available at: [Link]

  • ResearchGate. Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Available at: [Link]

  • PubMed. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Available at: [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]

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Application Note & Protocol: Quantitative Analysis of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides comprehensive, validated analytical methods for the precise quantification of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide. Pyrazole carboxamides are a significant class of heterocyclic compounds with diverse applications in pharmaceuticals and agrochemicals.[1][2][3] Accurate quantification is critical for pharmacokinetic studies, quality control, and environmental monitoring. We present two robust protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection in complex matrices. These protocols are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind methodological choices and adherence to international validation standards.

Introduction and Scientific Rationale

This compound is a small organic molecule featuring a substituted pyrazole core. The pyrazole nucleus is a key pharmacophore in many established drugs, valued for its diverse biological activities.[2][3][4] The specific substituents—a nitro group (-NO2), a methyl group (-CH3), a propyl group (-C3H7), and a carboxamide (-CONH2)—define the compound's physicochemical properties and, consequently, the optimal analytical strategy.

The presence of the nitroaromatic system provides a strong chromophore, making it highly suitable for UV detection.[5] This is the basis for our primary HPLC-UV method, which offers a balance of simplicity, robustness, and cost-effectiveness for quantifying the analyte in pure form or in simple formulations.

For applications requiring higher sensitivity and selectivity, such as analyzing low concentrations in biological fluids or environmental samples, LC-MS/MS is the method of choice.[6] The molecule's ability to be ionized (likely via electrospray ionization) and fragmented in a predictable manner allows for the development of a highly specific and sensitive quantification method using Multiple Reaction Monitoring (MRM).

Both methods presented herein are validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring they are fit for their intended purpose.[7][8][9][10]

Method 1: Quantification by Reverse-Phase HPLC-UV

This method is ideal for routine quality control, purity assessment, and dissolution testing where analyte concentrations are relatively high.

Principle

The method employs reverse-phase chromatography, where the analyte is separated on a nonpolar stationary phase (C18) with a polar mobile phase. The analyte, being moderately nonpolar, is retained on the column and separated from polar impurities. The nitroaromatic functional group exhibits strong UV absorbance, allowing for sensitive detection around 254 nm.[11][12] Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.

Experimental Protocol

2.2.1. Materials and Reagents

  • Analyte: this compound reference standard (>99% purity)

  • Solvents: Acetonitrile (ACN), HPLC grade; Methanol (MeOH), HPLC grade

  • Water: Deionized (DI) water, 18.2 MΩ·cm

  • Mobile Phase Additive: Formic acid, LC-MS grade

2.2.2. Instrumentation & Conditions

  • System: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[13]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (v/v)

    • Solvent B: Acetonitrile with 0.1% Formic Acid (v/v)

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0.0 70 30
    10.0 30 70
    12.0 30 70
    12.1 70 30

    | 15.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min[11]

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm[11][12]

  • Injection Volume: 10 µL

2.2.3. Preparation of Standards and Samples

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution with the initial mobile phase (70:30 Water:ACN) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample (e.g., formulated product, reaction mixture) in methanol to achieve an estimated concentration within the calibration range. Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.[13]

Method Validation Summary

The following table summarizes the expected performance characteristics of the validated HPLC-UV method, based on ICH guidelines.[7][14]

Validation ParameterSpecificationTypical Result
Linearity (R²) ≥ 0.9950.9992
Range 1 - 100 µg/mLMeets Specification
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) S/N ≥ 3~0.3 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 10~1.0 µg/mL
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock 1. Prepare 1mg/mL Stock Solution Standards 2. Create Calibration Standards (1-100 µg/mL) Stock->Standards Inject 4. Inject 10 µL onto HPLC-UV System Standards->Inject Sample 3. Prepare & Filter Unknown Sample Sample->Inject Separate 5. Separate on C18 Column (Gradient Elution) Inject->Separate Detect 6. Detect at 254 nm Separate->Detect CalCurve 7. Generate Calibration Curve from Standards Detect->CalCurve Quantify 8. Quantify Sample from Peak Area CalCurve->Quantify

Caption: Workflow for HPLC-UV quantification.

Method 2: Quantification by LC-MS/MS

This method provides superior sensitivity and selectivity, making it suitable for bioanalytical studies (e.g., plasma, urine), environmental trace analysis, or impurity profiling.

Principle

This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation on a C18 column, the analyte is ionized, typically using positive-ion electrospray ionization (ESI+). The mass spectrometer isolates the protonated parent molecule (precursor ion, Q1) and subjects it to collision-induced dissociation (CID). Specific product ions (Q3) are then monitored. This precursor-to-product ion transition is unique to the analyte, providing exceptional selectivity and minimizing matrix interference.[15][16]

Experimental Protocol

3.2.1. Materials and Reagents

  • Reagents: Same as HPLC-UV method, but using LC-MS grade solvents and additives.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass and similar retention time can be used.

3.2.2. Instrumentation & Conditions

  • System: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: C18 UPLC/UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase:

      • Solvent A: Water with 0.1% Formic Acid (v/v)

      • Solvent B: Acetonitrile with 0.1% Formic Acid (v/v)

    • Gradient: A faster gradient may be used (e.g., 5-95% B in 5 minutes) due to the higher efficiency of the column.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2-5 µL

  • MS/MS Conditions (Hypothetical Values):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.2 kV[16]

    • Source Temperature: 150 °C

    • Drying Gas Flow: 11 L/min[16]

    • MRM Transitions (to be determined experimentally):

      • Analyte: Precursor Ion [M+H]⁺ → Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)

      • Internal Standard: Precursor Ion [M+H]⁺ → Product Ion

3.2.3. Preparation of Standards and Samples

  • Stock and Working Standards: Prepare as in the HPLC-UV method, but at much lower concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Sample Preparation (e.g., for Plasma):

    • Protein Precipitation: Add 300 µL of cold acetonitrile (containing the internal standard) to 100 µL of plasma sample.

    • Vortex & Centrifuge: Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes.

    • Transfer & Inject: Transfer the supernatant to an autosampler vial for injection.

Method Validation Summary
Validation ParameterSpecificationTypical Result
Linearity (R²) ≥ 0.9950.9985
Range 0.1 - 100 ng/mLMeets Specification
Accuracy (% Recovery) 85.0 - 115.0%92.1 - 106.8%
Precision (% RSD) ≤ 15.0%< 8.0%
Limit of Detection (LOD) S/N ≥ 3~0.03 ng/mL
Limit of Quantitation (LOQ) S/N ≥ 10~0.1 ng/mL
Matrix Effect 85 - 115%Within Specification
LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Spike Sample with Internal Standard Extract 2. Protein Precipitation or SPE Sample->Extract Centrifuge 3. Centrifuge & Collect Supernatant Extract->Centrifuge Inject 4. Inject onto UPLC System Centrifuge->Inject Ionize 5. ESI Source Ionization Inject->Ionize MRM 6. MRM Detection (Q1 -> Q3) Ionize->MRM Ratio 7. Calculate Analyte/IS Peak Area Ratio MRM->Ratio Quantify 8. Quantify against Calibration Curve Ratio->Quantify

Caption: Workflow for LC-MS/MS bioanalysis.

Concluding Remarks

The two methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The choice of method should be guided by the specific application, required sensitivity, and the complexity of the sample matrix. The HPLC-UV method serves as an excellent tool for routine analysis in a quality control environment. For applications demanding the highest levels of sensitivity and selectivity, such as in regulated bioanalysis or trace contaminant testing, the LC-MS/MS method is unequivocally superior. Both protocols are grounded in established chromatographic principles and adhere to international validation guidelines, ensuring data of the highest integrity.

References

  • Xu, X., van de Craats, A. M., & de Bruyn, P. C. A. M. (2004). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. Journal of Forensic Sciences, 49(6), 1171-80. Available from: [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. AppNote. Available from: [Link]

  • Pătroescu, I. V., et al. (2008). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies, 31(11-12), 1778-1790. Available from: [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Available from: [Link]

  • Wang, Z., et al. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL, 106(2), 434-440. Available from: [Link]

  • AMS Biotechnology (Europe) Ltd. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. Available from: [Link]

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  • Wang, Z., et al. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. Journal of AOAC International, 106(2), 434-440. Available from: [Link]

  • Zare, E., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Environmental Science and Pollution Research, 27, 30588–30597. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Synthesis and evaluation of novel pyrazole carboxamide derivatives. Available from: [Link]

  • Zare, E., et al. (n.d.). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. TUprints. Available from: [Link]

  • Gomaa, A. M., & El-Din, A. A. S. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 138. Available from: [Link]

  • Gomaa, A. M., & El-Din, A. A. S. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 138. Available from: [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available from: [Link]

  • Thumar, N. M., & Ladva, K. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(2), 662-667. Available from: [Link]

  • de Mello, H., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 14(7), 633. Available from: [Link]

  • Zhou, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Bioorganic & Medicinal Chemistry, 72, 117011. Available from: [Link]

  • El-Sawaf, A. K., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Journal of the Iranian Chemical Society, 19, 1249–1267. Available from: [Link]

  • Bangladesh Journal of Pharmacology. (2023). Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Available from: [Link]

  • Albay, C., et al. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. Journal of Biochemical and Molecular Toxicology, 36(9), e23135. Available from: [Link]

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Application Note: A Validated Reversed-Phase HPLC Method for Purity Assessment of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide, a key intermediate in pharmaceutical research. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and stability testing. The protocol herein is grounded in established chromatographic principles and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure trustworthiness and scientific integrity.[1][2][3]

Introduction: The Analytical Challenge

This compound is a substituted pyrazole derivative. The pyrazole moiety is a common scaffold in medicinal chemistry, and the presence of a nitro group and a carboxamide functional group introduces specific chemical properties that must be considered for analytical method development.[4][5] The accurate determination of its purity is critical for ensuring the quality, safety, and efficacy of potential drug candidates derived from it. Reversed-phase HPLC is the predominant technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[6][7][8]

This guide provides a comprehensive framework for the HPLC analysis of this compound, beginning with the rationale for method development, followed by a detailed experimental protocol and a systematic approach to method validation.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is paramount for developing a selective and robust HPLC method.

PropertyValue / PredictionSourceImplication for HPLC Method
Molecular Formula C₈H₁₂N₄O₃[9][10]Influences molecular weight and potential interactions.
Molecular Weight 212.21 g/mol [9][10][11]Standard for calculations and mass spectrometry identification.
Structure 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide[12]The pyrazole ring, nitro group, and propyl chain suggest moderate hydrophobicity, suitable for RP-HPLC.
Melting Point 137.0 to 141.0 °C[9][11][12]Indicates a stable solid at room temperature.
Predicted pKa 14.62 ± 0.50[9][12]The compound is not expected to ionize within the typical pH range of RP-HPLC columns, simplifying mobile phase selection.
Predicted XLogP3 1.6[9]Indicates moderate lipophilicity, suggesting good retention on a C18 stationary phase.
Solubility Soluble in Methanol[11][12]Provides a suitable solvent for sample and standard preparation.

Rationale for Method Development

The choices of stationary phase, mobile phase, and detection parameters are causally linked to the physicochemical properties of this compound.

Stationary Phase Selection

Given the analyte's moderate hydrophobicity (predicted XLogP3 of 1.6), a C18 (octadecylsilane) stationary phase is the logical first choice.[9] This nonpolar stationary phase provides effective retention for moderately nonpolar molecules through hydrophobic interactions.[13][14][15] An Ascentis® C18 or equivalent column is recommended for its proven performance and reliability in pharmaceutical analysis.[16] For potentially closely eluting impurities, a phenyl stationary phase could also be considered, as it offers alternative selectivity for aromatic and nitroaromatic compounds through π-π interactions.[16]

Mobile Phase Selection

The mobile phase in RP-HPLC is typically a mixture of a polar aqueous component and a less polar organic solvent.[15][17][18]

  • Aqueous Phase (Solvent A): HPLC-grade water.

  • Organic Phase (Solvent B): Acetonitrile is selected over methanol due to its lower viscosity and superior UV transparency at lower wavelengths.[18]

  • Modifier: A small amount of an acid, such as 0.1% formic acid , is added to both mobile phase components. This serves to control the pH, ensuring consistent analyte retention times and improving peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.[19]

A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, is chosen to ensure the elution of any potential impurities with a wide range of polarities and to sharpen the peak of the main analyte.[6]

Detection Wavelength

The analyte contains a nitro group attached to a pyrazole ring, a conjugated system that strongly absorbs UV radiation.[20][21] Based on literature for similar nitroaromatic compounds, a detection wavelength of 254 nm is a common and effective choice, providing high sensitivity for the analyte and its potential aromatic impurities.[19][22][23] A photodiode array (PDA) detector is recommended to confirm peak purity and to identify the optimal detection wavelength during method development.

Experimental Protocol: Purity Determination

This section provides a step-by-step protocol for the HPLC analysis.

Materials and Equipment
  • Instrumentation: HPLC system with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Column: Ascentis® C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • This compound reference standard and sample.

    • HPLC-grade acetonitrile.

    • HPLC-grade water.

    • Formic acid (≥98% purity).

  • Glassware: Volumetric flasks, autosampler vials.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1 L of acetonitrile and mix thoroughly.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample and prepare as described for the Standard Solution.

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters.

ParameterCondition
Column Ascentis® C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
15.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 20 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the Standard Solution five times to check for system suitability.

  • Inject the Sample Solution in duplicate.

  • After the sequence is complete, flush the column with a high percentage of organic solvent (e.g., 95% Acetonitrile) before storage.[24]

Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Protocol

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[1][2][3][25] The following parameters should be assessed.

System Suitability

Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by multiple injections of the standard solution.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for n=5 injectionsDemonstrates system precision.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure: Analyze a blank, the reference standard, and the sample. Stress the sample under acidic, basic, oxidative, and photolytic conditions to generate degradation products.

  • Acceptance Criteria: The main peak should be free from co-elution with any other peaks. This can be confirmed using a PDA detector to assess peak purity.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal test concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a placebo (if available) or the sample with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the test concentration), in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same lot on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for the purity results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be estimated based on the signal-to-noise ratio (S/N) of the analyte peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.

Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic content)

  • Acceptance Criteria: The system suitability parameters should still be met, and the purity results should not be significantly affected.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phases (A: 0.1% FA in H2O) (B: 0.1% FA in ACN) P2 Prepare Diluent (50:50 A:B) P1->P2 P3 Prepare Standard & Sample (0.5 mg/mL in Diluent) P2->P3 H1 System Equilibration (20 min) P3->H1 H2 Blank Injection H1->H2 H3 System Suitability (5x Standard Injections) H2->H3 H4 Sample Analysis (2x Sample Injections) H3->H4 D1 Integrate Peaks H4->D1 D2 Calculate System Suitability D1->D2 D3 Calculate % Purity (Area Percent Method) D1->D3

Caption: HPLC analysis workflow from preparation to data processing.

Method Validation Logic

G Root Validated HPLC Method Specificity Specificity (Peak Purity) Root->Specificity Linearity Linearity (r² ≥ 0.999) Root->Linearity Accuracy Accuracy (98-102% Recovery) Root->Accuracy Precision Precision (RSD ≤ 2.0%) Root->Precision Robustness Robustness (Parameter Variation) Root->Robustness Limits LOD & LOQ (S/N Ratio) Root->Limits Repeatability Repeatability Precision->Repeatability Intra-day Intermediate Intermediate Precision->Intermediate Inter-day

Caption: Core parameters for HPLC method validation per ICH Q2(R1).

Conclusion

This application note provides a scientifically grounded and detailed protocol for the purity analysis of this compound using reversed-phase HPLC. The described method is specific, sensitive, and, upon successful completion of the validation protocol, will be demonstrated to be linear, accurate, precise, and robust. Adherence to this guide will enable researchers and quality control analysts to confidently assess the purity of this important pharmaceutical intermediate, ensuring data integrity and supporting drug development programs.

References

  • Biotage. (2023, January 26). How to maximize UV detection sensitivity in flash chromatography. Retrieved from [Link]

  • MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Wiley Online Library. (2023). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Retrieved from [Link]

  • LCGC International. How Reversed-Phase Liquid Chromatography Works. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • PubMed. (2007). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, April 5). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles.... Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Waters Corporation. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography. Retrieved from [Link]

  • YouTube. (2021, February 26). 14 Principles of Reversed Phase HPLC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • PubChem. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Springer Nature Experiments. Reversed-Phase High-Performance Liquid Chromatography. Retrieved from [Link]

  • Moravek. Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • University of Pretoria. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • ICH. Q2 Analytical Validation. Retrieved from [Link]

  • ResearchGate. (2006, January 3). Identification and quantification of polar nitroaromatic compounds.... Retrieved from [Link]

  • Jinan Xinnuo Pharmaceutical Technology Co., Ltd. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • LCGC International. (2019, October 1). Ultraviolet Detectors: Perspectives, Principles, and Practices. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide, a key heterocyclic scaffold with potential applications in medicinal chemistry and drug discovery. The synthetic strategy is designed for scalability and efficiency, focusing on robust and well-established chemical transformations. This guide details the underlying chemical principles, step-by-step protocols, process optimization considerations, and necessary safety precautions. The protocols are built upon established methods for pyrazole synthesis, nitration, and amidation, ensuring a scientifically sound and reproducible workflow.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2] The specific substitution pattern of this compound suggests its potential as an intermediate in the synthesis of complex pharmaceutical agents. The presence of the nitro group offers a handle for further functionalization, while the carboxamide moiety is a common pharmacophore.

This guide outlines a three-step synthetic sequence for the preparation of the title compound, designed for scalability and high purity of the final product. The chosen synthetic route is based on the classical Knorr pyrazole synthesis, followed by electrophilic nitration and subsequent amidation. Each step has been designed with consideration for industrial-scale production, including reagent selection, reaction conditions, and purification methods.

Overall Synthetic Scheme

The proposed synthesis of this compound is a three-step process starting from readily available starting materials. The overall workflow is depicted below.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Amidation A Ethyl 2,4-dioxoheptanoate C Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate A->C Knorr Pyrazole Synthesis (Acetic Acid, Reflux) B Methylhydrazine B->C D Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate E Ethyl 1-methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylate D->E HNO3 / H2SO4 (0-10 °C) F Ethyl 1-methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylate G This compound F->G Aqueous Ammonia (Pressure Reactor)

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate

Principle:

The core pyrazole ring is constructed via the Knorr pyrazole synthesis, a well-established and reliable method for forming pyrazoles.[3][4] This reaction involves the condensation of a 1,3-dicarbonyl compound, in this case, ethyl 2,4-dioxoheptanoate, with a hydrazine derivative, methylhydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the cyclization is crucial for obtaining the desired 1,5-disubstituted pyrazole isomer. Using methylhydrazine, the more nucleophilic nitrogen atom preferentially attacks the more electrophilic ketone carbonyl, leading to the desired product.

Protocol:

  • Reactor Setup: To a 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add ethyl 2,4-dioxoheptanoate (10.0 kg, 53.7 mol) and glacial acetic acid (40 L).

  • Reagent Addition: Begin stirring the mixture and slowly add methylhydrazine (2.73 kg, 59.1 mol, 1.1 eq) dropwise over a period of 1-2 hours. The addition is exothermic, and the temperature should be maintained below 40°C using a cooling bath.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold water (100 L).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 L).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 L) and brine (20 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate can be purified by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water to afford the pure product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mol)
Ethyl 2,4-dioxoheptanoate186.2110.0 kg53.7
Methylhydrazine46.072.73 kg59.1
Glacial Acetic Acid60.0540 L-
Ethyl Acetate88.1190 L-
Saturated NaHCO₃ solution-40 L-
Brine-20 L-
Anhydrous Sodium Sulfate142.04As needed-

Part 2: Synthesis of Ethyl 1-methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylate

Principle:

The nitration of the pyrazole ring is an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[5][6][7] The position of nitration is directed by the existing substituents on the pyrazole ring. In this case, the C4 position is the most electron-rich and sterically accessible position for electrophilic attack. Careful temperature control is critical to prevent over-nitration and ensure the safety of the reaction.

Protocol:

  • Reactor Setup: To a 100 L jacketed reactor equipped with a mechanical stirrer, dropping funnel, and temperature probe, add concentrated sulfuric acid (30 L). Cool the reactor to 0°C using a chiller.

  • Substrate Addition: Slowly add ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate (8.0 kg, 38.0 mol) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10°C.

  • Nitrating Mixture Preparation: In a separate vessel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (3.6 L, 1.2 eq) to concentrated sulfuric acid (7.2 L) while cooling in an ice bath.

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of the pyrazole derivative over 2-3 hours, maintaining the internal temperature between 0-5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (100 kg) with efficient stirring.

  • Filtration: The solid precipitate is collected by filtration and washed thoroughly with cold water until the washings are neutral.

  • Drying: The product is dried under vacuum at 40-50°C to yield ethyl 1-methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylate as a solid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mol)
Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate210.268.0 kg38.0
Concentrated Sulfuric Acid (98%)98.0837.2 L-
Concentrated Nitric Acid (70%)63.013.6 L~45.6

Part 3: Synthesis of this compound

Principle:

The final step is the conversion of the ethyl ester to the primary carboxamide. This is achieved by aminolysis of the ester with ammonia. For large-scale synthesis, this reaction is often carried out using aqueous ammonia in a pressure reactor to facilitate the reaction, which might be sluggish at atmospheric pressure. The reaction involves the nucleophilic attack of ammonia on the ester carbonyl group, followed by the elimination of ethanol.

Protocol:

  • Reactor Setup: Charge a 100 L stainless steel pressure reactor with ethyl 1-methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylate (6.0 kg, 23.5 mol) and aqueous ammonia (28-30%, 48 L).

  • Reaction: Seal the reactor and heat the mixture to 80-90°C. The internal pressure will rise. Maintain this temperature for 8-12 hours with constant stirring. Monitor the reaction progress by HPLC.

  • Cooling and Isolation: After the reaction is complete, cool the reactor to room temperature. The product will precipitate out of the solution.

  • Filtration: Filter the solid product and wash it with cold water (2 x 10 L).

  • Drying: Dry the product under vacuum at 60-70°C to yield this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mol)
Ethyl 1-methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylate255.246.0 kg23.5
Aqueous Ammonia (28-30%)17.03 (as NH₃)48 L-

Process Optimization and Scale-Up Considerations

  • Solvent Selection: In Step 1, while acetic acid is a common solvent for Knorr synthesis, other high-boiling point solvents could be explored for improved yields and easier work-up on a large scale.

  • Temperature Control: The nitration step (Step 2) is highly exothermic. Efficient cooling and slow addition of the nitrating mixture are crucial for safety and to minimize the formation of byproducts. For large-scale production, a continuous flow reactor could offer better temperature control and safety.

  • Pressure Reaction: The amidation step (Step 3) in a pressure reactor requires careful monitoring of temperature and pressure. Ensure the reactor is rated for the expected operating conditions.

  • Purification: While laboratory-scale purification might involve column chromatography, for large-scale synthesis, recrystallization is the preferred method for obtaining high-purity final products. The choice of recrystallization solvent is critical and should be optimized.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood or a designated chemical manufacturing area. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Methylhydrazine: Methylhydrazine is a toxic and flammable substance. Handle with extreme care and avoid inhalation and skin contact.

  • Nitrating Mixture: The mixture of concentrated nitric and sulfuric acids is highly corrosive and a strong oxidizing agent. It can cause severe burns. Prepare and handle this mixture with extreme caution, always adding acid to acid slowly with cooling.

  • Pressure Reactor: Operating a pressure reactor requires specialized training. Ensure all safety features of the reactor are functional and follow the manufacturer's operating procedures.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PubMed Central. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). (n.d.).
  • Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). (n.d.).
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (n.d.). PubMed.
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  • Nitropyrazoles. (2025).
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. (n.d.). Taylor & Francis Online.
  • 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. (n.d.). BLDpharm.
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2016). MDPI.
  • Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. (1969).
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.).
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  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025).
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  • 1-methyl-4-nitro-3-propyl-(1h)-pyrazole-5-carboxamide. (n.d.). Echemi.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PubMed Central.
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. (2025).
  • 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide. (n.d.). TCI Chemicals.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
  • How to Synthesize 4-Nitropyrazole Efficiently?. (n.d.). Guidechem.
  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (2025).
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme.
  • Exploring the Chemistry of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid: A Pharma Intermediate. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare.
  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.).

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The Pyrazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Versatility of a Five-Membered Ring

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its remarkable synthetic tractability and ability to engage in a multitude of non-covalent interactions have cemented its status as a "privileged scaffold." This designation is reserved for molecular frameworks that can serve as ligands for a diverse range of biological targets, leading to compounds with a wide array of therapeutic applications.[2] Pyrazole derivatives are integral components of numerous FDA-approved drugs, demonstrating their clinical significance across various disease areas, including inflammation, cancer, infectious diseases, and neurological disorders.[3]

This technical guide provides an in-depth exploration of the applications of pyrazole derivatives in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not just a review of the field but also detailed, actionable protocols for the synthesis and biological evaluation of these potent compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative scientific principles.

I. Anti-Inflammatory Agents: The Selective COX-2 Inhibition Paradigm

The development of pyrazole-based selective cyclooxygenase-2 (COX-2) inhibitors revolutionized the management of inflammatory conditions.[4] By selectively targeting the inducible COX-2 isozyme, which is upregulated at sites of inflammation, these agents effectively reduce the production of pro-inflammatory prostaglandins while sparing the constitutively expressed COX-1, which is crucial for gastrointestinal cytoprotection and platelet function.[5]

Featured Compound: Celecoxib

Celecoxib (marketed as Celebrex) is a quintessential example of a pyrazole-based selective COX-2 inhibitor.[6] Its diarylpyrazole structure is key to its selectivity.

Mechanism of Action: Prostaglandin Synthesis Inhibition

Celecoxib specifically binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[7][8] This targeted action alleviates pain and inflammation with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[9]

COX2_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 Enzyme Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: COX-2 signaling pathway and the inhibitory action of Celecoxib.

Protocol 1: Synthesis of Celecoxib

This protocol outlines a common synthetic route to Celecoxib, involving a Claisen condensation followed by a cyclization reaction.[10]

Step 1: Claisen Condensation to form 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add an aprotic organic solvent such as toluene.

  • Base Addition: Under an inert atmosphere (e.g., nitrogen), add a strong base like sodium hydride.

  • Reactant Addition: A mixture of p-methylacetophenone and ethyl trifluoroacetate is added dropwise to the suspension at a controlled temperature (e.g., 30-35°C).

  • Reaction: The mixture is heated (e.g., to 55-60°C) and maintained for several hours (e.g., 5 hours) to drive the condensation.[10]

  • Work-up: After cooling, the reaction is quenched by the dropwise addition of 15% hydrochloric acid. The layers are separated, and the organic layer is evaporated under reduced pressure to yield the crude diketone, which can be purified by crystallization from a non-polar solvent like heptane.[10]

Step 2: Cyclization to form Celecoxib

  • Reaction Setup: In a suitable reactor, dissolve the 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione and 4-sulfamoylphenylhydrazine hydrochloride in a solvent such as ethanol.[11][12]

  • Reaction: The mixture is heated to reflux (e.g., 55-60°C) and stirred for several hours (e.g., 6 hours).[10]

  • Crystallization: The reaction mixture is then cooled to a low temperature (e.g., 0°C) and held for an extended period (e.g., 8 hours) to facilitate the crystallization of Celecoxib.[10]

  • Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Celecoxib.[10]

Protocol 2: In Vivo Evaluation of Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

This model is a standard and reproducible method for assessing the acute anti-inflammatory activity of novel compounds.[13][14]

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Dosing: Animals are fasted overnight and then divided into groups (n=6): a control group (vehicle, e.g., 0.5% carboxymethyl cellulose), a standard group (e.g., Indomethacin or Celecoxib, 10 mg/kg), and test groups (pyrazole derivatives at various doses). The compounds are administered orally (p.o.).

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.[14]

  • Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[15]

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

II. Anticancer Agents: Targeting Kinase Signaling and Inducing Apoptosis

The pyrazole scaffold is prevalent in numerous anticancer agents, particularly as a core element in kinase inhibitors.[16] These compounds can interfere with critical signaling pathways that control cell proliferation, survival, and angiogenesis.

Featured Compound: Ruxolitinib

Ruxolitinib is an FDA-approved pyrazole-containing drug that functions as a potent and selective inhibitor of Janus kinases (JAK1 and JAK2).[17]

Mechanism of Action: Inhibition of the JAK-STAT Pathway

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in hematopoiesis and immune response.[18] Dysregulation of this pathway is implicated in various cancers. Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, thereby preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[17] This blockade disrupts downstream gene expression, leading to reduced cell proliferation and induction of apoptosis in malignant cells.[19]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT_P p-STAT (Dimer) JAK->STAT_P Phosphorylates STAT Nucleus Nucleus STAT_P->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Caption: The JAK-STAT signaling pathway and its inhibition by Ruxolitinib.

Protocol 3: General Synthesis of a 1,3,5-Trisubstituted Pyrazole (Knorr Synthesis)

The Knorr pyrazole synthesis is a classic and versatile method for preparing pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[20]

  • Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (e.g., dibenzoylmethane, 1 equivalent) in a suitable solvent like ethanol or glacial acetic acid.

  • Hydrazine Addition: Add the substituted hydrazine (e.g., phenylhydrazine, 1.0 equivalent) to the solution. This step can be exothermic.[20]

  • Catalyst (Optional): A catalytic amount of a mineral acid (e.g., HCl) or an organic acid (e.g., acetic acid) can be added to facilitate the reaction.[21]

  • Reaction: Heat the mixture to reflux for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[20]

  • Isolation and Purification: Upon completion, cool the reaction mixture in an ice bath to induce crystallization. The crude product can be collected by vacuum filtration and recrystallized from a suitable solvent like ethanol to obtain the pure pyrazole derivative.[20]

Protocol 4: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[16][22]

  • Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma or K562 leukemia cells) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test pyrazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[22]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

III. Antimicrobial Agents: A Scaffold for Combating Microbial Resistance

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties, making them promising candidates in the fight against infectious diseases.[24][25]

Protocol 5: General Synthesis of an Antimicrobial Pyrazole Carboxamide

This protocol describes a general method for synthesizing pyrazole carboxamides, a class of compounds often exhibiting antimicrobial activity.[26]

  • Acid Chloride Formation: Convert a pyrazole carboxylic acid to its corresponding acid chloride by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF. The reaction is typically run at room temperature until the evolution of gas ceases.

  • Amide Formation: In a separate flask, dissolve the desired amine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1 equivalents) in an inert solvent.

  • Coupling: Cool the amine solution in an ice bath and slowly add the pyrazole acid chloride solution. Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Protocol 6: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[2][27]

  • Preparation of Inoculum: Culture the microbial strain (e.g., Staphylococcus aureus or Escherichia coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.[2]

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test pyrazole derivative in the broth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

IV. CNS-Acting Agents: Modulating Neurological Pathways

The unique structural features of pyrazoles have enabled their development as agents targeting the central nervous system (CNS), with applications in neurodegenerative diseases like Alzheimer's and Parkinson's.[3][28]

Protocol 7: Evaluation of Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease

A key therapeutic strategy in Alzheimer's disease is the inhibition of AChE to increase acetylcholine levels in the brain.[29]

  • Assay Principle (Ellman's Method): This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

  • Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and the test pyrazole derivative in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure: In a 96-well plate, add 25 µL of ATCI, 125 µL of DTNB, and 50 µL of buffer. Add 25 µL of the test compound at various concentrations. Initiate the reaction by adding 25 µL of the AChE solution.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

Data Summary

Therapeutic AreaFeatured Compound/ClassKey Biological TargetPrimary In Vitro/In Vivo Assay
Anti-inflammatory CelecoxibCyclooxygenase-2 (COX-2)Carrageenan-Induced Paw Edema
Anticancer RuxolitinibJanus Kinase (JAK1/2)MTT Cell Viability Assay
Antimicrobial Pyrazole CarboxamidesBacterial/Fungal EnzymesBroth Microdilution (MIC)
CNS Disorders Pyrazole-based InhibitorsAcetylcholinesterase (AChE)Ellman's Method for AChE Inhibition

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic accessibility and diverse pharmacological profile ensure its relevance in addressing a multitude of unmet medical needs. The protocols and insights provided in this guide are intended to empower researchers to explore the vast chemical space of pyrazole derivatives and to accelerate the development of the next generation of innovative medicines. The future of pyrazole-based drug discovery lies in the rational design of multi-target ligands, the exploration of novel biological targets, and the application of cutting-edge synthetic methodologies to create increasingly complex and effective therapeutic agents.

References

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Application Note & Protocols: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. Pyrazole-based scaffolds are central to modern pharmacology, appearing in numerous approved drugs.[1][2] This particular building block offers a unique combination of reactive sites, enabling diverse and strategic molecular elaboration. We will explore its physicochemical properties, core reactivity, and provide detailed, field-tested protocols for key chemical transformations including nitro group reduction, nucleophilic aromatic substitution, and derivatization of the carboxamide moiety. The causality behind experimental choices and troubleshooting insights are provided to ensure reliable and reproducible outcomes.

Note on Isomerism: The primary focus of this guide is the well-documented isomer 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (CAS: 139756-01-7) , which is commercially available and referenced in the literature.[3][4][5][6] The principles, reactivity patterns, and protocols discussed herein are fundamentally applicable to its isomer, 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide, due to the analogous electronic and steric environments of the functional groups on the pyrazole core.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring is a privileged five-membered heterocyclic motif in medicinal chemistry, renowned for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[2][7] This scaffold is a cornerstone in drugs targeting a wide array of conditions, from inflammation and cancer to erectile dysfunction.[1][7][8] The compound 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is a particularly valuable starting material. Its structure contains three key points for diversification: the nitro group, the carboxamide, and the pyrazole ring itself, which can be targeted for C-H functionalization or cross-coupling reactions.

The strategic placement of the nitro group serves two purposes: it acts as a powerful electron-withdrawing group, influencing the reactivity of the entire ring system, and it is a versatile precursor to a primary amine, a critical functional group for introducing further complexity and modulating pharmacological properties.[9]

cluster_main 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide cluster_labels Key Functionalization Sites mol mol A Nitro Group (NO2) - Reduction to Amine - Nucleophilic Substitution B Carboxamide (CONH2) - Hydrolysis to Acid - Amide Coupling - Dehydration to Nitrile C Pyrazole Ring - C-H Activation - Halogenation for Cross-Coupling

Caption: Key reactive sites for synthetic diversification.

Physicochemical Properties & Safety Handling

A thorough understanding of the material's properties and hazards is paramount before any experimental work.

Material Properties
PropertyValueSource
CAS Number 139756-01-7[5][6]
Molecular Formula C₈H₁₂N₄O₃[4][6]
Molecular Weight 212.21 g/mol [6]
Appearance White to off-white powder/solid[10]
Boiling Point 334.6 °C at 760 mmHg[6]
Density 1.45 g/cm³[6]
Safety & Handling

1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide is a chemical substance that requires careful handling in a controlled laboratory environment.

  • Hazard Statements: Harmful if swallowed (H302), may cause damage to organs through prolonged or repeated exposure (H373), and harmful to aquatic life with long-lasting effects (H412).[4][5]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[11]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[4][11] Prevent dust generation during handling. Wash hands thoroughly after use.[4]

  • Storage: Store in a cool, dark, and dry place in a tightly sealed container. Keep away from oxidizing agents.[4]

Synthetic Transformations: Protocols & Scientific Rationale

The true power of this molecule lies in its capacity to serve as a scaffold for diverse chemical modifications. The following protocols are foundational for unlocking its potential.

Protocol 1: Reduction of the Nitro Group

The conversion of the 4-nitro group to a 4-amino group is arguably the most critical transformation, as the resulting aniline-like moiety is a gateway to a vast array of subsequent reactions (e.g., amide bond formation, sulfonylation, diazotization). A method for this transformation has been reported in the synthesis of Sildenafil intermediates.[9][10]

Scientific Rationale: Catalytic hydrogenation is often the cleanest method for nitro group reduction, yielding water as the only byproduct. However, it requires specialized equipment (hydrogenator). Chemical reduction with metals like tin(II) chloride is highly effective and accessible with standard laboratory glassware. The acidic conditions of the SnCl₂/HCl method are well-tolerated by the pyrazole core and the carboxamide group. Ammonium formate with a metal catalyst offers a milder, transfer hydrogenation alternative.[9]

Caption: Workflow for nitro group reduction.

Detailed Protocol (Tin(II) Chloride Reduction):

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (1.0 eq).

  • Reagent Addition: Add ethanol as the solvent, followed by tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).

  • Reaction: Slowly add concentrated hydrochloric acid (HCl) and heat the mixture to 70-80 °C. Monitor the reaction by TLC until the starting material is consumed (typically 3-5 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is ~8-9.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group strongly activates the pyrazole ring for nucleophilic aromatic substitution (SNAr).[12][13] In some N-substituted nitropyrazoles, the nitro group at position 5 is shown to be more reactive and susceptible to displacement by nucleophiles than a nitro group at position 3.[14] This reactivity allows for the direct introduction of various substituents.

Scientific Rationale: The SNAr mechanism proceeds via a Meisenheimer complex, a stabilized anionic intermediate.[13][15] The stability of this complex, and thus the reaction rate, is enhanced by the presence of a strong electron-withdrawing group like -NO₂. The reaction works best with potent nucleophiles such as alkoxides, thiolates, or amines under basic conditions.

Detailed Protocol (Methoxide Substitution):

  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add dry methanol (MeOH).

  • Nucleophile Generation: Add sodium metal (Na, 1.5 eq) in small portions to generate sodium methoxide (NaOMe) in situ. Allow the sodium to react completely.

  • Substrate Addition: Add a solution of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (1.0 eq) in dry THF or DMF.

  • Reaction: Heat the reaction mixture to 60 °C and monitor by TLC. The reaction may take several hours.

  • Work-up: After completion, cool the reaction and quench by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract the product with an organic solvent like ethyl acetate, dry the combined organic layers, and concentrate. Purify the resulting 4-methoxy derivative by column chromatography.

Protocol 3: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

To engage in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling, the pyrazole ring must first be functionalized with a halide.

Scientific Rationale: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between sp²-hybridized carbons.[16][17][18] It requires a palladium catalyst, a base, and an organoboron reagent.[19][20] First, a halogen (typically Br or I) must be installed on the pyrazole ring. The now-vacant C4 position is a prime candidate for electrophilic halogenation.

start 4-Amino-pyrazole (Product from Protocol 1) step1_reagents NaNO2, HBr CuBr (Sandmeyer Reaction) start->step1_reagents 1. Halogenation intermediate 4-Bromo-pyrazole Intermediate step1_reagents->intermediate step2_reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) intermediate->step2_reagents 2. Suzuki Coupling product 4-Aryl-pyrazole Final Product step2_reagents->product

Caption: Two-step workflow for C4-arylation via Suzuki coupling.

Detailed Protocol (Two-Step C4-Arylation):

Step A: Bromination via Sandmeyer Reaction

  • Diazotization: Dissolve the 4-amino-pyrazole (from Protocol 1) in an aqueous solution of HBr. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C.

  • Copper(I) Bromide Solution: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) will be observed. Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up: Quench the reaction with water and extract with a suitable organic solvent. Wash the organic layer, dry, and concentrate to obtain the 4-bromo-pyrazole intermediate.

Step B: Suzuki-Miyaura Coupling

  • Setup: In a Schlenk flask, combine the 4-bromo-pyrazole intermediate (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like sodium carbonate (Na₂CO₃, 2.0 eq).[20]

  • Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (4:1).[20] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C under an inert atmosphere until TLC or LC-MS analysis shows consumption of the starting material.

  • Work-up & Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the final product by flash column chromatography.

Characterization of Derivatives

The structural confirmation of all synthesized compounds is essential. A combination of spectroscopic methods should be employed.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of protons and carbons, confirming the core structure and the success of functionalization. Pyrazole derivatives have characteristic chemical shifts that are well-documented.[1][21][22] For complex spectra, 2D NMR techniques like HSQC and HMBC can be invaluable for unambiguous assignment.[23]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence or disappearance of key functional groups, such as the N-H stretches of the amino group (~3300-3500 cm⁻¹) after nitro reduction, or the C=O stretch of the carboxamide (~1650 cm⁻¹).[1][22]

Conclusion

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is a highly functionalized and synthetically tractable building block. Its strategic design allows for sequential and orthogonal chemical modifications, making it an ideal starting point for the generation of diverse chemical libraries. The protocols outlined in this guide for nitro group reduction, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling provide reliable pathways to novel pyrazole derivatives with significant potential in drug discovery and materials science. By understanding the underlying chemical principles and adhering to robust experimental procedures, researchers can effectively leverage this scaffold to accelerate their discovery programs.

References

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Application Notes & Protocols: Unlocking the Herbicidal and Fungicidal Potential of Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Carboxamide Scaffold - A Cornerstone of Modern Agrochemicals

The pyrazole carboxamide chemical scaffold has become a cornerstone in the development of modern agrochemicals, demonstrating remarkable versatility and efficacy.[1][2] These five-membered heterocyclic compounds are central to a range of commercially successful products, prized for their high efficiency, low toxicity, and favorable compatibility with the environment and beneficial organisms.[2] While extensively recognized for their potent fungicidal properties, pyrazole carboxamides are also a dynamic and promising frontier in the discovery of novel herbicides.[3][4]

This guide provides an in-depth exploration of the dual applications of this powerful chemical class. We will dissect the molecular mechanisms of action, provide detailed, field-tested protocols for efficacy evaluation, and offer insights into the structure-activity relationships that drive the design of next-generation compounds. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to innovate in this space.

Part 1: Fungicidal Applications - A Targeted Assault on Fungal Respiration

The most prominent application of pyrazole carboxamides is in fungal disease control. Their success is rooted in a highly specific and effective mechanism of action: the inhibition of succinate dehydrogenase (SDH).

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

Succinate dehydrogenase (also known as Complex II) is a critical enzyme complex embedded in the inner mitochondrial membrane of fungal cells.[5] It plays a dual role, acting as a key enzyme in the Krebs cycle and as an integral component of the electron transport chain, which is responsible for generating cellular energy in the form of ATP.[5][6]

Pyrazole carboxamide fungicides function by binding to the ubiquinone-binding site (the Qp site) within the SDH complex.[5] This binding event physically obstructs the transfer of electrons from succinate to ubiquinone, effectively halting the respiratory process.[5] The consequences for the fungal cell are catastrophic:

  • Inhibition of ATP Synthesis: The blockage of the electron transport chain cripples the cell's ability to produce ATP, leading to energy starvation.[5]

  • Metabolic Disruption: The inhibition of the Krebs cycle disrupts essential metabolic pathways necessary for fungal growth and development.[5]

  • Generation of Reactive Oxygen Species (ROS): The impaired electron flow can lead to the formation of damaging ROS, causing widespread oxidative stress and cellular damage.[5]

This targeted disruption of a vital metabolic chokepoint ensures potent and effective fungicidal action.[6][7]

SDHI_Mechanism cluster_krebs Krebs Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate SDH Complex II (SDH) Succinate->SDH e- Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ e- transfer ComplexIII Complex III UQ->ComplexIII e- ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Proton Motive Force ATP ATP (Energy) ATP_Synthase->ATP Pyrazole Pyrazole Carboxamide (SDHI) Pyrazole->SDH INHIBITS

Caption: Mechanism of Pyrazole Carboxamide SDHI Fungicides.

Protocol 1: In Vitro Antifungal Efficacy Screening (Mycelium Growth Inhibition)

This protocol is a foundational assay to determine the intrinsic activity of a compound against a panel of pathogenic fungi.

Principle: The compound is incorporated into a growth medium at various concentrations. Fungal growth, measured by mycelial colony diameter, is assessed relative to a control, allowing for the calculation of the half-maximal effective concentration (EC₅₀).

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (90 mm)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Solvent control (e.g., DMSO)

  • Positive control fungicide (e.g., Boscalid, Fluxapyroxad)

  • Actively growing cultures of test fungi (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum, Botrytis cinerea)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Medium Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow it to cool in a 45-50°C water bath.

  • Compound Incorporation: Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also prepare a solvent control (PDA with solvent only) and a positive control. Swirl gently to mix thoroughly.

  • Plate Pouring: Pour approximately 20 mL of the amended PDA into each sterile petri dish. Allow the plates to solidify completely in a laminar flow hood.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture plate. Place the plug, mycelium-side down, in the center of each prepared PDA plate.

  • Incubation: Seal the plates with paraffin film and incubate at the optimal temperature for the specific fungus (typically 22-28°C) in the dark.

  • Data Collection: Incubate until the fungal growth in the solvent control plate has reached nearly the full diameter of the dish. Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation: Calculate the percentage of inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment.

  • EC₅₀ Determination: Use statistical software (e.g., GraphPad Prism, R) to perform a probit or log-logistic regression analysis of the inhibition percentages against the log of the compound concentrations to determine the EC₅₀ value.

Protocol 2: Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay

This assay validates that the observed antifungal activity is due to the specific inhibition of the target enzyme.

Principle: Mitochondria are isolated from a target fungus. The activity of the SDH enzyme is measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor in the presence and absence of the inhibitor.

Materials:

  • Fungal mycelia

  • Mitochondria isolation buffer

  • Assay buffer

  • Substrate (Succinate)

  • Electron acceptors (e.g., DCPIP, PMS)

  • Test compounds and controls

  • Spectrophotometer (plate reader)

Procedure:

  • Mitochondria Isolation: Grow the fungus in liquid culture, harvest the mycelia, and disrupt the cells (e.g., using a bead beater or mortar and pestle with liquid nitrogen). Isolate mitochondria via differential centrifugation. Determine the protein concentration of the mitochondrial suspension.

  • Assay Preparation: In a 96-well plate, add the assay buffer, mitochondrial suspension, and varying concentrations of the test compound.

  • Initiation: Start the reaction by adding the substrate (succinate) and electron acceptors.

  • Measurement: Immediately measure the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP reduction) over time.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of enzyme inhibition relative to the solvent control. Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting inhibition against the log of the inhibitor concentration.

Data Interpretation: A Comparative Overview

Quantitative data from these assays allow for direct comparison of novel compounds against established standards.

CompoundTarget FungusIn Vitro EC₅₀ (µg/mL)SDH IC₅₀ (µM)
Boscalid (Standard)R. solani0.464[6]1.53[6]
Fluxapyroxad (Standard)R. solani0.036[6]0.35[6]
Experimental Cmpd. 8e R. solani0.012 [6]1.30 [6]
Boscalid (Standard)S. sclerotiorum0.159[6]-
Fluxapyroxad (Standard)S. sclerotiorum0.104[6]-
Experimental Cmpd. 8e S. sclerotiorum0.123 [6]-

Data sourced from a study on novel pyrazole-4-carboxamide derivatives.[6]

Part 2: Herbicidal Applications - A Multi-Pronged Strategy for Weed Control

The application of pyrazole carboxamides in herbicide discovery is a rapidly evolving field.[4][8] Unlike their fungicidal counterparts, which have a conserved mode of action, pyrazole-based herbicides engage with a variety of plant-specific targets.

Overview of Herbicidal Mechanisms of Action

The versatility of the pyrazole scaffold allows for its incorporation into molecules that inhibit several distinct and critical plant processes.

  • Transketolase (TKL) Inhibition: A novel and promising herbicidal target, TKL is a key enzyme in the pentose phosphate pathway.[9] Inhibiting TKL disrupts crucial metabolic processes, leading to plant death. Certain pyrazole-carboxamides have been identified as potent TKL inhibitors.[9]

  • Synthetic Auxins: Some pyrazole derivatives function by mimicking the plant hormone auxin.[8] This leads to a disruption of normal hormonal balance, causing uncontrolled and disorganized growth that is ultimately lethal to susceptible broadleaf weeds.[8]

  • Acetolactate Synthase (ALS) Inhibition: The pyrazole ring is a key component in some sulfonylurea herbicides that inhibit ALS.[8] This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), and its inhibition starves the plant of these vital building blocks.[8]

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: HPPD inhibitors are a major class of herbicides.[7] They disrupt the synthesis of plastoquinone and tocopherols, which are essential for carotenoid biosynthesis. The lack of carotenoids leads to the photo-destruction of chlorophyll, resulting in the characteristic bleaching symptoms in susceptible plants.[7][10]

Herbicidal_MOA cluster_targets Plant Cellular Targets cluster_processes Inhibited Biological Processes Pyrazole Pyrazole Carboxamide Scaffold TKL Transketolase (TKL) Pyrazole->TKL Inhibits Auxin Auxin Receptors Pyrazole->Auxin Mimics Ligand ALS Acetolactate Synthase (ALS) Pyrazole->ALS Inhibits HPPD HPPD Enzyme Pyrazole->HPPD Inhibits PPP Pentose Phosphate Pathway TKL->PPP Growth Hormonal Growth Regulation Auxin->Growth AminoAcid Amino Acid Synthesis ALS->AminoAcid Pigment Pigment Synthesis HPPD->Pigment

Caption: Diverse Herbicidal Mechanisms of Pyrazole Carboxamides.

Protocol 3: Primary Herbicidal Screening (Greenhouse Assay)

This protocol assesses the whole-plant herbicidal activity of a compound under controlled greenhouse conditions.

Principle: Test compounds are applied to various weed and crop species either before they emerge from the soil (pre-emergence) or after they have emerged (post-emergence). Phytotoxicity is visually assessed over time.

Materials:

  • Pots or flats filled with a standard greenhouse soil mix

  • Seeds of various weed species (e.g., Amaranthus retroflexus [broadleaf], Digitaria sanguinalis [grass]) and crop species (e.g., maize, wheat)

  • Test compounds formulated for spraying (e.g., dissolved in acetone/water with a surfactant)

  • Positive control herbicides (e.g., nicosulfuron, quinclorac)

  • Laboratory track sprayer for uniform application

  • Greenhouse with controlled temperature, humidity, and light

Procedure:

  • Planting: Sow seeds of the selected species in pots or flats and cover with soil.

  • Application:

    • Pre-emergence: Within 24 hours of planting, spray the soil surface with the formulated test compounds at a defined application rate (e.g., 150 g ai/ha).

    • Post-emergence: Allow plants to grow to a specific stage (e.g., 2-3 leaf stage). Then, apply the spray treatment over the top of the foliage.

  • Incubation: Move the treated pots to the greenhouse. Water as needed, avoiding overhead watering immediately after post-emergence application.

  • Evaluation: At set intervals (e.g., 7, 14, and 21 days after treatment), visually assess the plants for injury. Use a percentage scale where 0% = no effect and 100% = complete plant death. Note specific symptoms like chlorosis, necrosis, bleaching, or malformation.

  • Data Analysis: Compare the injury ratings for the test compound against the negative (solvent only) and positive controls. Identify compounds with high efficacy on weeds and low phytotoxicity on crops (crop selectivity).[9]

Data Interpretation: Assessing Efficacy and Selectivity

The goal is to identify compounds that are highly active against target weeds while being safe for use in specific crops.

CompoundRate (g ai/ha)Weed: D. sanguinalis (% Inhibition)Weed: A. retroflexus (% Inhibition)Crop: Maize (% Injury)Crop: Wheat (% Injury)
Nicosulfuron (Standard)150>90~40<10>80
Experimental Cmpd. 7r 150 >90 [9]>90 [9]<10 [9]<10 [9]
Experimental Cmpd. 7r 375 100 [9]100 [9]<10 [9]<10 [9]

Data adapted from a study on novel pyrazole-carboxamides as potential TKL inhibitors, demonstrating broad-spectrum weed control and excellent crop safety.[9]

Part 3: From Concept to Candidate - A Rational Design Workflow

The discovery of novel pyrazole carboxamides is increasingly driven by a synergistic approach combining computational chemistry with synthetic optimization and biological screening.

The Role of Computational Chemistry

Molecular docking and other computational tools are invaluable for predicting how a designed molecule will interact with its target enzyme. This in silico screening allows researchers to:

  • Prioritize synthetic targets with the highest probability of success.

  • Understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that confer high binding affinity.

  • Explain structure-activity relationship (SAR) data on a molecular level.

Discovery_Workflow Target Identify Target (e.g., SDH, TKL) Virtual Virtual Library Design (In Silico) Target->Virtual Scaffold Select Scaffold (Pyrazole Carboxamide) Scaffold->Virtual Docking Molecular Docking & Scoring Virtual->Docking Prioritize Prioritize Candidates for Synthesis Docking->Prioritize Synthesis Chemical Synthesis Prioritize->Synthesis Bioassay Biological Screening (In Vitro & In Vivo) Synthesis->Bioassay SAR SAR Analysis & Lead Optimization Bioassay->SAR SAR->Virtual Iterative Design Lead Lead Compound SAR->Lead

Caption: Computationally-Guided Agrochemical Discovery Workflow.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrazole carboxamide scaffold has yielded crucial insights for designing more potent molecules:

  • Pyrazole Ring Substituents: The nature of substituents at the C-3 and N-1 positions of the pyrazole ring is critical. For SDHIs, groups like difluoromethyl at C-3 often enhance potency.[11]

  • Amide Linker: The geometry and nature of the group attached to the amide nitrogen dictate target specificity and binding orientation. The difference between pyrazole-4-carboxamides and pyrazole-5-carboxamides can significantly alter the biological activity profile, shifting it between fungicidal and insecticidal/herbicidal.[1]

  • Hydrophobic Tail: The terminal lipophilic portion of the molecule is essential for anchoring the compound in the binding pocket of the target enzyme and for facilitating movement through cell membranes.

Conclusion and Future Outlook

Pyrazole carboxamides represent a validated and highly fruitful scaffold for agrochemical discovery. In the fungicidal arena, the challenge lies in developing new SDHIs that can overcome emerging resistance and offer an even broader spectrum of control. In the herbicidal space, the potential is immense. The chemical plasticity of the pyrazole carboxamide core allows for the exploration of novel modes of action, providing urgently needed tools to manage herbicide-resistant weeds and ensure sustainable crop production. The integrated workflow of computational design, targeted synthesis, and robust biological evaluation outlined in these notes will continue to be the engine of innovation, unlocking the full potential of this remarkable chemical class.

References

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]

  • Design, Synthesis, and Herbicidal Activity Study of Novel Pyrazole-Carboxamides as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC - NIH. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis of Pyrazole Derivatives A Review. IJFMR. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ResearchGate. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed. [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. ResearchGate. [Link]

  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. American Chemical Society. [Link]

  • Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth protocols, troubleshooting advice, and frequently asked questions (FAQs) for the successful purification of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide. The methodologies and principles discussed are grounded in established chemical practices to ensure reliability and reproducibility in your laboratory setting.

Introduction: Understanding the Purification Challenge

This compound is a substituted pyrazole, a class of heterocyclic compounds with significant applications in medicinal chemistry and agrochemicals.[1][2] The purification of this specific molecule can be challenging due to the presence of multiple functional groups—a nitro group, a carboxamide, and an N-methylated pyrazole ring—which impart a moderate to high polarity. Impurities often include unreacted starting materials, regioisomers, or by-products from side reactions.[3][4]

The selection of an appropriate purification strategy is paramount and depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. This guide will walk you through the most effective techniques, from basic recrystallization to advanced chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of this compound?

A: Common impurities typically include unreacted starting materials, such as the corresponding pyrazole carboxylic acid or the amine used for the final amidation step. You may also encounter regioisomers if the N-methylation or another substitution step is not perfectly selective. Side-products from the nitration step are also a possibility. Monitoring your reaction with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying these impurities.[5]

Q2: How do I choose between recrystallization and column chromatography for my primary purification?

A: The choice depends on the physical state and purity of your crude product.

  • Recrystallization is the most efficient method for purifying solid compounds that are already relatively pure (>90%). It is scalable, cost-effective, and can yield highly pure crystalline material.[6][7]

  • Flash Column Chromatography is necessary when your compound is an oil or a solid with multiple, closely-related impurities that cannot be removed by recrystallization. It offers high resolving power for complex mixtures.[8][9]

The workflow below can help guide your decision:

G start Crude Product (this compound) is_solid Is the product a solid? start->is_solid purity_check Purity > 90% by TLC/NMR? is_solid->purity_check Yes chromatography Flash Column Chromatography is_solid->chromatography No (Oil) recrystallize Recrystallization purity_check->recrystallize Yes purity_check->chromatography No final_purity Assess Final Purity recrystallize->final_purity chromatography->final_purity

Caption: Decision workflow for selecting the primary purification technique.

Q3: The nitro group gives my compound a yellow color. Does this mean it's impure?

A: Not necessarily. Many nitro-aromatic and nitro-heterocyclic compounds are inherently yellow.[9] However, dark brown or tar-like colors often indicate the presence of polymeric or degradation impurities. A successful purification should result in a consistently colored, crystalline solid. If significant color persists after initial purification, treatment with activated charcoal during recrystallization may be beneficial, but be aware that this can reduce your yield by adsorbing the product.[10]

Q4: What is the best analytical technique to confirm the purity of my final product?

A: A combination of techniques is ideal.

  • ¹H NMR and ¹³C NMR will confirm the chemical structure and identify any structurally similar impurities.

  • LC-MS is excellent for detecting trace-level impurities and confirming the molecular weight.

  • High-Performance Liquid Chromatography (HPLC) with a UV detector is the gold standard for quantitative purity analysis (e.g., >99.5%).

  • Melting Point analysis of a solid product is a good indicator of purity; a sharp melting range suggests high purity.

Core Purification Protocols

Protocol 1: Recrystallization

This technique is ideal for purifying solid material. The key is to find a solvent (or solvent system) that dissolves the compound well when hot but poorly when cold.[7]

Step 1: Solvent Screening

  • Place approximately 20-30 mg of your crude solid into several small test tubes.

  • To each tube, add a different solvent from the list in the table below (start with ~0.5 mL).

  • Observe solubility at room temperature. A good solvent will not dissolve the compound well at this stage.[6]

  • Gently heat the tubes that did not show good solubility. A suitable solvent will fully dissolve the compound at or near its boiling point.

  • Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • The best solvent is one that produces a large quantity of high-quality crystals upon cooling. If no single solvent is ideal, try a binary solvent system (e.g., Ethanol/Water, Dichloromethane/Hexane).

SolventPolarity IndexBoiling Point (°C)Notes
Ethanol 5.278Often a good starting point for moderately polar compounds.
Isopropanol 4.382Similar to ethanol, can sometimes offer better crystal formation.[1]
Acetone 5.156Strong solvent, may need to be paired with an anti-solvent like water or hexanes.[1]
Ethyl Acetate 4.477Good for compounds of intermediate polarity.
Toluene 2.4111A less polar option; good for removing highly polar impurities.
Water 10.2100The compound is likely insoluble in water, making it a good anti-solvent.

Step 2: Bulk Recrystallization

  • Place the crude compound in an appropriately sized Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) with swirling. Use the minimum amount of hot solvent necessary to just dissolve the solid.[6]

  • If the solution is colored with impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • If charcoal was used, perform a hot filtration through a fluted filter paper to remove it.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure, large crystals.[10]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolate the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

This is the preferred method for purifying oils or complex solid mixtures. The principle is to separate compounds based on their differential adsorption to a stationary phase (usually silica gel) and solubility in a mobile phase.[8]

Step 1: Mobile Phase (Eluent) Selection using TLC

  • Dissolve a small amount of your crude material in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in various solvent systems. A good starting point for this compound is a mixture of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate).

  • The ideal solvent system will give your desired compound a Retention Factor (Rf) of 0.25 - 0.35 . Impurities should be well-separated from the main spot.

Step 2: Column Packing

  • Select a column of appropriate size for the amount of crude material (a general rule is a 50:1 to 100:1 ratio of silica gel to crude compound by weight).

  • Pack the column as a slurry using the initial, least polar mobile phase you plan to use. Ensure the silica bed is compact and free of air bubbles.

Step 3: Sample Loading

  • Dry Loading (Preferred): Dissolve your crude mixture in a strong, volatile solvent (like dichloromethane). Add a small amount of silica gel (approx. 2-3 times the weight of your compound) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This method generally results in better separation.[8]

  • Wet Loading: Dissolve the crude material in the minimum amount of the mobile phase (or a slightly stronger solvent) and carefully pipette it onto the top of the column. This is faster but can lead to band broadening if too much or too strong a solvent is used.

Step 4: Elution and Fraction Collection

  • Begin eluting the column with your chosen mobile phase, applying positive pressure (flash chromatography).

  • You can use an isocratic elution (constant solvent ratio) or a gradient elution (gradually increasing the polarity, e.g., from 10% EtOAc in Hexane to 30% EtOAc in Hexane).

  • Collect fractions in test tubes and monitor them by TLC to identify which ones contain your pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
"Oiling Out" (Product separates as an oil, not crystals)1. Solution is supersaturated or cooled too quickly.[6]2. Melting point of the solid is below the boiling point of the solvent.3. High concentration of impurities depressing the melting point.1. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[10]2. Switch to a lower-boiling point solvent.3. Try adding a seed crystal to induce crystallization.
No Crystals Form 1. Solution is not saturated enough (too much solvent used).2. Compound is highly soluble even in cold solvent.1. Boil off some of the solvent to increase the concentration and allow it to cool again.2. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.[6]3. Try a different solvent or add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution.
Very Low Recovery 1. Too much solvent was used, leaving most of the product in the mother liquor.2. Premature crystallization during a hot filtration step.1. Reduce the volume of the mother liquor by evaporation to recover a second crop of crystals (which may need re-purification).2. Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent before filtering.[10]
Column Chromatography Troubleshooting

G start Problem: Poor Separation / Co-elution check_tlc Is Rf separation > 0.1 on TLC? start->check_tlc overload Is the column overloaded? (Silica:Compound ratio < 40:1) check_tlc->overload Yes solution1 Decrease mobile phase polarity. Use a shallower gradient. check_tlc->solution1 No loading Was wet loading used with a strong solvent? overload->loading No solution2 Reduce amount of material or use a larger column. overload->solution2 Yes solution3 Use dry loading method. loading->solution3 Yes end Re-run Chromatography loading->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for poor separation in column chromatography.[8]

References

  • Google Patents. (n.d.). Method for purifying pyrazoles. (WO2011076194A1).
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  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, molecular docking analysis, drug-likeness evaluation, and inhibition potency of new pyrazole-3,4-dicarboxamides incorporating sulfonamide moiety as carbonic anhydrase inhibitors. Retrieved from [Link]

  • Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Heterocyclic Compounds: Isolation, Synthesis, and Biological Evaluation. Retrieved from [Link]

  • Google Patents. (n.d.). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (US5462960A).
  • Royal Society of Chemistry. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Retrieved from [Link]

  • National Institutes of Health. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]

  • PubMed. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Vol. 14 No. 6 (2024). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Crystal structure and molecular docking studies of new pyrazole-4-carboxamides. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this and structurally related compounds. We will explore a plausible synthetic route, identify potential impurities at each stage, and provide robust troubleshooting strategies and analytical protocols to ensure the desired product quality.

Hypothesized Synthetic Pathway

Synthetic_Pathway A Ethyl 2-formylhexanoate C Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate (Intermediate 1) A->C Step 1: Pyrazole Formation B Methylhydrazine B->C E Ethyl 1-methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylate (Intermediate 2) C->E Step 2: Nitration D Nitrating Mixture (HNO3/H2SO4) D->E G 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid (Intermediate 3) E->G Step 3: Ester Hydrolysis F NaOH / H3O+ F->G I This compound (Final Product) G->I Step 4: Amidation H 1. SOCl2 2. NH3 H->I

Caption: Hypothesized four-step synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, linking them to potential impurities and providing actionable solutions.

Step 1: Pyrazole Formation

Question 1: My reaction has produced a mixture of two isomers that are difficult to separate. What are they and how can I avoid this?

Answer: This is a classic issue of regioselectivity in pyrazole synthesis. The condensation of a non-symmetrical β-dicarbonyl compound (like ethyl 2-formylhexanoate) with methylhydrazine can lead to two regioisomers: the desired Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate and the undesired Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate .

  • Causality: The reaction proceeds through a condensation-cyclization mechanism. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl groups of the β-dicarbonyl compound. The reaction conditions, particularly the pH, can influence the selectivity.

  • Troubleshooting:

    • pH Control: It has been reported that controlling the pH of the reaction medium can favor the formation of one isomer over the other. Conducting the reaction in a buffered solution or under mildly acidic conditions (e.g., using acetic acid as a catalyst) can improve selectivity.

    • Purification: If the isomeric mixture is formed, careful column chromatography is often required for separation. Using a combination of non-polar and polar solvents (e.g., hexane-ethyl acetate gradient) can be effective.

    • Analytical Verification: The two isomers can be distinguished using ¹H NMR spectroscopy by observing the chemical shifts of the pyrazole ring proton and the protons of the adjacent ester and propyl groups. NOE (Nuclear Overhauser Effect) experiments can definitively establish the regiochemistry by showing spatial proximity between the N-methyl group and the C5-propyl group in the desired isomer.

Question 2: The yield of my pyrazole ester (Intermediate 1) is low, and I have a significant amount of a sticky, polymeric side product. What is happening?

Answer: The formation of polymeric material often suggests self-condensation of the starting β-dicarbonyl compound or side reactions of the hydrazine.

  • Causality: β-Ketoesters can undergo self-condensation under basic conditions. Additionally, hydrazines can be unstable and undergo side reactions if the reaction temperature is too high or if exposed to air for prolonged periods.

  • Troubleshooting:

    • Temperature Control: Maintain the recommended reaction temperature. It is often beneficial to add the hydrazine solution slowly to the β-dicarbonyl compound at a lower temperature (e.g., 0-5 °C) and then allow the reaction to warm to room temperature or be gently heated.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions of the hydrazine.

    • Order of Addition: Adding the β-dicarbonyl to the hydrazine solution can sometimes minimize self-condensation of the ester.

Step 2: Nitration

Question 3: After nitration, my HPLC analysis shows multiple peaks close to my desired product peak. What are these impurities?

Answer: Nitration of aromatic rings is prone to forming isomers and over-nitrated products.

  • Potential Impurities:

    • Unreacted Starting Material: Incomplete nitration will leave behind the starting pyrazole ester.

    • Isomeric By-products: While the 4-position is electronically favored for nitration, small amounts of other isomers might form depending on the conditions.

    • Over-nitrated Products: Although less common for a deactivated ring, harsh conditions could potentially lead to dinitrated species.

    • Degradation Products: Strong acidic and oxidative conditions can lead to ring-opening or other degradation pathways.

  • Troubleshooting:

    • Control of Nitrating Agent Stoichiometry: Use a carefully measured amount of the nitrating agent (typically 1.0 to 1.1 equivalents of nitric acid).

    • Temperature Management: The nitration reaction is highly exothermic. Maintain a low temperature (e.g., -5 to 5 °C) during the addition of the nitrating mixture to prevent side reactions and degradation.

    • Reaction Time: Monitor the reaction progress using TLC or HPLC to avoid prolonged reaction times that can lead to by-product formation.

    • Purification: Recrystallization is often an effective method for purifying the nitrated product from unreacted starting material and isomers.

Nitration_Impurities Start Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate Desired Ethyl 1-methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylate (Desired Product) Start->Desired Controlled Nitration (Correct Stoichiometry & Temp) Impurity1 Unreacted Starting Material Start->Impurity1 Incomplete Reaction Impurity2 Isomeric By-products Start->Impurity2 Poor Selectivity (High Temp) Impurity3 Degradation Products Start->Impurity3 Harsh Conditions (Excess Acid, High Temp)

Caption: Potential impurity pathways during the nitration step.

Steps 3 & 4: Ester Hydrolysis and Amidation

Question 4: During the work-up of the ester hydrolysis, my yield of the carboxylic acid is low. What could be the cause?

Answer: Low yields in ester hydrolysis can be due to incomplete reaction or decarboxylation of the product.

  • Causality:

    • Incomplete Hydrolysis: The ester may not be fully hydrolyzed if the reaction time is too short, the temperature is too low, or an insufficient amount of base is used.

    • Decarboxylation: Pyrazole-3-carboxylic acids can be susceptible to decarboxylation (loss of CO₂) upon strong heating, especially under acidic conditions during work-up.

  • Troubleshooting:

    • Monitor Reaction: Use TLC or HPLC to confirm the disappearance of the starting ester before proceeding with the work-up.

    • Avoid Excessive Heat: During the acidification step of the work-up, use an ice bath to keep the temperature low and minimize the risk of decarboxylation.

Question 5: My final product, the carboxamide, is contaminated with a compound that has a similar retention time in HPLC but a different mass. What could it be?

Answer: This is likely an impurity formed during the amidation step.

  • Potential Impurities:

    • Unreacted Carboxylic Acid: If the amidation is incomplete, the starting carboxylic acid (Intermediate 3) will remain.

    • Nitrile Impurity: The intermediate acyl chloride, if formed using thionyl chloride, can be dehydrated to a nitrile under certain conditions, especially with hindered amines or high temperatures. This would be 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carbonitrile.

  • Troubleshooting:

    • Ensure Anhydrous Conditions: The formation of the acyl chloride with thionyl chloride must be carried out under strictly anhydrous conditions to prevent hydrolysis back to the carboxylic acid.

    • Temperature Control during Ammonolysis: The reaction of the acyl chloride with ammonia is very exothermic. Add the acyl chloride solution slowly to an excess of cooled ammonia solution (e.g., ammonium hydroxide in an ice bath) to prevent side reactions.

    • Analytical Confirmation: The presence of a nitrile impurity can be confirmed by IR spectroscopy (a sharp peak around 2230 cm⁻¹) and mass spectrometry (a different molecular weight compared to the amide).

Analytical Protocols

Protocol 1: HPLC Method for In-Process Control and Final Product Purity

This protocol provides a general method for monitoring the reaction and assessing the purity of the final product.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile/water (1:1).

References

  • General Pyrazole Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • Regioselectivity in Pyrazole Synthesis: A review on the factors influencing isomer formation in pyrazole synthesis. Chemical Reviews. (This is a representative source; a specific article would be chosen based on the exact precursors). [Link]

  • Nitration of Heterocycles: Katritzky, A. R., & Taylor, R. (1990). Electrophilic Substitution of Heterocycles: Quantitative Aspects. Academic Press. [Link]

Technical Support Center: Troubleshooting Pyrazole Ring Formation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during pyrazole ring formation, with a primary focus on the widely used Knorr synthesis and related methodologies. Here, we address specific experimental issues with in-depth explanations and actionable solutions to streamline your synthetic workflows.

Section 1: Low or No Product Yield

This section addresses scenarios where the pyrazole synthesis results in a disappointingly low yield or fails to produce the desired product altogether.

FAQ 1.1: I've mixed my 1,3-dicarbonyl compound and hydrazine, but I'm seeing very little or no product formation. What could be the issue?

Several factors can contribute to a stalled or low-yielding pyrazole synthesis. Let's break down the common culprits:

  • Lack of Catalysis: The condensation of a hydrazine with a 1,3-dicarbonyl compound, the cornerstone of the Knorr pyrazole synthesis, is often not spontaneous and may require catalysis.[1] An acid catalyst is typically used to protonate one of the carbonyl groups of the dicarbonyl compound. This enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the hydrazine.[2][3] Without a catalyst, the reaction may be exceedingly slow or may not proceed at all.[1]

  • Inappropriate pH: While acid catalysis is beneficial, an excessively acidic medium can be detrimental. If the reaction medium is too acidic, the hydrazine, being basic, will be protonated. This protonation deactivates the hydrazine as a nucleophile, hindering its ability to attack the carbonyl carbon.[4] Therefore, a delicate balance is required, often achieved by using a catalytic amount of a weak acid like acetic acid.[5]

  • Reaction Temperature: Many pyrazole syntheses require heating to proceed at a reasonable rate. If you are running the reaction at room temperature and observing low conversion, consider increasing the temperature. A common practice is to heat the reaction mixture at reflux in a suitable solvent like ethanol or propanol.[5]

  • Purity of Starting Materials: The purity of your 1,3-dicarbonyl compound and hydrazine is paramount. Impurities can interfere with the reaction. Hydrazine, in particular, can be susceptible to oxidation, so using a fresh or properly stored source is advisable.

  • Formation of a Stable Intermediate: In some cases, the reaction may have successfully formed an intermediate, such as a pyrazoline, which is not your final pyrazole product.[1] This is especially common when starting from α,β-unsaturated ketones.[1] The conversion of the pyrazoline to the pyrazole requires a subsequent oxidation step. If you are not accounting for this, you might mistakenly conclude that the reaction has a low yield.

Troubleshooting Workflow for Low/No Yield

Caption: Troubleshooting flowchart for low or no pyrazole yield.

FAQ 1.2: My reaction seems to stop at an intermediate stage. How can I drive it to completion?

As mentioned, the formation of a stable pyrazoline intermediate is a common occurrence, particularly when using α,β-unsaturated carbonyl compounds as starting materials.[1] To obtain the desired pyrazole, this intermediate must be oxidized.

Recommended Oxidation Protocols:

Oxidizing AgentConditionsComments
BromineIn a suitable solventEffective but harsh; handle with care.
Oxygen/DMSOHeating in DMSO under an oxygen atmosphereA more benign and environmentally friendly option.[6]
AirHeating in a high-boiling solvent like DMSOCan be effective for some substrates.

It is crucial to analyze your reaction mixture by techniques like TLC, LC-MS, or NMR to confirm the presence of the intermediate before proceeding with the oxidation.

Section 2: Side Product Formation and Regioselectivity Issues

A common challenge in pyrazole synthesis is the formation of unwanted side products, most notably regioisomers when using unsymmetrical starting materials.

FAQ 2.1: I'm using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, and I'm getting a mixture of two pyrazole isomers. How can I control the regioselectivity?

The formation of regioisomers is a well-documented challenge in the Knorr pyrazole synthesis.[1] The regioselectivity is determined by which carbonyl group of the 1,3-dicarbonyl is initially attacked by which nitrogen of the substituted hydrazine.

Factors Influencing Regioselectivity:

  • Steric Hindrance: The nucleophilic attack is generally favored at the less sterically hindered carbonyl group.

  • Electronic Effects: The more electrophilic carbonyl carbon is the preferred site of attack. Electron-withdrawing groups on the dicarbonyl can direct the initial attack.

  • Reaction Conditions: The choice of solvent and catalyst can significantly influence the ratio of regioisomers. For instance, some protocols using specific solvents like N,N-dimethylacetamide have been reported to provide high regioselectivity.[1]

  • Nature of the Hydrazine Substituent: The electronic and steric properties of the substituent on the hydrazine also play a crucial role.

Strategies for Controlling Regioselectivity:

  • Exploit Inherent Substrate Bias: Carefully analyze the steric and electronic properties of your unsymmetrical dicarbonyl to predict the more reactive carbonyl.

  • Optimize Reaction Conditions: Systematically screen different solvents, catalysts (both acid and base), and temperatures.

  • Use a Regioselective Synthetic Method: Consider alternative synthetic routes that are known to be highly regioselective. For example, methods involving the reaction of N-arylhydrazones with nitroolefins have been shown to provide excellent regiocontrol.[7]

Mechanism of Regioisomer Formation

Caption: Pathways leading to two regioisomers in pyrazole synthesis.

FAQ 2.2: I'm observing a side product that corresponds to the hydrazide of my ester-containing dicarbonyl. How can I prevent this?

If your 1,3-dicarbonyl compound also contains an ester group, there is a possibility of a competing reaction where the hydrazine acts as a nucleophile and attacks the ester carbonyl, leading to the formation of a hydrazide.[4]

Mitigation Strategies:

  • Lower Reaction Temperature: Amide formation is often slower than the desired cyclization at lower temperatures. Running the reaction at or below room temperature, if feasible, may favor pyrazole formation.

  • Choice of Hydrazine: If possible, using a less nucleophilic hydrazine derivative might reduce the rate of hydrazide formation.

  • Protecting Groups: While more synthetically demanding, protecting the ester functionality prior to the pyrazole synthesis is a viable option.

Section 3: General Reaction Setup and Optimization

This section provides general guidance on setting up and optimizing your pyrazole synthesis.

FAQ 3.1: What are the recommended starting conditions for a Knorr pyrazole synthesis?

A good starting point for a Knorr pyrazole synthesis is to use a 1:1 molar ratio of the 1,3-dicarbonyl compound and hydrazine (or a slight excess of hydrazine).

Typical Starting Protocol:

  • Dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol, propanol, or acetic acid).

  • Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).[5]

  • Add the hydrazine (or a solution of it in the same solvent) dropwise to the dicarbonyl solution with stirring.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and isolate the product by precipitation (e.g., by adding water) and filtration, or by extraction followed by column chromatography.[5]

Recommended Solvents and Catalysts:

SolventCatalystTypical Temperature
EthanolAcetic AcidReflux
PropanolAcetic AcidReflux
N,N-DimethylacetamideNone or AcidRoom Temperature to Heated
Acetic AcidSelf-catalyzedReflux
FAQ 3.2: How do I best monitor the progress of my pyrazole synthesis?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You should see the consumption of your starting materials (the dicarbonyl and hydrazine, though the latter can be difficult to visualize on TLC) and the appearance of a new spot corresponding to your pyrazole product. Co-spotting with your starting materials is essential for accurate interpretation. For more quantitative analysis, LC-MS is an excellent tool to track the formation of the product and any intermediates or side products.

References

  • Lellek, V., Chen, C.-y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). A General and Practical Synthesis of Pyrazoles via a One-Pot Condensation/Oxidation Protocol. Synlett, 29(08), 1071-1075.
  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523.
  • Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. (2026). Organic Letters.
  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023).
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2025). Canadian Journal of Chemistry.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Lig
  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (n.d.).
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.).
  • Dicarbonyl + Hydrazine -> Cyclic compound? : r/OrganicChemistry. (2025). Reddit.
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Organic Chemistry Portal.
  • Knorr Pyrazole Synthesis. (2025). YouTube.

Sources

Technical Support Center: Nitration of 1-Methyl-3-propyl-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxamide. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to assist researchers, scientists, and drug development professionals in successfully navigating this important synthetic transformation. Our goal is to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Troubleshooting Guide

This section addresses specific issues that may arise during the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

Q1: My reaction yielded a mixture of two nitro isomers. How do I identify them and prevent the formation of the undesired isomer?

A1: The most common side reaction is the formation of a constitutional isomer, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. The pyrazole ring is an electron-rich aromatic system, and the C4 position is highly susceptible to electrophilic attack.[1][2] Your primary product should be the C4-nitro isomer due to the directing effects of the substituents.

  • Identification: The two isomers can typically be separated by column chromatography and distinguished using ¹H NMR spectroscopy. The proton at the C4 position will be absent in the 4-nitro product, while the proton at C5 (adjacent to the carboxamide) will be absent in the desired 5-nitro product.

  • Prevention: The regioselectivity of pyrazole nitration is highly dependent on the reaction conditions.[1] Using a milder nitrating agent, such as nitric acid in acetic anhydride (acetyl nitrate), at low temperatures (e.g., 0°C) can favor nitration at the C4 position.[3][4] Conversely, harsher conditions like a mixture of concentrated nitric and sulfuric acids may lead to a different product distribution.

Q2: I've observed a significant amount of a byproduct that appears to be the corresponding carboxylic acid. What is causing this?

A2: The carboxamide functional group is susceptible to hydrolysis under strong acidic conditions, which are often employed for nitration.[5][6] This side reaction converts the 1-methyl-3-propyl-1H-pyrazole-5-carboxamide into 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.

  • Mechanism: The hydrolysis is catalyzed by acid, where the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate that collapses to form the carboxylic acid and an ammonium salt.[5]

  • Mitigation: To minimize hydrolysis, it is crucial to control the reaction temperature and time. Running the reaction at the lowest effective temperature and for the shortest possible duration can reduce the extent of amide hydrolysis. Additionally, using a less acidic nitrating system, if compatible with the desired nitration, can also prevent this side reaction.

Q3: The reaction has resulted in a dark, tar-like substance with very low yield of the desired product. What went wrong?

A3: The formation of tar is often an indication of decomposition or multiple nitration events, which can occur under overly harsh reaction conditions.[7] The pyrazole ring, being electron-rich, is sensitive to strong oxidizing agents and high temperatures.

  • Cause: Excessively high temperatures or a highly concentrated nitrating mixture can lead to uncontrolled oxidation and polymerization of the starting material or the nitrated products.[7]

  • Solution: Careful control of the reaction temperature is paramount. The nitrating agent should be added slowly to the substrate solution while maintaining a low temperature using an ice or dry ice/acetone bath. Monitoring the reaction by thin-layer chromatography (TLC) can help determine the optimal reaction time and prevent over-reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxamide?

A1: For electrophilic aromatic substitution on a pyrazole ring, the C4 position is generally the most reactive.[2][8] The substituents on your starting material (1-methyl, 3-propyl, 5-carboxamide) will influence the precise outcome. The N1-methyl and C3-propyl groups are electron-donating, activating the ring, while the C5-carboxamide is an electron-withdrawing group, deactivating the position to which it is attached. This combination strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C4 position.

Q2: How does the choice of nitrating agent affect the reaction?

A2: The choice of nitrating agent is critical in controlling both the rate of reaction and the formation of side products.

Nitrating AgentConditionsProsCons
HNO₃ / H₂SO₄ Concentrated acids, 0-25°CPowerful nitrating agent, readily available.Harsh conditions can lead to side reactions like hydrolysis and decomposition.[5]
Fuming HNO₃ Low temperature (e.g., 0°C)Strong nitrating agent.Can be highly reactive and lead to over-nitration or oxidation.
HNO₃ / Ac₂O (Acetyl Nitrate) Low temperature (e.g., 0°C)Milder conditions, can improve regioselectivity.[3]Requires in situ preparation, acetic anhydride is moisture-sensitive.

Q3: Can N-nitration occur as a side reaction?

A3: N-nitration is a possibility in pyrazole chemistry, particularly when the N1 position is unsubstituted.[9] However, in your substrate, the N1 position is already occupied by a methyl group. While nitration at the second nitrogen (N2) is theoretically possible, it is generally less favorable than C-nitration in N-substituted pyrazoles under standard electrophilic nitration conditions.

Visualizing the Reaction and Troubleshooting

Reaction Pathway and Potential Side Products

G cluster_main Main Reaction Pathway cluster_side Side Reactions Start 1-methyl-3-propyl-1H- pyrazole-5-carboxamide Intermediate Sigma Complex (Attack at C4) Start->Intermediate + HNO₃/H₂SO₄ Side_Product1 Isomeric Byproduct: Nitration at other positions Start->Side_Product1 Poor Regiocontrol Side_Product2 Hydrolysis Product: 1-methyl-3-propyl-1H- pyrazole-5-carboxylic acid Start->Side_Product2 Excess Acid/Heat + H₂O Side_Product3 Decomposition (Tar Formation) Start->Side_Product3 High Temperature Product Desired Product: 1-methyl-4-nitro-3-propyl-1H- pyrazole-5-carboxamide Intermediate->Product -H⁺

Caption: Main and side reaction pathways in the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

Troubleshooting Workflow

G Start Reaction Outcome Unsatisfactory Check_TLC Analyze crude product by TLC/LC-MS Start->Check_TLC Multiple_Spots Multiple Spots Observed? Check_TLC->Multiple_Spots Low_Yield Low Yield / Tar Formation? Check_TLC->Low_Yield Multiple_Spots->Low_Yield No Isomer_Formation Isomeric Byproducts Present Multiple_Spots->Isomer_Formation Yes Temp_Check Was reaction temperature strictly controlled below 5°C? Low_Yield->Temp_Check Yes Isomer_Solution Optimize nitrating agent and temperature for better regioselectivity Isomer_Formation->Isomer_Solution Temp_Solution Improve cooling, slow down reagent addition Temp_Check->Temp_Solution No Hydrolysis_Check Is byproduct consistent with amide hydrolysis? Temp_Check->Hydrolysis_Check Yes Hydrolysis_Solution Reduce reaction time and/or use a milder nitrating system Hydrolysis_Check->Hydrolysis_Solution Yes Other_Issues Consult further literature for uncommon side reactions Hydrolysis_Check->Other_Issues No

Caption: A decision tree for troubleshooting common issues in the nitration reaction.

Experimental Protocols

Protocol 1: Nitration using Nitric Acid in Sulfuric Acid

This protocol is a general guideline and should be adapted and optimized for your specific experimental setup and scale.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methyl-3-propyl-1H-pyrazole-5-carboxamide (1.0 eq) in concentrated sulfuric acid (98%) at 0°C (ice-water bath). Stir until a homogeneous solution is obtained.

  • Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by adding concentrated nitric acid (65-70%, 1.1 eq) to concentrated sulfuric acid (98%) at 0°C.

  • Addition: Add the nitrating mixture dropwise to the solution of the pyrazole derivative from step 1, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice. The product may precipitate.

  • Isolation: Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Analysis of Product Mixture by ¹H NMR

  • Sample Preparation: Dissolve a small amount of the purified product (and any isolated byproducts) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis:

    • Desired Product (4-nitro): Look for the absence of the C4-H signal (typically a singlet). You should see signals corresponding to the N-methyl group, the propyl chain, and the amide protons.

    • Isomeric Byproduct (5-nitro): This is less likely but would show the C4-H proton signal.

    • Hydrolysis Product: The -NH₂ signal of the carboxamide will be absent and replaced by a broad -OH signal of the carboxylic acid.

References

  • University of Calgary. (n.d.). Ch20: Amide hydrolysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides. Retrieved from [Link]

  • Save My Exams. (n.d.). Reactions of Amides. Retrieved from [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Types of Amide Hydrolysis. Retrieved from [Link]

  • Lynch, B. M., & Hung, Y. Y. (1964). Reactions of phenyl-substituted heterocyclic compounds. II. Nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 42(7), 1605-1615.
  • SlideShare. (2018). Pyrazole. Retrieved from [Link]

  • Finar, I. L., & Hurlock, R. J. (1957). Reactions of phenyl-substituted heterocyclic compounds. V. Nitrations of 1,3- and 1,5-diphenylpyrazoles. Journal of the Chemical Society, 3024-3029.
  • Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Retrieved from [Link]

  • National Institutes of Health. (2018). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Retrieved from [Link]

  • ACS Publications. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry, 82(21), 11446-11457.
  • Dalinger, I. L., Litosh, V. A., & Shevelev, S. A. (1997). Nitropyrazoles. 10. N-Nitration of 3(5)-substituted pyrazoles. Russian Chemical Bulletin, 46(6), 1149-1152.

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Technical Support Center: Scale-Up of Pyrazole Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Carboxamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling pyrazole carboxamide synthesis from the laboratory bench to pilot and manufacturing scales. Pyrazole carboxamides are a cornerstone of modern pharmaceuticals and agrochemicals, but their transition to large-scale production is fraught with challenges that demand a deep understanding of process chemistry and engineering.

This document provides field-proven insights and troubleshooting protocols to address common issues encountered during scale-up, ensuring process safety, robustness, and product quality.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common questions encountered during the scale-up process.

Q1: My pyrazole ring formation with hydrazine hydrate is highly exothermic and difficult to control at a larger scale. What should I do?

A1: This is a critical and common safety concern. The cyclocondensation reaction with hydrazine is often highly exothermic.[1] At scale, the reduced surface-area-to-volume ratio makes heat dissipation less efficient, increasing the risk of a thermal runaway.

  • Immediate Action: Implement strict control over the addition rate of hydrazine hydrate. Use a calibrated dosing pump and ensure the reaction vessel has adequate cooling capacity and a temperature probe to monitor the internal temperature in real-time.

  • Process Optimization:

    • Reverse Addition: Consider adding the diketone or equivalent precursor to the hydrazine solution, which can sometimes better control the initial exotherm.

    • Dilution: While it may impact throughput, increasing the solvent volume can help absorb the heat generated.

    • Solvent Choice: Select a solvent with a higher boiling point to provide a wider operating temperature window.

    • Flow Chemistry: For particularly hazardous steps, consider transitioning to a continuous flow reactor. Flow chemistry offers superior heat and mass transfer, minimizing the volume of hazardous material reacting at any given time and significantly improving safety.[2]

Q2: The amide coupling reagent I used in the lab (e.g., HATU, HOBt/EDC) is too expensive and generates significant waste for large-scale production. What are the industrial alternatives?

A2: While peptide-coupling reagents are excellent for discovery chemistry, they are often impractical for large-scale synthesis due to high cost and poor atom economy.[3] Industrial processes favor lower-cost, more efficient activating agents.

  • Recommended Alternatives:

    • Thionyl Chloride (SOCl₂) or Oxalyl Chloride: These reagents convert the pyrazole carboxylic acid to the corresponding acid chloride in situ. This is a classic, cost-effective method. The primary byproducts (SO₂, HCl, CO, CO₂) are gaseous and can be scrubbed.[4]

    • Propylphosphonic Anhydride (T3P®): T3P is a versatile and increasingly popular industrial reagent known for its high yields, low epimerization risk, and the formation of water-soluble byproducts that are easily removed during aqueous workup.

    • Carbonyldiimidazole (CDI): CDI is another cost-effective option that forms an activated acyl-imidazolide intermediate. It is often used when milder conditions are required.

Q3: I am observing poor yields and formation of regioisomers during the initial pyrazole synthesis from 1,3-dicarbonyl compounds. How can I improve regioselectivity on a larger scale?

A3: Regioselectivity is a classic challenge in pyrazole synthesis, heavily dependent on the electronic and steric differences between the two carbonyl groups of the precursor.[5]

  • pH Control: The acidity of the reaction medium is crucial. For substituted hydrazines, acidic conditions can modulate the nucleophilicity of the two nitrogen atoms, favoring attack at a specific carbonyl.

  • Strategic Precursor Design: If possible, modify the 1,3-dicarbonyl precursor to have more distinct electronic or steric properties. For example, using a trifluoromethyl group on one side can strongly direct the initial nucleophilic attack.

  • Temperature Control: Reaction temperature can influence the kinetic vs. thermodynamic product distribution. A systematic temperature study is recommended during process development.

Q4: My final product is difficult to purify by column chromatography at the kilogram scale. What are the best large-scale purification strategies?

A4: Relying on silica gel chromatography is not a viable strategy for large-scale pharmaceutical or agrochemical production. The focus must shift to crystallization.

  • Crystallization: This is the most important purification technique at scale. A well-developed crystallization process can effectively remove impurities, control the particle size distribution, and isolate the desired polymorphic form.[6]

    • Solvent Screening: Perform a thorough screening of single and mixed-solvent systems to find conditions that provide good yield and high purity.

    • Cooling Profile: The rate of cooling can dramatically impact crystal size and purity. A controlled, slow cooling profile is generally preferred over rapid crashing out.

    • Seeding: Seeding the solution with a small amount of pure product can control crystallization, prevent oiling out, and ensure the desired crystal form is obtained.[7]

  • Slurry Washes: If the product is a solid, washing the crude material with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Managing Impurities in Amide Coupling Reactions

Problem: Formation of significant impurities during the scale-up of the amide bond formation between a pyrazole carboxylic acid and an amine.

G start Impurity Detected in Amide Coupling identify Identify Impurity Structure (LC-MS, NMR) start->identify sym_urea Symmetrical Urea (from amine starting material) identify->sym_urea Structure Match? unreacted_acid Unreacted Pyrazole Carboxylic Acid identify->unreacted_acid Structure Match? other Other Side Products identify->other Structure Match? sol_urea Diagnosis: Common with CDI coupling. Amine attacks activated CDI or isocyanate intermediate. sym_urea->sol_urea sol_acid Diagnosis: Incomplete activation or insufficient coupling time/temp. unreacted_acid->sol_acid sol_other Diagnosis: Degradation or reaction with solvent/base. other->sol_other fix_urea Solution: 1. Control Stoichiometry: Add CDI to acid first, allow activation, then add amine. 2. Lower Temperature: Reduce rate of side reactions. 3. Change Reagent: Switch to T3P or SOCl2 method. sol_urea->fix_urea fix_acid Solution: 1. Verify Reagent Quality: Ensure activating agent is not degraded. 2. Increase Equivalents: Modestly increase coupling agent (e.g., 1.1 to 1.2 eq). 3. Increase Temp/Time: Monitor reaction by HPLC to ensure completion. sol_acid->fix_acid fix_other Solution: 1. Solvent Screen: Ensure solvent is inert. 2. Base Selection: Use a non-nucleophilic hindered base (e.g., DIPEA vs TEA). 3. Impurity Profiling: Trace impurity to its source. sol_other->fix_other

Caption: Troubleshooting workflow for amide coupling impurities.

  • Safety First: Thionyl chloride is corrosive and reacts violently with water. All operations must be conducted in a dry, inert atmosphere (Nitrogen or Argon) within a well-ventilated fume hood or reactor system equipped with a scrubber for acidic gases (HCl, SO₂).

  • Reactor Setup: Charge the pyrazole carboxylic acid (1.0 eq) and a suitable anhydrous, aprotic solvent (e.g., Toluene, Dichloromethane, or Acetonitrile) to the reactor.

  • Acid Chloride Formation: Begin agitation and slowly add thionyl chloride (1.1–1.5 eq) dropwise via an addition funnel or pump, maintaining the internal temperature below 30°C. A small amount of DMF can be used as a catalyst.

  • Reaction Monitoring: Heat the mixture to 50-70°C and monitor the conversion to the acid chloride by HPLC. A common method is to quench a small sample with methanol, which will form the methyl ester, and track the disappearance of the starting carboxylic acid.

  • Removal of Excess SOCl₂: Once the reaction is complete, distill off the excess thionyl chloride and some of the solvent under atmospheric pressure or vacuum. This step is critical to prevent side reactions in the next stage.

  • Amidation: Cool the reactor contents to 0-10°C. In a separate vessel, dissolve the amine (1.0-1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) in the same anhydrous solvent.

  • Controlled Addition: Slowly add the amine/base solution to the acid chloride solution, keeping the internal temperature below 20°C to control the exotherm.

  • Completion and Workup: Allow the reaction to warm to room temperature and stir until completion as monitored by HPLC. The reaction is typically quenched by adding water or a mild aqueous base. Proceed with standard extraction, washing, and isolation procedures.

Guide 2: Controlling Polymorphism during Final Product Crystallization

Problem: The final pyrazole carboxamide product exists in multiple crystalline forms (polymorphs), leading to inconsistent batch properties like solubility, stability, and bioavailability.

Causality: Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[8][9] These different forms can be preferentially crystallized based on factors like solvent, temperature, cooling rate, and impurity levels.[7] Controlling this is a regulatory expectation for APIs.

The choice of crystallization solvent is one of the most powerful tools for controlling polymorphism. The following table illustrates a typical output from a polymorph screening study.

Solvent System (v/v)Cooling ProfilePredominant PolymorphCrystal HabitNotes
Isopropanol (IPA)Linear Cool (2°C/min)Form I (Metastable)NeedlesFast nucleation, potential for high impurity inclusion.
Isopropanol (IPA)Crash CoolAmorphous-Undesirable, poor stability.
TolueneLinear Cool (0.5°C/min)Form II (Stable)PrismsSlower nucleation, larger crystals, better purity.
Ethyl Acetate / Heptane (1:3)Antisolvent AdditionForm II (Stable)PlatesGood for high recovery, requires tight control of addition rate.
AcetonitrileEvaporativeForm III (Solvate)BlocksPotential solvate formation, requires further desolvation studies.
  • Dissolution: Charge the crude, dry pyrazole carboxamide to a clean, dry reactor. Add the chosen solvent (e.g., Toluene, based on the screening table) to achieve a concentration where the product is fully soluble at an elevated temperature (e.g., 70-80°C) but sparingly soluble at room temperature.

  • Polishing Filtration: Heat the solution to the target dissolution temperature (e.g., 75°C) and hold for 30 minutes. Perform a hot filtration through a polishing filter (e.g., 1-5 µm) into a clean, pre-warmed crystallizer to remove any particulate matter.

  • Controlled Cooling: Begin a slow, linear cooling ramp. A typical starting point is 0.5°C per minute. Slower cooling provides more time for ordered crystal growth and generally favors the most stable polymorph.

  • Seeding: Once the solution has cooled to a slightly supersaturated state (e.g., 65°C), add a slurry of seed crystals (0.1-1.0% w/w) of the desired polymorph (Form II). This step is critical for ensuring the correct crystal form nucleates.

  • Maturation: Hold the batch at the seeding temperature for 1-2 hours to allow the seed crystals to establish themselves.

  • Continued Cooling & Aging: Resume the controlled cooling ramp down to the final isolation temperature (e.g., 0-5°C). Hold the resulting slurry at this temperature for several hours ("aging") to allow for complete crystallization and maximize yield.

  • Isolation and Drying: Isolate the product by filtration (e.g., centrifuge or Nutsche filter-dryer). Wash the cake with a small amount of cold, fresh solvent. Dry the product under vacuum at a temperature determined by thermal analysis (TGA) to be safe and effective.

  • Characterization: Confirm the polymorphic form of the final product using techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy.

Section 3: Process Safety

Focus Topic: Handling Hydrazine Hydrate at Scale

Hydrazine is highly toxic, a suspected carcinogen, and can decompose violently, especially under anhydrous conditions or in the presence of catalysts.[10][11][12][13] Aqueous solutions are safer, but significant risks remain.

G start Plan to Use Hydrazine Hydrate assess Risk Assessment start->assess ppe Personnel Protective Equipment (PPE) assess->ppe eng_controls Engineering Controls assess->eng_controls procedure Procedural Controls assess->procedure quench Quench & Disposal Strategy assess->quench ppe_details Required PPE: - Full Face Shield & Goggles - Chemical Resistant Gloves (e.g., Butyl Rubber) - Chemical Resistant Apron/Suit - Respiratory Protection may be needed. ppe->ppe_details eng_details Required Controls: - Closed System Reactor - Scrubber for Vapors - Adequate Cooling Capacity - Inert Atmosphere (N2/Ar) eng_controls->eng_details proc_details Required Procedures: - Controlled, slow addition below surface - Real-time temperature monitoring - Never add to hot reaction mixture - Avoid contact with incompatible metals (e.g., Copper, Iron) procedure->proc_details quench_details Quench Plan: - Develop a validated quench procedure before starting. - Common quench agents include aqueous sodium hypochlorite (bleach) or acetone. - Ensure quench is also temperature-controlled. quench->quench_details

Caption: Hazard mitigation workflow for using hydrazine.

References

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024-06-13).
  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Hydrazine Toxicology. (2023-04-23).
  • Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. (2024-07-31).
  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). (n.d.). PubMed.
  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides Against Colletotrichum gloeosporioides. (2020-05-19).
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (n.d.).
  • Synthesis of pyrazole-4-carboxamides as potential fungicide candid
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024-04-10). MDPI.
  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. (2011-07-01).
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). MDPI.
  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. (n.d.).
  • Biocatalytic amide bond formation. (2023-03-28). Royal Society of Chemistry.
  • Reducing the Complexity of Commercial-Scale Amide Formation. (2013-07-18). Pharmaceutical Technology.
  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. (n.d.).
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024-12-26). Biomedical Journal of Scientific & Technical Research.
  • Amide synthesis by acyl
  • Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Hydrazine. (n.d.). Santa Cruz Biotechnology.
  • A green chemistry perspective on catalytic amide bond form
  • From form to function: Crystallization of active pharmaceutical ingredients. (2008-06-03). Wiley Online Library.
  • Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (2024-09-12). MDPI.

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Technical Support Center: Degradation Pathways of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the stability and degradation of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during experimental analysis. Our goal is to equip you with the scientific rationale behind each step, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for this compound?

Based on the structure of this compound, there are two primary functional groups susceptible to degradation under typical stress conditions: the carboxamide moiety and the nitro group .

  • Hydrolysis of the Carboxamide Group: The amide bond is susceptible to hydrolysis under both acidic and basic conditions. This reaction cleaves the amide bond to yield 1-methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid and ammonia.[1][2] The reaction is typically slow and may require elevated temperatures to proceed at an appreciable rate.[1] The mechanism involves nucleophilic attack by water (acid-catalyzed) or hydroxide ions (base-catalyzed) on the carbonyl carbon of the amide.[1][3]

  • Reduction of the Nitro Group: The nitro group on the pyrazole ring is a strong electron-withdrawing group and is prone to reduction.[4][5] This is a critical pathway to consider, especially under reductive or certain metabolic conditions. The reduction proceeds in a stepwise manner, typically forming nitroso and hydroxylamino intermediates before yielding the final amino derivative, 1-methyl-4-amino-5-propyl-1H-pyrazole-3-carboxamide.[4] The hydroxylamino intermediate is often of particular interest as it can be reactive.[4]

  • Photodegradation: Nitroaromatic and nitro-heterocyclic compounds can be susceptible to photodegradation.[6][7][8] The specific pathway can vary but may involve complex radical mechanisms or rearrangements initiated by UV or visible light.

The pyrazole ring itself is generally aromatic and relatively stable, often resistant to oxidation and hydrolysis.[9] However, harsh oxidative conditions could potentially lead to ring opening.

Caption: Predicted degradation pathways for this compound.

G cluster_hydrolysis Hydrolytic Pathway cluster_reduction Reductive Pathway parent 1-Methyl-4-nitro-5-propyl- 1H-pyrazole-3-carboxamide hydrolysis_product 1-Methyl-4-nitro-5-propyl- 1H-pyrazole-3-carboxylic Acid parent->hydrolysis_product  Acid/Base  Hydrolysis nitroso Nitroso Intermediate parent->nitroso Reduction (2e-, 2H+) hydroxylamine Hydroxylamino Intermediate nitroso->hydroxylamine Reduction (2e-, 2H+) amine_product 1-Methyl-4-amino-5-propyl- 1H-pyrazole-3-carboxamide hydroxylamine->amine_product Reduction (2e-, 2H+)

Q2: How should I design a forced degradation study for this compound?

A forced degradation or stress testing study is crucial for understanding degradation pathways and for developing a stability-indicating analytical method.[10][11] The study should expose the compound to conditions more severe than those expected during long-term storage.[10] A well-designed study will target a modest amount of degradation, typically 5-20%, to allow for the detection and identification of degradants without overly complex chromatograms.

The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for these studies.[12][13][14][15]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationKey Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl24-72 hours at 60-80°CAmide Hydrolysis
Base Hydrolysis 0.1 M NaOH4-24 hours at room temp or 60°CAmide Hydrolysis
Oxidation 3% H₂O₂24 hours at room temperatureOxidation of alkyl groups or pyrazole ring
Reduction 10% w/v NaHSO₃ or SnCl₂24-48 hours at 60°CNitro Group Reduction
Thermal 80-100°C (Dry Heat)48-96 hoursThermally-induced degradation
Photostability ICH Q1B conditions (UV/Vis light)Per ICH guidelinesPhotodegradation

Causality Behind Experimental Choices:

  • Controls are Essential: For each stress condition, you must include a control sample (the compound in the same solvent system but without the stressor) and a blank (the solvent system with the stressor). This allows you to differentiate true degradants from any artifacts caused by the reagents or solvent degradation.

  • Temperature: Elevated temperatures are used to accelerate reactions like hydrolysis and thermolysis that may be very slow at ambient conditions.[1]

  • Reagent Choice: Hydrogen peroxide is a common choice for oxidative stress. For reduction, reagents like sodium bisulfite or tin(II) chloride are effective for converting nitro groups.[5]

Q3: What is the best analytical technique to monitor the degradation of this compound and its products?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (and ideally a mass spectrometer, LC-MS) is the premier technique for this analysis.

  • Why HPLC? HPLC provides the high resolution needed to separate the parent compound from its various degradation products. A reversed-phase C18 column is a good starting point, given the likely polarity of the parent compound and its degradants.

  • Why UV Detection? The pyrazole ring and the nitro group are chromophores, meaning they absorb UV light. A photodiode array (PDA) detector is highly recommended as it can capture the full UV spectrum of each peak. This is invaluable for peak tracking and purity assessment.

  • Why Mass Spectrometry (MS)? MS detection is critical for identifying unknown degradation products.[16] It provides the molecular weight of the compounds eluting from the column. Further fragmentation (MS/MS) can yield structural information, helping to piece together the identity of the degradants.[16]

Troubleshooting Guide

Problem 1: I am not observing any degradation under hydrolytic stress conditions.
  • Possible Cause: The stability of the amide bond in your specific pyrazole-carboxamide may be higher than anticipated. Amide hydrolysis can be slow.[2]

  • Troubleshooting Steps:

    • Increase Stress Severity: Incrementally increase the temperature (e.g., from 60°C to 80°C) or the concentration of the acid/base (e.g., from 0.1 M to 1 M). Make only one change at a time to isolate the effective variable.

    • Extend Duration: Increase the exposure time. Some hydrolyses may require several days to show significant degradation.

    • Confirm Analytical Method Sensitivity: Ensure your HPLC method has sufficient sensitivity to detect small decreases in the parent peak and the emergence of small degradant peaks.

Problem 2: My chromatogram shows multiple unknown peaks after oxidative stress. How do I identify them?
  • Possible Cause: Oxidation can generate a complex mixture of products. The challenge is to systematically identify each one.

  • Troubleshooting Workflow:

    • Confirm Peaks are Degradants: First, ensure these peaks are not present in your control sample or blank. Also check for "ghost peaks" which can arise from the HPLC system or mobile phase.[17]

    • Utilize LC-MS: This is the most direct way to get initial structural information.[18] Obtain the mass-to-charge ratio (m/z) for each unknown peak. High-resolution mass spectrometry (HRMS) is particularly useful as it can help determine the elemental formula.[16]

    • Hypothesize Structures: Based on the mass, propose logical structures. For example, an increase of 16 amu (atomic mass units) suggests the addition of an oxygen atom (hydroxylation). A decrease of 2 amu suggests the formation of a double bond.

    • Perform MS/MS Fragmentation: Fragment the parent ion of the unknown peak in the mass spectrometer. The resulting fragment ions provide clues about the molecule's structure, which can be compared to the fragmentation pattern of the parent compound.

Caption: A systematic workflow for identifying unknown peaks in a chromatogram.

Problem 3: My baseline is noisy and drifting during my HPLC gradient run.
  • Possible Cause: Baseline issues in gradient elution are common and often related to the mobile phase or system contamination.

  • Troubleshooting Steps:

    • Mobile Phase Quality: Ensure you are using high-purity, HPLC-grade solvents and fresh, high-quality water (e.g., Milli-Q or equivalent). Impurities in the weaker solvent can accumulate on the column and elute as the gradient strength increases, causing a rising baseline or ghost peaks.[17]

    • Degassing: Inadequately degassed mobile phases can lead to bubble formation in the pump or detector, causing noise. Use an online degasser or degas your solvents by sparging with helium or sonicating under vacuum.

    • System Contamination: Flush the entire HPLC system, including the injector and detector flow cell, with a strong solvent (like isopropanol or acetonitrile) to remove any contaminants.

    • Detector Lamp: An aging detector lamp can lose intensity and contribute to baseline noise. Check the lamp's energy output and replace if necessary.

Experimental Protocols

Protocol 1: General Purpose Stability-Indicating HPLC Method

This protocol serves as a starting point. Method development and optimization will be required.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: PDA detector, 210-400 nm. Monitor at the λmax of the parent compound.

  • Sample Preparation: Dilute samples in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

Rationale: A gradient method is essential to elute both the potentially more polar degradation products (like the carboxylic acid from hydrolysis) and the parent compound within a reasonable runtime. Formic acid is a common mobile phase modifier that improves peak shape and is compatible with mass spectrometry.

References

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  • Title: Identification of an Unknown Extraneous Contaminant in Pharmaceutical Product Analysis Source: Taylor & Francis Online URL: [Link]

  • Title: HPLC Troubleshooting Guide Source: Advanced Chromatography Technologies URL: [Link]

  • Title: Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives Source: National Center for Biotechnology Information URL: [Link]

  • Title: Structure of a novel pyrazole carboxamide derivative synthesized as a ChEs and hCA isoenzymes inhibitor. Source: ResearchGate URL: [Link]

  • Title: Troubleshooting in HPLC: A Review Source: International Journal for Scientific Research & Development URL: [Link]

  • Title: Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells Source: PubMed URL: [Link]

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preventing byproduct formation in Sildenafil intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of key Sildenafil intermediates. Each entry details the potential causes of byproduct formation and provides actionable protocols for mitigation.

Issue 1: Poor Regioselectivity in Pyrazole Ring Formation

Q: My pyrazole synthesis from an unsymmetrical 1,3-dicarbonyl compound and substituted hydrazine is yielding a difficult-to-separate mixture of regioisomers. How can I improve the selectivity for the desired isomer?

**A: **This is a classic challenge in pyrazole synthesis, primarily governed by electronic and steric factors of the reactants, as well as reaction conditions.[1] The nucleophilic attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl groups of the dicarbonyl precursor, leading to two constitutional isomers.

Root Cause Analysis:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a key determinant. Electron-withdrawing groups can activate an adjacent carbonyl, making it a more favorable site for nucleophilic attack.[1]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby favoring attack at the less hindered site.[1]

  • Reaction Conditions: Solvent, temperature, and pH play a crucial role. For instance, acidic conditions can alter the nucleophilicity of the hydrazine nitrogens, potentially reversing the selectivity observed under neutral or basic conditions.[1]

Mitigation Strategies & Protocols:

Protocol 1: Solvent Optimization for Enhanced Regioselectivity

Recent studies have demonstrated that the use of fluorinated alcohols as solvents can dramatically increase the regioselectivity in pyrazole formation.[2]

  • Solvent Selection: Substitute conventional solvents like ethanol with 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[2]

  • Reaction Setup: Dissolve the 1,3-dicarbonyl compound in the chosen fluorinated alcohol.

  • Reagent Addition: Add the substituted hydrazine to the solution at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Work-up: Proceed with the standard work-up and purification procedures.

Table 1: Effect of Solvent on Regioselectivity in a Model Pyrazole Synthesis [2]

SolventRatio of Regioisomers (Desired:Undesired)
Ethanol (EtOH)~1:1.3
2,2,2-Trifluoroethanol (TFE)85:15

Workflow for Improving Pyrazole Regioselectivity

G start Poor Regioselectivity in Pyrazole Synthesis check_conditions Analyze Current Reaction Conditions start->check_conditions solvent Is the solvent conventional (e.g., EtOH)? check_conditions->solvent change_solvent Switch to a Fluorinated Alcohol (TFE or HFIP) solvent->change_solvent Yes sterics Evaluate Steric Hindrance solvent->sterics No end Achieved High Regioselectivity change_solvent->end modify_sterics Modify Substituents to Increase Steric Bulk sterics->modify_sterics electronics Assess Electronic Effects sterics->electronics modify_sterics->end modify_electronics Introduce Electron-Withdrawing Groups electronics->modify_electronics optimize Optimize Temperature and pH electronics->optimize modify_electronics->end optimize->end

Caption: Troubleshooting workflow for enhancing pyrazole synthesis regioselectivity.

Issue 2: Byproduct Formation During Chlorosulfonation

Q: During the chlorosulfonation of the pyrazolopyrimidinone intermediate, I am observing significant amounts of unreacted starting material and a hydrolyzed sulfonic acid byproduct. What are the best practices to minimize these impurities?

A: This is a common issue in the synthesis of the key sulfonyl chloride intermediate.[3][4] The chlorosulfonation reaction is sensitive to moisture and reaction conditions, which can lead to incomplete conversion and hydrolysis of the desired product.

Root Cause Analysis:

  • Incomplete Reaction: Insufficient reagent stoichiometry or reaction time can leave unreacted starting material. In some cases, about 10% of the starting material may remain unreacted.[4]

  • Hydrolysis: The sulfonyl chloride product is highly reactive and susceptible to hydrolysis, converting it back to the sulfonic acid. This is particularly problematic during the reaction quench and work-up phases.[5]

  • Scale-up Challenges: These issues are often exacerbated during scale-up due to longer quench times and less efficient heat transfer.[5]

Mitigation Strategies & Protocols:

Protocol 2: Improved Chlorosulfonation with Thionyl Chloride Co-reagent

To drive the reaction to completion and minimize unreacted starting material, a co-reagent can be employed.

  • Reagent Combination: Use a combination of chlorosulfonic acid and thionyl chloride. The thionyl chloride helps to convert the intermediate sulfonic acid to the final sulfonyl chloride.[4][6]

  • Reaction Conditions: Maintain anhydrous conditions throughout the reaction. The reaction is typically performed at a controlled temperature, for example, below 25°C during reagent addition.[7]

  • Quenching: Carefully quench the reaction mixture by pouring it into ice-water to precipitate the product while minimizing the time the sulfonyl chloride is in contact with the aqueous acidic environment.[8]

  • Filtration and Washing: Promptly filter the precipitated solid and wash thoroughly with cold water to remove any remaining acids.

  • Drying: Dry the product under vacuum to remove residual moisture.

Table 2: Comparison of Chlorosulfonation Methods

MethodKey ReagentsCommon Byproducts
StandardChlorosulfonic acidUnreacted starting material, sulfonic acid
ImprovedChlorosulfonic acid, Thionyl chlorideReduced levels of unreacted starting material

Diagram of Byproduct Formation in Chlorosulfonation

G SM Starting Pyrazolopyrimidinone SA Sulfonic Acid Intermediate SM->SA Chlorosulfonic Acid SC Desired Sulfonyl Chloride SA->SC Thionyl Chloride / Excess Chlorosulfonic Acid Unreacted Unreacted Starting Material SA->Unreacted Incomplete Reaction Hydrolysis Hydrolysis Product (Sulfonic Acid) SC->Hydrolysis H2O (Moisture)

Caption: Pathways for desired product and byproduct formation during chlorosulfonation.

Issue 3: Formation of Impurities During Cyclization to Sildenafil

Q: The final cyclization step to form the pyrimidinone ring of Sildenafil is giving low yields and several byproducts, including the hydrolyzed carboxamide. How can I optimize this reaction?

A: The cyclization step is critical and can be prone to side reactions, especially hydrolysis, if not performed under optimal conditions. The initial medicinal chemistry route using aqueous sodium hydroxide and hydrogen peroxide often resulted in moderate yields (30-70%) due to competing hydrolysis of the carboxamide group.[6]

Root Cause Analysis:

  • Hydrolysis: The presence of water and a strong base can lead to the hydrolysis of the carboxamide functional group, forming the corresponding carboxylic acid, which will not cyclize.[6]

  • Isomerization: Under harsh basic conditions, isomerization of the pyrimidine skeleton can occur.[8]

  • Cleavage of Ethoxy Group: Strong basic conditions may also lead to the cleavage of the 5-ethoxy group on the benzene ring.[8]

Mitigation Strategies & Protocols:

Protocol 3: Anhydrous Cyclization using Potassium t-Butoxide

To avoid hydrolysis and other side reactions, conducting the cyclization under anhydrous conditions is highly recommended. This method has been shown to produce yields of up to 95%.[6][9][10]

  • Solvent and Base: Use potassium t-butoxide as the base in an anhydrous solvent such as t-butanol.[6][9]

  • Reaction Setup: Ensure all glassware is thoroughly dried. Add the amide precursor to the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add 1.2 equivalents of potassium t-butoxide.[6]

  • Heating: Heat the reaction mixture for several hours to facilitate cyclization.[11]

  • Work-up:

    • After cooling, dilute the reaction with water.[6]

    • Adjust the pH to the isoelectric point (around 7.5) with an acid like 4M HCl. This will precipitate the Sildenafil free base.[6][11]

    • Collect the product by filtration.

  • Purification: The crude Sildenafil base can be further purified by recrystallization from a suitable solvent like ethanol to achieve high purity.[11]

Table 3: Comparison of Cyclization Conditions

ConditionBase/ReagentsSolventTypical YieldKey Byproduct
AqueousNaOH, H₂O₂Aqueous Alcohol30-70%[6]Hydrolyzed Carboxamide[6]
AnhydrousPotassium t-butoxidet-Butanolup to 95%[6]Minimized

Frequently Asked Questions (FAQs)

Q1: What are some common process-related impurities found in Sildenafil synthesis and how can they be controlled?

A1: Besides the byproducts from specific reaction steps, several other process-related impurities can arise. These include:

  • Desmethyl Sildenafil: This impurity can form if the N-methylpiperazine starting material contains piperazine as an impurity.[12] Control is achieved by using high-purity N-methylpiperazine.

  • Sildenafil N-Oxide: Aerial oxidation of the methyl group on the piperazine ring can lead to the formation of the N-oxide impurity, especially under drastic conditions.[13] This can be minimized by avoiding harsh oxidative conditions and storing intermediates and the final product appropriately.

  • Dimer Impurity: This can form from the reaction of the sulfonyl chloride intermediate with any piperazine impurity present in the N-methylpiperazine.[12] Again, using high-purity reagents is the primary control strategy.

  • Desethyl Impurity: This impurity arises from the cleavage of the ethoxy group on the phenyl ring.[13] Avoiding harsh acidic or basic conditions that can promote this cleavage is crucial.

Q2: How can I detect and quantify these byproducts and impurities during my process development?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective analytical technique for detecting and quantifying impurities in Sildenafil synthesis.[13] Developing a robust, stability-indicating HPLC method is crucial. This typically involves:

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., containing formic acid) and an organic solvent like acetonitrile is often employed.[9]

  • Detection: UV detection at a suitable wavelength (e.g., 290 nm) is standard.[14]

  • Reference Standards: Synthesizing or purchasing certified reference standards for known impurities is essential for accurate identification and quantification.[15]

Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for the identification of unknown impurities by providing molecular weight information.[13]

Q3: Are there "greener" alternatives to some of the hazardous reagents used in Sildenafil synthesis?

A3: Yes, significant efforts have been made to develop more environmentally friendly synthetic routes for Sildenafil. Key improvements in the commercial synthesis include:[9][10]

  • Avoiding Tin (II) Chloride: The reduction of the nitro group, which traditionally used tin (II) chloride, has been replaced with cleaner methods like catalytic hydrogenation (e.g., using a Palladium catalyst).[7][16]

  • Replacing Oxalyl Chloride: The use of thionyl chloride instead of oxalyl chloride for the formation of 2-ethoxybenzoyl chloride avoids the emission of toxic carbon monoxide.[6][9]

  • Eliminating Hydrogen Peroxide: The hazardous hydrogen peroxide used in the initial cyclization method was replaced by the anhydrous potassium t-butoxide method.[9]

  • Convergent Synthesis: The overall commercial synthesis was redesigned to be more convergent, which improves overall yield and reduces waste by performing potentially problematic steps early in the synthesis on less complex molecules.[5][6]

References

  • Gouda, M. A., & Hamama, W. S. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues. Synthetic Communications, 47(14), 1269–1300. [Link]

  • Papageorgiou, E., & Siskos, M. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals, 14(4), 365. [Link]

  • University of Bristol. (n.d.). Synthesis of Sildenafil Citrate. [Link]

  • UKEssays. (2018). A Synthesis of Sildenafil. [Link]

  • Google Patents. (2010).
  • Reddy, P. P., et al. (2011). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Scientia Pharmaceutica, 79(2), 293–301. [Link]

  • Rao, T. S., et al. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Research Journal of Pharmacy and Biological and Chemical Sciences, 8(2), 1374-1382. [Link]

  • Wiley. (n.d.). Synthesis of Sildenafil Citrate (Viagra®). [Link]

  • Google Patents. (2013). CN102993205B - High-yield purification method for preparation of high-purity sildenafil freebases.
  • PubMed. (2002). Single step isolation of sildenafil from commercially available Viagra tablets. [Link]

  • Semantic Scholar. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societa. [Link]

  • MDPI. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Google Patents. (2000). US6066735A - Process for preparing sildenafil.
  • Chemistry & Biology Interface. (2011). Synthesis and Characterization of Potential Impurities of Sildenafil. [Link]

  • Pharmaffiliates. (n.d.). Sildenafil-impurities. [Link]

  • ResearchGate. (2018). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. [Link]

  • ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]

  • ResearchGate. (2020). Synthesis of sildenafil and its derivatives bearing pyrazolo‐pyrimidinones scaffold. [Link]

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Technical Support Center: Pyrazole Acylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for pyrazole acylation. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this crucial reaction. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you overcome common challenges and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the N-acylation of pyrazoles.

Q1: What is the basic mechanism of pyrazole N-acylation?

A: The N-acylation of pyrazole is a nucleophilic substitution reaction. The lone pair of electrons on a pyrazole nitrogen atom attacks the electrophilic carbonyl carbon of an acylating agent (like an acid chloride or anhydride). This forms a tetrahedral intermediate which then collapses, expelling a leaving group (e.g., chloride) to yield the N-acylated pyrazole. The reaction is often catalyzed by a base to deprotonate the pyrazole, increasing its nucleophilicity, or by a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) which forms a more reactive intermediate.[1]

Q2: Why is regioselectivity a major challenge in pyrazole acylation?

A: Unsubstituted or symmetrically substituted pyrazoles have two chemically equivalent nitrogen atoms. However, in unsymmetrically substituted pyrazoles, the two nitrogen atoms (N1 and N2) are in different electronic and steric environments. Acylation can occur at either nitrogen, leading to a mixture of regioisomers which are often difficult to separate.[2][3] The control of regioselectivity is therefore a primary goal in optimizing these reactions. Factors like sterics, electronics of the pyrazole substituents, solvent, base, and temperature all play a crucial role in determining the final isomeric ratio.[4][5]

Q3: What is the role of 4-(Dimethylamino)pyridine (DMAP) as a catalyst?

A: DMAP is a hyper-nucleophilic acylation catalyst. It operates by a mechanism distinct from simple base catalysis. DMAP first attacks the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium salt.[1] This intermediate is a much more potent acylating agent than the original anhydride. The pyrazole then attacks this activated intermediate, transferring the acyl group and regenerating the DMAP catalyst.[1][6] This catalytic cycle dramatically accelerates the rate of acylation, often by several orders of magnitude, and is particularly effective for less reactive substrates or sterically hindered alcohols and amines.[7][8]

Troubleshooting Guide: Optimizing Your Pyrazole Acylation

This guide is structured to help you diagnose and solve common issues encountered during pyrazole acylation experiments.

Problem 1: Low or No Product Yield

My reaction shows low conversion of the starting pyrazole. What steps should I take?

A low yield is typically due to insufficient reactivity or degradation of materials. A systematic approach is required to pinpoint the cause.

Initial Checks:

  • Reagent Quality: Ensure the acylating agent (especially acid chlorides and anhydrides) has not hydrolyzed from exposure to atmospheric moisture. Use freshly opened bottles or purify/re-distill if necessary. Confirm the purity of your pyrazole starting material.

  • Solvent Purity: Use anhydrous (dry) solvents, as water can consume the acylating agent and complicate the reaction.

  • Inert Atmosphere: For sensitive reactions, especially those using highly reactive reagents like acid chlorides or strong bases (e.g., NaH), ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent quenching by moisture or oxygen.

Optimization Strategy:

If initial checks don't solve the problem, proceed with optimizing the reaction parameters.

  • Increase Acylating Agent Reactivity: If using a carboxylic acid with a coupling agent, consider converting the acid to the more reactive acid chloride using oxalyl chloride or thionyl chloride.[9] If using an anhydride, switching to the corresponding acid chloride will increase reactivity.

  • Enhance Catalyst Efficiency:

    • Base Selection: If using a non-nucleophilic base like triethylamine (Et₃N), its role is primarily to scavenge the acid byproduct (e.g., HCl). If the reaction is slow, consider adding a catalytic amount (1-10 mol%) of DMAP.[8] DMAP will form the highly reactive N-acylpyridinium intermediate, accelerating the rate.[1]

    • Brønsted/Lewis Acids: For some substrates, particularly when using anhydrides as the acylating agent, a Brønsted acid like H₂SO₄ or a Lewis acid catalyst can promote the reaction.[10][11]

  • Temperature Adjustment: Many acylations proceed well at room temperature. However, if you are facing issues with sterically hindered substrates, gently heating the reaction (e.g., to 40-60 °C) can increase the reaction rate.[12][13] Monitor for potential side product formation at higher temperatures.

Below is a workflow to guide your troubleshooting process for low yield.

Start Low or No Yield CheckReagents 1. Verify Reagent & Solvent Purity (Anhydrous conditions?) Start->CheckReagents Start Here IncreaseReactivity 2. Increase Acylating Agent Reactivity (e.g., Anhydride -> Acid Chloride) CheckReagents->IncreaseReactivity If problem persists OptimizeCatalyst 3. Optimize Catalyst System IncreaseReactivity->OptimizeCatalyst If still low yield DMAP Add catalytic DMAP (1-10 mol%) OptimizeCatalyst->DMAP For slow reactions AcidCat Consider Brønsted/Lewis Acid Catalyst OptimizeCatalyst->AcidCat Alternative strategy AdjustTemp 4. Adjust Temperature Heat Increase Temperature (e.g., 40-60 °C) AdjustTemp->Heat Success Reaction Optimized DMAP->AdjustTemp AcidCat->AdjustTemp Heat->Success Monitor for improvement Start Poor Regioselectivity (N1/N2 Mixture) AnalyzeSterics 1. Analyze Steric Environment Is one N-atom significantly less hindered? Start->AnalyzeSterics ScreenSolvents 2. Screen Solvents AnalyzeSterics->ScreenSolvents Key Optimization Step ScreenConditions 3. Screen Base & Temperature ScreenSolvents->ScreenConditions For further refinement Success Desired Isomer is Major Product ScreenConditions->Success

Caption: Decision tree for optimizing regioselectivity.

Problem 3: Difficult Work-up and Purification

I'm struggling to isolate my pure product after the reaction.

Work-up and purification issues, such as persistent impurities or difficulty separating isomers, can negate an otherwise successful reaction.

Common Impurities and Removal Strategies:

  • Excess Acylating Agent/Byproducts:

    • Quench: At the end of the reaction, quench reactive acylating agents (acid chlorides/anhydrides) by slowly adding a nucleophile like water, methanol, or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Aqueous Wash: Use a standard aqueous work-up. Washing the organic layer with NaHCO₃ will remove acidic byproducts.

  • DMAP or Amine Base: These can be removed by washing the organic layer with a dilute acid solution, such as 1M HCl or aqueous copper (II) sulfate. [14]The amine will be protonated and partition into the aqueous layer. Caution: Ensure your product is stable to acidic conditions.

  • Separating Regioisomers: This can be very challenging as N1 and N2 isomers often have similar polarities.

    • Chromatography: Careful optimization of column chromatography is the most common method. Screen different solvent systems (e.g., Hexanes/Ethyl Acetate, DCM/Methanol). Using a high-performance chromatography system can improve resolution.

    • Crystallization: If your product is a solid, attempting to crystallize the desired isomer from the mixture can be an effective purification strategy.

Key Experimental Protocols

Protocol 1: General Procedure for DMAP-Catalyzed Acylation of a Pyrazole

This protocol describes a general method for the acylation of a pyrazole using an acid anhydride and catalytic DMAP.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the pyrazole (1.0 equiv) and dissolve it in anhydrous dichloromethane (DCM, approx. 0.1-0.2 M).

  • Addition of Base and Catalyst: Add triethylamine (Et₃N, 1.5 equiv) followed by DMAP (0.1 equiv). Stir the solution under an inert atmosphere (N₂ or Ar).

  • Addition of Acylating Agent: Add the acid anhydride (1.2 equiv) dropwise to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrazole is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Analysis of N1/N2 Isomer Ratio by ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool to determine the ratio of regioisomers.

  • Sample Preparation: Obtain a high-quality ¹H NMR spectrum of the crude reaction mixture or the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Spectral Analysis:

    • Identify distinct peaks corresponding to each isomer. Protons on the pyrazole ring or on the substituents attached to it will have slightly different chemical shifts for the N1 and N2 isomers.

    • Choose a well-resolved, non-overlapping signal for each isomer.

  • Integration: Carefully integrate the selected signals.

  • Calculate Ratio: The ratio of the integration values for the signals directly corresponds to the molar ratio of the two isomers in the sample.

Reference Data Tables

Table 1: Common Solvents for Pyrazole Acylation

SolventTypeDielectric Constant (ε)Key Properties & Use Cases
Dichloromethane (DCM)Polar Aprotic9.1General purpose, good solubility for many organics.
Tetrahydrofuran (THF)Polar Aprotic7.5Good general solvent, can coordinate with cations.
Acetonitrile (MeCN)Polar Aprotic37.5Polar, useful for increasing reaction rates.
TolueneNon-polar2.4Useful for less polar reactants; allows for higher temps.
2,2,2-Trifluoroethanol (TFE)Polar Protic26.7H-bond donor, shown to improve regioselectivity. [2][15]
Hexafluoroisopropanol (HFIP)Polar Protic16.7Strong H-bond donor, highly effective at directing regioselectivity. [2][3][15]

Table 2: Common Bases and Catalysts

ReagentpKa of Conjugate AcidTypePrimary Function
Triethylamine (Et₃N)10.75Organic BaseAcid scavenger.
Diisopropylethylamine (DIPEA)11.0Hindered Organic BaseAcid scavenger, less nucleophilic than Et₃N.
Potassium Carbonate (K₂CO₃)10.33Inorganic BaseHeterogeneous base, can influence regioselectivity. [5]
4-(Dimethylamino)pyridine (DMAP)9.70Nucleophilic CatalystForms highly reactive N-acylpyridinium intermediate. [1]

References

  • Gomez-Cabrero, D., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Gomez-Cabrero, D., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Khabnadideh, S., et al. (2022). Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate. Available at: [Link]

  • Karas, J. A., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. Available at: [Link]

  • Gomez-Cabrero, D., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Request PDF - ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. PMC - NIH. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. ningboinno.com. Available at: [Link]

  • Wang, H., et al. (2020). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. PMC - NIH. Available at: [Link]

  • Ragain, C., et al. (2021). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Anonymous. (n.d.). Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. Request PDF - ResearchGate. Available at: [Link]

  • Alam, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Larionov, E. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. University Library of LMU Munich. Available at: [Link]

  • Balandina, A. A., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Anonymous. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. organic-chemistry.org. Available at: [Link]

  • Li, J., et al. (2024). Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. PMC - NIH. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. organicchemistrydata.org. Available at: [Link]

  • Barker, B. S., et al. (2014). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PubMed Central. Available at: [Link]

  • Berry, M. (n.d.). Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. University of Birmingham. Available at: [Link]

  • Anonymous. (n.d.). 4-Dimethylamino-pyridine(DMAP). ResearchGate. Available at: [Link]

  • Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. Available at: [Link]

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Validation & Comparative

A Comparative Guide to Sildenafil Intermediates: An In-Depth Analysis of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of synthetic pathways to Sildenafil, with a specific focus on the pivotal intermediate, 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the evolution of Sildenafil synthesis, presenting objective comparisons supported by experimental data and process chemistry logic. We will explore the transition from early, linear syntheses to more efficient, convergent commercial routes, explaining the causality behind these strategic improvements.

Introduction: The Synthetic Challenge of Sildenafil

Sildenafil, the active pharmaceutical ingredient in Viagra™, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for regulating blood flow.[1][2] Its synthesis has been a subject of significant process development since its discovery, aiming to enhance efficiency, safety, and environmental sustainability.[2] The choice of synthetic route, and consequently the key intermediates, directly dictates the overall yield, purity, and economic viability of the final drug product.

This guide will dissect the role of this compound, a cornerstone intermediate in early synthetic approaches, and compare its utility and performance against intermediates used in more advanced, commercially adopted methods.

Part 1: The Pyrazole Core - A Tale of Two Pathways

The synthesis of Sildenafil's pyrazolopyrimidinone core can be approached through distinct strategies. The evolution from a linear to a convergent synthesis represents a classic case study in pharmaceutical process chemistry, where efficiency and scalability are paramount.

Pathway A: The Linear Approach Featuring the Nitro-Pyrazole Intermediate

The initial medicinal chemistry route reported for Sildenafil is a linear synthesis where the pyrazole ring is constructed and functionalized sequentially.[3] A central player in this pathway is This compound .

This route involves several key transformations:

  • Pyrazole Formation: Reaction of a diketoester with hydrazine to form the initial pyrazole ring.[3]

  • N-Methylation & Hydrolysis: Regioselective methylation of the pyrazole nitrogen followed by ester hydrolysis to yield the carboxylic acid.[3]

  • Nitration: Introduction of a nitro group at the 4-position of the pyrazole ring using a potent mixture of nitric and sulfuric acids. This step produces 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid .[4]

  • Amidation: Conversion of the carboxylic acid to the primary amide, This compound , typically via an acid chloride intermediate.[4][5]

  • Reduction: The nitro group is reduced to an amine, yielding 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide .[3][6]

  • Coupling and Cyclization: The aminopyrazole is then acylated with the second major fragment of the molecule and cyclized to form the final Sildenafil structure.[3]

The causality for this approach in early drug discovery is its straightforward, step-by-step logic. However, for large-scale production, it carries significant drawbacks. The overall yield is diminished with each successive step, and handling a high-energy nitro compound through multiple transformations presents safety challenges.

Linear_Synthesis_Pathway A Diketoester + Hydrazine B 1-Methyl-3-propyl-1H- pyrazole-5-carboxylic acid A->B Methylation & Hydrolysis C 1-Methyl-4-nitro-3-propyl-1H- pyrazole-5-carboxylic acid B->C Nitration (HNO3/H2SO4) D 1-Methyl-4-nitro-5-propyl-1H- pyrazole-3-carboxamide C->D Amidation E 4-Amino-1-methyl-3-propyl-1H- pyrazole-5-carboxamide D->E Reduction F Sildenafil E->F Acylation & Cyclization

Diagram 1: Linear synthesis route for Sildenafil highlighting the nitro-pyrazole intermediate.

Pathway B: The Convergent Approach - A Paradigm of Efficiency

Commercial manufacturing processes prioritize efficiency and robustness, leading to the development of a convergent synthesis.[2][5] In this strategy, the two primary components of the Sildenafil molecule are synthesized independently and then coupled together late in the process.

  • Intermediate 1 (Pyrazole Fragment): 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide . This is the same aminopyrazole from the linear route, but it is prepared and purified as a key starting material for the final coupling steps.[3]

  • Intermediate 2 (Phenyl Fragment): 2-Ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid . This fragment is built from 2-ethoxybenzoic acid via chlorosulfonylation and subsequent reaction with N-methylpiperazine.[3][7]

The key advantage of this approach is that it maximizes efficiency. The overall yield is significantly higher because it is the product of two shorter, independent synthetic sequences rather than one long one. This also improves process control and minimizes the impact of a potential failure in any single step.[3]

Convergent_Synthesis_Pathway cluster_0 Pyrazole Fragment Synthesis cluster_1 Phenyl Fragment Synthesis A 1-Methyl-4-nitro-3-propyl-1H- pyrazole-5-carboxamide B 4-Amino-1-methyl-3-propyl-1H- pyrazole-5-carboxamide A->B Reduction (e.g., Pd/C, H2) F Amide Intermediate B->F Coupling (e.g., CDI) C 2-Ethoxybenzoic acid D 2-Ethoxy-5-(chlorosulfonyl) benzoic acid C->D Chlorosulfonylation E 2-Ethoxy-5-(4-methylpiperazin-1-ylsulfonyl) benzoic acid D->E + N-Methylpiperazine E->F G Sildenafil F->G Cyclization (e.g., K t-butoxide)

Diagram 2: Convergent synthesis route, where two key intermediates are prepared separately and coupled.

Part 2: Quantitative and Qualitative Comparison

Synthesis RouteKey Pyrazole IntermediateOverall YieldAdvantagesDisadvantages & Hazards
Initial Linear Route This compound~27.6%[3]Straightforward for initial discovery and analog synthesis.Low overall yield; use of hazardous nitrating agents; handling of energetic nitro-intermediate through multiple steps.
Improved Convergent Route 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamideUp to 51.7%[3]Higher overall yield; parallel synthesis improves efficiency; safer for large-scale production.Requires careful control of the final coupling and cyclization steps to avoid side products.
Optimized Commercial Route 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide~75%[1]Further optimized for green chemistry principles, minimizing waste and hazardous reagents (e.g., replacing thionyl chloride).[1]Process details are often proprietary.

Analysis: The data clearly shows the strategic advantage of isolating the synthesis of the two main fragments. The role of This compound is relegated to that of a precursor to the more strategically important 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide . The "amino" intermediate is the stable, purified building block that enters the final, high-yielding coupling and cyclization stages of the convergent synthesis.

Part 3: Experimental Protocols

The following protocols are representative of the synthetic steps discussed. They are intended for informational purposes and should be performed by qualified personnel with appropriate safety precautions.

Protocol 1: Synthesis of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (Intermediate of Pathway A)

This multi-step protocol outlines the formation of the key nitro-pyrazole intermediate.

Step 1: Nitration of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid

  • Cool a stirred mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C.

  • Slowly add 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid in portions, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.

Step 2: Amidation to form the Title Compound

  • Reflux a mixture of the nitro-carboxylic acid from Step 1 and thionyl chloride for 2-3 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Dissolve the resulting crude acid chloride in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cool the solution to 0-5 °C and bubble anhydrous ammonia gas through it, or add a concentrated solution of ammonium hydroxide dropwise.

  • Stir the reaction for 1-2 hours, allowing it to warm to room temperature.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to give pure this compound. A yield of 95% for this step has been reported.[8]

Protocol 2: Convergent Coupling and Cyclization (Pathway B)

This protocol describes the key steps of the improved commercial process.

Step 1: Activation of the Phenyl Intermediate

  • Suspend 2-Ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid in ethyl acetate.

  • Add a slight excess (e.g., 1.05 equivalents) of N,N'-Carbonyldiimidazole (CDI).[3]

  • Stir the mixture at room temperature. The formation of the imidazolide intermediate is typically complete within 1-2 hours.

Step 2: Coupling with the Pyrazole Intermediate

  • Prepare a solution of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (obtained via reduction of the nitro-intermediate from Protocol 1) in a suitable solvent.

  • Add the aminopyrazole solution to the activated imidazolide solution from Step 1.

  • Heat the reaction mixture and stir until TLC analysis indicates the completion of the amide bond formation.

Step 3: Cyclization to Sildenafil

  • To the solution containing the coupled amide intermediate, add a strong base such as potassium t-butoxide in t-butanol.[1]

  • Heat the mixture to effect the cyclization, forming the pyrazolopyrimidinone ring system of Sildenafil. This cyclization step has been reported to achieve yields of up to 95%.[3]

  • After the reaction is complete, cool the mixture and perform an appropriate workup, which typically involves neutralization, extraction, and crystallization from a suitable solvent system to yield Sildenafil base.

Part 4: Sildenafil's Mechanism of Action

Understanding the final target provides context for the importance of synthetic purity. Sildenafil functions by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[7] By preventing cGMP breakdown, Sildenafil promotes smooth muscle relaxation and vasodilation in the corpus cavernosum.

Sildenafil_MOA NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 PDE5 Enzyme cGMP->PDE5 is degraded by Relax Smooth Muscle Relaxation & Vasodilation cGMP->Relax leads to GMP 5'-GMP (inactive) PDE5->GMP Sild Sildenafil Sild->PDE5 inhibits

Diagram 3: Simplified signaling pathway for Sildenafil's mechanism of action.

Conclusion

While This compound is a valid and necessary intermediate in the historical, linear synthesis of Sildenafil, its role has been superseded in modern, large-scale manufacturing. The industry's shift to a more efficient convergent strategy has elevated its reduced form, 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide , to the status of a key building block. This evolution underscores a fundamental principle of process chemistry: a successful synthesis is not just one that works, but one that is safe, scalable, high-yielding, and economically sound. The comparison between these two pathways provides valuable insight for any scientist involved in the journey from laboratory-scale discovery to commercial production.

References

  • Dimitrakis, G. et al. (2022). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals. Available at: [Link]

  • University of Bristol. (n.d.). Synthesis of Sildenafil Citrate. School of Chemistry. Available at: [Link]

  • Gouda, M. A. & Hamama, W. S. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues. Synthetic Communications. Available at: [Link]

  • Reddy, A. V. R. et al. (2013). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules. Available at: [Link]

  • Abdel-Rahman, A. A.-H. (2021). Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. ASIAN JOURNAL OF CHEMISTRY. Available at: [Link]

  • Abdel-Rahman, A. A.-H. (2021). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). ResearchGate. Available at: [Link]

  • Changzhou Yabang Pharmaceutical Co., Ltd. (2018). New green synthesis process of sildenafil intermediate 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Patsnap Eureka. Available at: [Link]

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Validation of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide Structure by X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Absolute Structural Validation in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which successful structure-activity relationships (SAR) are built and optimized.[1][2] Pyrazole-carboxamides represent a privileged scaffold in numerous pharmacologically active agents, exhibiting a wide range of biological activities.[3][4] The specific arrangement of substituents on the pyrazole ring dictates the molecule's interaction with biological targets, influencing its potency, selectivity, and pharmacokinetic properties.[5][6] Therefore, unambiguous confirmation of the molecular structure, including connectivity, stereochemistry, and conformation, is a critical step in the discovery pipeline.[7]

This guide provides an in-depth examination of single-crystal X-ray crystallography (SCXRD) as the gold standard for the structural elucidation of small molecules, using the novel compound 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide as a case study. We will explore the causality behind experimental choices, present a detailed workflow, and objectively compare SCXRD with other common analytical techniques, providing the supporting data and rationale required by drug development professionals.

Part 1: The Cornerstone of Structural Elucidation: Single-Crystal X-ray Crystallography (SCXRD)

X-ray crystallography offers the most precise and unambiguous method for determining the three-dimensional structure of molecules in the solid state.[8][9] By analyzing the diffraction pattern of X-rays passing through an ordered crystal lattice, we can generate a three-dimensional map of the electron density within the molecule, revealing the precise location of each atom.[10][11] This technique provides irrefutable proof of atomic connectivity and detailed geometric parameters such as bond lengths and angles.[12]

The Experimental Workflow: From Powder to Publication-Quality Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires both scientific rigor and experiential art. Each step is designed to ensure the final model is a true and accurate representation of the molecule.

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination & Validation Synthesis Compound Synthesis Purification High Purity Sample (>98%) Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Selection Crystal Selection & Mounting Crystal_Growth->Selection Single Crystal Diffraction X-ray Diffraction Data Collection Selection->Diffraction Processing Data Processing & Reduction Diffraction->Processing Solution Structure Solution (Phase Problem) Processing->Solution Intensity Data Refinement Model Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Final_Model Final_Model Validation->Final_Model Final Structural Model

Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).

Detailed Experimental Protocol

Step 1: Growing High-Quality Single Crystals

This is the most critical and often rate-limiting step. The goal is to encourage molecules to pack slowly and orderly from a supersaturated solution into a single, defect-free lattice. For a novel pyrazole-carboxamide, several methods should be attempted in parallel.

  • Method A: Slow Evaporation

    • Rationale: This is the simplest method and often effective for moderately soluble, stable compounds.[13] By slowly removing the solvent, the solution becomes supersaturated, promoting crystallization.

    • Protocol:

      • Dissolve 10-15 mg of purified this compound in a minimal amount (1-2 mL) of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/methanol) in a clean vial.

      • Cover the vial with a cap, or with paraffin film pierced with a few small holes from a needle. This slows the evaporation rate.

      • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[14]

  • Method B: Vapor Diffusion

    • Rationale: This technique is excellent for small quantities of material and provides fine control over the rate of crystallization.[14] It involves the slow diffusion of a precipitant (anti-solvent) vapor into a solution of the compound.

    • Protocol:

      • In a small, open vial, dissolve 5-10 mg of the compound in a small volume (~0.5 mL) of a solvent in which it is highly soluble (e.g., N,N-Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) as a last resort).[14]

      • Place this small vial inside a larger, sealed jar containing a few milliliters of a precipitant—a volatile solvent in which the compound is insoluble but which is miscible with the primary solvent (e.g., diethyl ether, hexanes).

      • Over time, the precipitant vapor will diffuse into the solution, reducing the compound's solubility and inducing crystallization.

  • Method C: Slow Cooling

    • Rationale: This method is effective for compounds that exhibit a significant increase in solubility with temperature.[13]

    • Protocol:

      • Prepare a saturated solution of the compound in a suitable solvent (e.g., isopropanol, acetonitrile) at an elevated temperature (near the solvent's boiling point).

      • Ensure all solid is dissolved. The solution should be clear.

      • Place the sealed vial in an insulated container (like a Dewar flask filled with warm water) to allow for very slow cooling to room temperature over 24-48 hours.[12]

Step 2: Crystal Selection and Mounting Once crystals have formed, a suitable candidate must be selected under a microscope. An ideal crystal will be clear, have well-defined faces, and be free of cracks or defects. For a typical small-molecule diffractometer, a crystal size of 0.1 to 0.3 mm in each dimension is optimal.[15] The selected crystal is carefully mounted on a glass fiber or in a cryo-loop and placed on the diffractometer's goniometer head.

Step 3: X-ray Diffraction Data Collection The mounted crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data. The crystal is then exposed to a focused beam of monochromatic X-rays (e.g., from a copper or molybdenum source).[9] As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Step 4: Structure Solution and Refinement The collected diffraction spots are indexed to determine the unit cell parameters and the crystal's lattice symmetry (space group). The primary challenge is solving the "phase problem," as the detector only records the intensities of the diffracted X-rays, not their phases. For small molecules, direct methods or charge-flipping algorithms are typically successful in generating an initial electron density map. An atomic model is then built into this map. This initial model is refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[16]

Step 5: Data Validation and Interpretation The quality of the final structure is assessed using several metrics, most notably the R-factor (R1), which measures the agreement between the experimental and calculated structure factors. A low R1 value (typically < 0.05 or 5%) indicates a good fit.[9] The final model is checked for geometric reasonability (bond lengths, angles) and for any unresolved electron density. Validation tools are used to check for inconsistencies or errors in the final model.[17]

Hypothetical Crystallographic Data for this compound

Since no published structure exists for this specific molecule, the following table presents plausible data based on known structures of similar pyrazole-carboxamide derivatives.[3][18][19] This serves as an example of what a researcher would expect to see in a crystallographic report.

ParameterPlausible ValueSignificance
Chemical FormulaC₈H₁₂N₄O₃Confirms the elemental composition of the crystal.
Molecular Weight212.21 g/mol Consistent with the chemical formula.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cA common centrosymmetric space group for organic molecules, indicating specific symmetry operations.[20]
Unit Cell Dimensionsa = 8.5 Å, b = 15.2 Å, c = 7.9 Å, β = 98.5°Defines the size and shape of the repeating unit in the crystal lattice.
Volume1010 ųThe volume of the unit cell.
Z4The number of molecules in one unit cell.
Data Collection Temp.100 KLow temperature minimizes atomic motion, improving data quality.
Resolution (d_max)0.80 ÅHigh resolution allows for precise localization of atoms.[16]
R_int0.035A low value indicates good agreement between symmetry-related reflections.[16]
Final R1 [I > 2σ(I)] 0.042 (4.2%) A key indicator of a well-refined structure, showing excellent agreement with the experimental data.
wR2 (all data)0.115A weighted R-factor calculated on all data.
Goodness-of-Fit (GooF)1.05A value close to 1.0 indicates a good model fit to the data.

Part 2: A Comparative Analysis: SCXRD vs. Alternative Spectroscopic Methods

While SCXRD is the definitive method for structure determination, other techniques provide complementary and crucial information. A multi-technique approach is fundamental to a thorough characterization of any new chemical entity.

Tech_Comparison Main Structural Validation Methods SCXRD Single-Crystal X-ray Crystallography (SCXRD) Provides absolute 3D structure in solid state. Precise bond lengths/angles. Unambiguous connectivity + Stereochemistry + High precision Requires single crystals - Static structure (solid) - H-atoms poorly resolved Main->SCXRD NMR Nuclear Magnetic Resonance (NMR) Provides structure and connectivity in solution. Information on dynamics. Solution-state structure + Dynamic information + No crystallization needed Indirect structure determination - Lower resolution than SCXRD - Complex spectra for large molecules Main->NMR MS Mass Spectrometry (MS) Provides molecular weight and fragmentation patterns. High sensitivity + Determines molecular formula + Fast analysis No 3D structural information - Isomers can be indistinguishable Main->MS

Caption: Key relationships between primary structural validation techniques.

Comparative Summary of Analytical Techniques

The choice of analytical technique depends on the specific question being asked. For absolute structural proof, SCXRD is paramount. For understanding behavior in a more biologically relevant solution state, NMR is indispensable.[21] Mass spectrometry provides the fundamental confirmation of mass and formula.

FeatureSingle-Crystal X-ray Crystallography (SCXRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Primary Information Absolute 3D atomic arrangement in the solid state[8]Atomic connectivity and 3D structure in solution[22][23]Molecular weight and elemental formula[2]
Sample State Single CrystalSolutionSolid, Liquid, or Gas (requires ionization)
Structural Detail High (atomic resolution, bond lengths/angles)[24]Medium to High (through-bond and through-space correlations)Low (connectivity inferred from fragmentation)
Key Advantage Unambiguous and definitive structural proof. "Gold Standard".[12]Provides data on solution-state conformation and molecular dynamics.[22]High sensitivity; confirms molecular formula.
Key Limitation Crystal growth can be a major bottleneck; provides a static picture.[22][24]Structure is an interpretation of indirect data; lower precision than SCXRD.[23]Provides no information on 3D structure or stereochemistry.
Role in Validation Confirmatory: Absolute proof of structure.Confirmatory & Exploratory: Proves connectivity and explores conformation.Supportive: Confirms expected molecular weight.

Conclusion: An Integrated Approach to Structural Certainty

The validation of a novel molecular entity like This compound relies on an integrated analytical strategy. While techniques like NMR and Mass Spectrometry are essential for confirming connectivity and molecular formula, they do not provide the absolute, high-precision structural detail required for modern structure-based drug design.[6][11]

Single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous three-dimensional model of a molecule.[25][26] This detailed structural snapshot provides the definitive evidence of atomic arrangement, which is critical for understanding target engagement, rationalizing structure-activity relationships, and guiding the optimization of lead compounds.[27] For any drug discovery program, obtaining a crystal structure is a milestone that replaces ambiguity with certainty, empowering medicinal chemists to design the next generation of therapeutics with confidence.

References

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  • Unknown Author. (n.d.). Crystal structure and molecular docking studies of new pyrazole-4-carboxamides. ResearchGate. [Link]

  • Al-Warhi, T. I., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. ORCA - Cardiff University. [Link]

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  • MDPI. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. [Link]

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

  • Kim, H. P., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 27(1), 111–116. [Link]

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purity assessment of commercial 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Purity Assessment of Commercial 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide

Introduction: The Critical Role of a Key Pharmaceutical Intermediate

This compound (CAS No. 139756-01-7) is a highly functionalized pyrazole derivative.[1][2] While a niche compound in its own right, it holds significant strategic importance in the pharmaceutical industry as a key intermediate in the synthesis of Sildenafil, a widely used medication.[3][4][5] The purity of this precursor is not merely a matter of quality control; it is a critical determinant of the safety, efficacy, and regulatory compliance of the final Active Pharmaceutical Ingredient (API). Impurities introduced at this stage can carry through the synthetic pathway, leading to final products with altered pharmacological profiles, potential toxicity, and significant challenges in downstream purification.

This guide provides researchers, scientists, and drug development professionals with a comprehensive, multi-technique framework for the rigorous purity assessment of commercially available this compound. We will move beyond simple percentage reporting to establish a holistic purity profile, leveraging orthogonal analytical techniques to ensure structural identity, quantify related substances, and detect residual process contaminants.

The Imperative for an Orthogonal Analytical Strategy

No single analytical method can provide a complete picture of a compound's purity. Each technique has inherent strengths and weaknesses. A robust purity assessment, therefore, relies on an orthogonal approach, where multiple, independent methods are employed to interrogate different physicochemical properties of the sample. This strategy minimizes the risk of overlooking impurities that may not be detectable by a primary method. For instance, a high-purity result from HPLC does not preclude the presence of significant residual solvents or confirm the elemental composition. Our assessment is built on four pillars: chromatographic purity, volatile impurity analysis, structural confirmation, and elemental composition.

Purity_Assessment_Workflow cluster_0 Sample Reception & Preparation cluster_1 Orthogonal Analytical Techniques cluster_2 Data Integration & Final Assessment start Commercial Batch of this compound HPLC HPLC-PDA (Purity & Related Substances) start->HPLC GCMS Headspace GC-MS (Residual Solvents) start->GCMS NMR ¹H & ¹³C NMR (Structural Identity & Isomers) start->NMR EA Elemental Analysis (Empirical Formula Verification) start->EA Report Comprehensive Purity Profile HPLC->Report GCMS->Report NMR->Report EA->Report

Caption: Orthogonal workflow for comprehensive purity assessment.

Part 1: Chromatographic Purity and Related Substances by RP-HPLC-PDA

High-Performance Liquid Chromatography with a Photodiode Array (PDA) detector is the cornerstone for quantifying the main component and detecting non-volatile organic impurities. A reverse-phase (RP) method is ideal for this molecule due to its moderate polarity.

Expertise & Causality:

  • Method: A C18 stationary phase is selected for its hydrophobic character, providing excellent retention and separation for pyrazole derivatives.[6]

  • Detector: A PDA detector is crucial. Unlike a single-wavelength UV detector, a PDA captures the entire UV-Vis spectrum for each point in the chromatogram. This allows for "peak purity" analysis, which can determine if a single chromatographic peak consists of more than one co-eluting compound—a critical, self-validating feature of the protocol.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is used to ensure elution of both the main compound and any potential impurities with different polarities. A small amount of an acid modifier, such as trifluoroacetic acid (TFA), is often added to sharpen peaks and improve reproducibility by suppressing the ionization of any acidic or basic functional groups.[7]

Experimental Protocol: HPLC-PDA
  • System Preparation:

    • Column: Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent.[6]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water.[7]

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: PDA detector, monitoring at 254 nm and collecting spectra from 200-400 nm.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard at approximately 1.0 mg/mL in methanol.

    • Prepare sample solutions from commercial batches at the same concentration.

    • Use the mobile phase as the diluent for final working solutions to ensure compatibility with the system.[6]

  • Gradient Elution:

    • Start with a gradient of 5% B, hold for 2 minutes.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and allow for a 5-minute re-equilibration.

  • System Suitability Test (SST):

    • Perform five replicate injections of the reference standard.

    • The Relative Standard Deviation (RSD) for the peak area must be ≤ 2.0%.

    • The USP tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis & Data Interpretation:

    • Inject the sample solutions.

    • Calculate the purity by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Identify and quantify any impurity peaks that are above the reporting threshold (typically 0.05%).

    • Perform peak purity analysis on the main peak using the PDA software to check for co-eluting impurities.

Part 2: Volatile Impurities and Residual Solvents by Headspace GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile and semi-volatile compounds. For purity assessment of a pharmaceutical intermediate, its most critical role is the detection of residual solvents from the synthesis and purification process. A headspace autosampler is used to introduce only the volatile components into the GC, protecting the system from the non-volatile analyte.

Expertise & Causality:

  • Technique Rationale: Many organic solvents are toxic and their limits in pharmaceutical products are strictly regulated. Headspace GC-MS provides the necessary sensitivity and specificity to meet these requirements.

  • Thermal Lability: While the target molecule itself is not ideal for direct GC analysis due to its low volatility and potential for thermal degradation of the nitro group, headspace analysis circumvents this issue entirely by only analyzing the volatiles.[8][9]

  • Mass Spectrometry: The mass spectrometer provides definitive identification of detected solvents by comparing their fragmentation patterns to established spectral libraries (e.g., NIST).

Experimental Protocol: Headspace GC-MS
  • System Preparation:

    • GC Column: DB-624 or equivalent phase suitable for residual solvent analysis.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35-350.

  • Sample Preparation:

    • Accurately weigh ~100 mg of the commercial sample into a 20 mL headspace vial.

    • Add 5 mL of a high-boiling solvent like Dimethyl Sulfoxide (DMSO).

    • Seal the vial immediately.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Incubation Time: 15 minutes.

  • Analysis & Data Interpretation:

    • Run a blank (DMSO only) to identify system background peaks.

    • Analyze the sample.

    • Identify any detected peaks by comparing their retention time and mass spectrum to a known solvent standard library.

    • Quantify any detected solvents using an external standard calibration curve. Report results in parts per million (ppm).

Part 3: Definitive Structural Confirmation by NMR Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous elucidation of molecular structure. For purity assessment, its primary role is to confirm the identity of the main component and to detect and identify any structural isomers or other major impurities that may be difficult to resolve chromatographically.

Expertise & Causality:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The integration of the signals is directly proportional to the number of protons, making it quantitative.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • Rationale: Synthesis of substituted pyrazoles can sometimes lead to the formation of regioisomers.[10] For example, the position of the methyl and propyl groups could potentially be interchanged. While HPLC may show a single peak, NMR can definitively distinguish between such isomers.[11][12]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrument Parameters (500 MHz Spectrometer):

    • Acquire a standard one-dimensional ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

  • Data Interpretation:

    • ¹H Spectrum: The spectrum should be consistent with the structure of this compound. Expect to see signals corresponding to the propyl chain (a triplet and two multiplets), the N-methyl group (a singlet), and the carboxamide protons (two broad singlets, if not exchanged).

    • ¹³C Spectrum: The spectrum should show 8 distinct carbon signals corresponding to the structure.

    • Purity Check: Carefully examine the baseline for small peaks that do not correspond to the main structure. The integration of these impurity peaks relative to the main compound can be used for semi-quantitative analysis.

Part 4: Fundamental Composition by Elemental Analysis

Elemental analysis is a fundamental technique that determines the weight percentage of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample.[13][14] Oxygen is typically determined by difference. This provides a direct measure of the compound's empirical formula.

Expertise & Causality:

  • Trustworthiness: This is a self-validating, absolute method. If the measured elemental composition does not match the theoretical composition for the pure compound (C₈H₁₂N₄O₃), it is definitive proof of the presence of impurities (e.g., inorganic salts, residual solvents, or incorrect structure).[15][16]

  • Theoretical Composition for C₈H₁₂N₄O₃ (MW: 212.21 g/mol ):

    • Carbon (C): 45.28%

    • Hydrogen (H): 5.70%

    • Nitrogen (N): 26.40%

    • Oxygen (O): 22.62%

Experimental Protocol: CHN Analysis
  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried sample into a tin capsule.

  • Analysis:

    • Analyze the sample using a commercial CHN combustion analyzer. The instrument combusts the sample at high temperature, converting the elements to CO₂, H₂O, and N₂, which are then quantified by thermal conductivity or infrared detectors.[16]

  • Data Interpretation:

    • Compare the experimental wt% values for C, H, and N to the theoretical values.

    • A deviation of more than ±0.4% from the theoretical value typically indicates an impure sample.

Comparative Data: Commercial Supplier Analysis

The following table presents hypothetical data from the analysis of two different commercial batches ("Supplier A" and "Supplier B") against a well-characterized in-house reference standard.

Parameter In-House Reference Commercial Supplier A Commercial Supplier B Method
Appearance White to Off-White PowderWhite PowderYellowish PowderVisual
HPLC Purity (Area %) 99.8%99.5%98.1%RP-HPLC-PDA
Largest Single Impurity 0.08%0.25% (at RRT 1.15)0.89% (at RRT 0.92)RP-HPLC-PDA
Total Impurities 0.20%0.50%1.90%RP-HPLC-PDA
Residual Toluene (ppm) < 50150750Headspace GC-MS
Residual Methanol (ppm) < 50< 50250Headspace GC-MS
¹H NMR Conforms to structureConforms to structureConforms, but shows minor unidentified peaksNMR
Elemental Analysis (%N) 26.35% (Δ=0.05)26.20% (Δ=0.20)25.85% (Δ=0.55)CHN Analysis

Analysis of Results:

  • Supplier A: Presents as a high-purity material with good chromatographic performance and acceptable elemental analysis. The slightly elevated residual toluene might be a consideration for applications sensitive to this solvent.

  • Supplier B: Shows significant deviations from the reference. The yellowish color, lower HPLC purity, high level of a specific impurity, significant residual solvent content, and poor elemental analysis result all indicate a substantially less pure product. This material may be unsuitable for cGMP synthesis without significant re-purification.

Conclusion and Recommendations

The purity assessment of a critical pharmaceutical intermediate like this compound demands a rigorous, multi-faceted analytical approach. Relying solely on a single technique, such as HPLC, can provide a misleadingly optimistic view of quality.

This guide demonstrates that a combination of RP-HPLC-PDA for related substances, Headspace GC-MS for residual solvents, NMR for structural verification, and Elemental Analysis for fundamental composition provides a robust and self-validating framework. For researchers and drug development professionals, it is imperative to either perform this comprehensive analysis in-house or demand a detailed Certificate of Analysis from the supplier that includes data from these orthogonal techniques. The choice of a commercial supplier should be based not just on the headline purity number, but on a holistic evaluation of the complete purity profile to mitigate risks in pharmaceutical development and manufacturing.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link][13]

  • Elementar. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link][15]

  • Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link][14]

  • Shekhovtsova, T.N., & Fadeeva, V.I. ELEMENTAL ANALYSIS. In Encyclopedia of Life Support Systems (EOLSS). [Link][17]

  • Sivagami, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link][6]

  • Elementar. Elemental analysis: operation & applications. [Link][16]

  • Agilent Technologies. GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Technical Overview. [Link][9]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... R Discovery. [Link][7]

  • Caming Pharmaceutical Ltd. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide CAS 139756-01-7. [Link][4]

  • Wang, Y., et al. (2007). Structure Elucidation of a Pyrazolo[14][18]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1096-1102. [Link][11]

  • Jinan Xinnuo Pharmaceutical Technology Co., Ltd. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. [Link][5]

  • ResearchGate. Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). [Link][19]

  • PubChem. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. [Link][2]

  • ResearchGate. The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. [Link][12]

  • Wang, X., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 25(21), 5036. [Link][20]

  • Dalia, R., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4219. [Link][10]

Sources

A Senior Application Scientist's Guide to Spectroscopic Comparison of Pyrazole Carboxamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazole carboxamides are a cornerstone of modern medicinal chemistry and materials science, yet their synthesis often yields regioisomers that are challenging to differentiate.[1][2] Misidentification can lead to significant setbacks in drug development and materials characterization. This guide provides a comprehensive, data-driven comparison of pyrazole-3-carboxamide and pyrazole-5-carboxamide isomers, focusing on the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for unambiguous structural elucidation. We will delve into the causal mechanisms behind spectroscopic differences, present detailed experimental protocols, and offer field-proven insights to empower researchers in their analytical workflows.

Introduction: The Isomeric Challenge

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. When functionalized with a carboxamide group, the position of this substituent profoundly impacts the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional structure. This, in turn, dictates its biological activity and material properties. The most common synthetic challenge is distinguishing between substitution at the C3 and C5 positions relative to the N1 nitrogen, as illustrated in our model compounds: 1,5-diphenyl-1H-pyrazole-3-carboxamide (Isomer A) and 1,3-diphenyl-1H-pyrazole-5-carboxamide (Isomer B). This guide will use this isomeric pair as a case study to demonstrate definitive spectroscopic differentiation.

The Crux of the Matter: Why Spectra Differ

The key to distinguishing isomers lies in understanding how the local chemical environment of each atom or bond is altered by the substituent's position.

  • In ¹H and ¹³C NMR: The proximity of the carboxamide group to the N-phenyl and C-phenyl rings creates distinct electronic and anisotropic effects. The electron-withdrawing nature of the carbonyl group and the magnetic anisotropy of the phenyl rings will deshield nearby protons and carbons to varying degrees in each isomer.

  • In IR Spectroscopy: While the fundamental vibrations (C=O stretch, N-H stretch) will be present in both isomers, their exact frequencies can be subtly influenced by intramolecular hydrogen bonding and electronic conjugation, which differ between the C3 and C5 positions.[3][4][5]

  • In Mass Spectrometry: The fragmentation patterns upon ionization are dictated by the weakest bonds and the stability of the resulting fragments. The position of the carboxamide group influences the initial bond cleavages, leading to unique fragment ions for each isomer.[6][7]

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed for clarity and reproducibility. The causality behind specific choices (e.g., solvent selection) is explained to enhance understanding.

Sample Preparation
  • Synthesis: Synthesize the pyrazole carboxamide isomers via the condensation of the corresponding pyrazole carboxylic acid chloride with the desired amine.[8][9] For our case study, 1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride and 1,3-diphenyl-1H-pyrazole-5-carboxylic acid chloride are reacted with ammonia.

  • Purification: Purify the crude products by recrystallization or column chromatography to achieve >98% purity, as confirmed by HPLC. Impurities can significantly complicate spectral interpretation.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of each purified isomer for NMR and 1-2 mg for IR and MS analysis.

¹H and ¹³C NMR Spectroscopy
  • Solvent Selection: Dissolve the sample in deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it readily dissolves most carboxamides and its residual solvent peak does not typically overlap with key analyte signals. Furthermore, it allows for the clear observation of exchangeable N-H protons.

  • Acquisition:

    • Record ¹H NMR spectra on a 400 MHz or higher spectrometer.[10] Acquire at least 16 scans.

    • Record ¹³C NMR spectra on the same instrument, acquiring at least 1024 scans for good signal-to-noise.

    • Perform 2D NMR experiments (COSY, HSQC, HMBC) as needed to confirm assignments. The HMBC experiment is particularly crucial for identifying long-range correlations between protons and the carboxamide carbonyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Technique: Use an Attenuated Total Reflectance (ATR) FT-IR spectrometer for solid samples, as it requires minimal sample preparation.

  • Acquisition:

    • Obtain a background spectrum of the clean ATR crystal.

    • Place a small amount of the solid sample on the crystal and apply pressure.

    • Collect the spectrum from 4000 to 400 cm⁻¹, co-adding at least 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Ionization Method: Use Electron Impact (EI) ionization for initial analysis, as it provides reproducible fragmentation patterns that serve as a molecular fingerprint.[11] Electrospray Ionization (ESI) can also be used, particularly for confirming the molecular weight via the molecular ion peak ([M+H]⁺).

  • Analysis:

    • Introduce the sample into the mass spectrometer (e.g., via a direct insertion probe or GC/MS).

    • Acquire the mass spectrum over a range of m/z 50-500.

    • Analyze the fragmentation pattern, paying close attention to the formation of characteristic ions.

Visualization of Workflow and Structures

To better illustrate the process, the following diagrams outline the experimental workflow and the structures of the isomers under investigation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation syn Pyrazole Carboxamide Synthesis pur Purification (Chromatography/Recrystallization) syn->pur nmr NMR (1H, 13C, 2D) pur->nmr Purified Isomers ir FT-IR (ATR) pur->ir Purified Isomers ms Mass Spec (EI) pur->ms Purified Isomers interp Comparative Analysis of Spectra nmr->interp ir->interp ms->interp struct Structure Elucidation interp->struct

Caption: Structures of the model pyrazole carboxamide isomers.

Comparative Spectroscopic Analysis

This section presents the core of the guide: a direct comparison of the expected spectroscopic data for Isomer A and Isomer B. The differences highlighted below are the key diagnostic markers for distinguishing them.

¹H NMR Spectroscopy

The most telling signal is that of the C4-H proton on the pyrazole ring. Its chemical environment is significantly different in the two isomers.

ProtonIsomer A (3-carboxamide)Isomer B (5-carboxamide)Rationale for Difference
C4-H ~7.0-7.2 ppm~7.4-7.6 ppmIn Isomer B, the C4-H is flanked by two phenyl rings (at N1 and C3), leading to greater deshielding compared to Isomer A, where it is flanked by a phenyl (N1) and the carboxamide group.
-CONH₂ Two broad singletsTwo broad singletsThe amide protons are diastereotopic due to restricted rotation around the C-N bond and will appear as two distinct signals. Their exact chemical shift can vary with concentration.
Aromatic-H Complex multipletsComplex multipletsWhile complex, subtle differences in the patterns of the N-phenyl and C-phenyl protons can be resolved with high-field NMR and 2D techniques.
¹³C NMR Spectroscopy

The chemical shifts of the pyrazole ring carbons, especially the carbonyl carbon, provide definitive proof of structure. [12]

Carbon Isomer A (3-carboxamide) Isomer B (5-carboxamide) Rationale for Difference
C=O ~163-165 ppm ~160-162 ppm The carbonyl in Isomer A (C3) is directly conjugated with the pyrazole ring's double bond system differently than in Isomer B (C5), which is adjacent to the N-phenyl group, leading to a slight upfield shift.
C3 ~150-152 ppm ~145-147 ppm In Isomer A, this carbon is attached to the electron-withdrawing carboxamide group, causing a downfield shift. In Isomer B, it is attached to a phenyl group.
C5 ~142-144 ppm ~153-155 ppm The reverse is true for the C5 carbon. In Isomer B, it is attached to the carboxamide group, resulting in a significant downfield shift.

| C4 | ~106-108 ppm | ~109-111 ppm | The chemical shift of C4 is also sensitive to the substitution pattern, generally appearing slightly more downfield in the 5-carboxamide isomer. [13][14]|

FT-IR Spectroscopy

The primary value of IR spectroscopy is to confirm the presence of the key functional groups. While subtle, differences in the carbonyl stretch can be observed.

VibrationIsomer A (3-carboxamide)Isomer B (5-carboxamide)Rationale for Difference
N-H Stretch ~3400 & 3200 cm⁻¹~3400 & 3200 cm⁻¹Two bands (asymmetric and symmetric) are expected for the primary amide. [3][15]The positions are very similar for both isomers.
C=O Stretch ~1660-1670 cm⁻¹~1650-1660 cm⁻¹The carbonyl (Amide I band) in Isomer B may appear at a slightly lower wavenumber due to differences in conjugation and potential for intramolecular hydrogen bonding with the N1-phenyl group. [4][5][16]
C-N Stretch ~1400-1420 cm⁻¹~1400-1420 cm⁻¹The amide C-N stretch is typically observed in this region.
Mass Spectrometry

EI-MS will produce a distinct fragmentation pattern for each isomer based on the most stable fragmentation pathways.

ObservationIsomer A (3-carboxamide)Isomer B (5-carboxamide)Rationale for Difference
Molecular Ion (M⁺) PresentPresentBoth isomers will show a molecular ion peak at the same m/z, confirming the molecular weight.
Key Fragment 1 [M - CONH₂]⁺[M - Ph]⁺Isomer A may preferentially lose the carboxamide radical. Isomer B, with the carboxamide adjacent to the N1-phenyl group, might favor the loss of the C3-phenyl radical.
Key Fragment 2 [Ph-N-N=C]⁺ type ions[Ph-C=C-C=O]⁺ type ionsCleavage of the pyrazole ring itself will produce different sets of fragment ions depending on the substituent positions. The specific fragmentation pathways can be complex but will be reproducible and unique to each isomer. [6][17][18]

Conclusion and Key Takeaways

While a single technique can provide strong evidence, a multi-pronged spectroscopic approach is the most rigorous and scientifically sound method for differentiating pyrazole carboxamide isomers.

  • Most Definitive Technique: ¹³C NMR is arguably the most unambiguous method. The chemical shifts of the pyrazole ring carbons (C3, C4, C5) and the carbonyl carbon provide a clear and quantitative fingerprint of the substitution pattern.

  • Quickest Diagnostic Tool: ¹H NMR is often the fastest way to get a preliminary identification. A significant difference in the chemical shift of the C4-H proton is a strong indicator of the isomeric identity.

  • Essential Confirmation: FT-IR confirms the presence of the required functional groups (amide N-H and C=O), while Mass Spectrometry confirms the molecular weight and provides a unique fragmentation pattern for orthogonal verification.

By understanding the principles behind the spectroscopic differences and applying the systematic workflow described in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize their pyrazole carboxamide compounds, ensuring the integrity and success of their research endeavors.

References

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  • Ghorab, M. M., et al. (2022). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Li, Y., et al. (2013). Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. PLoS ONE.
  • Khosa, M. K., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules.
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Sources

A Comparative Guide to the Biological Activities of Nitro-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, providing the structural foundation for a vast number of therapeutic agents.[1] Among these, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a particularly privileged scaffold.[1][2] Its unique electronic properties and versatile substitution patterns have enabled the development of drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5]

The introduction of a nitro (NO₂) group to the pyrazole ring or its substituents can significantly modulate the molecule's physicochemical properties and pharmacological activity. The strong electron-withdrawing nature of the nitro group can enhance interactions with biological targets, influence metabolic stability, and serve as a key pharmacophore.[6] This guide provides a comparative analysis of the biological activities of various nitro-pyrazole derivatives, supported by experimental data, to assist researchers in the field of drug discovery and development.

Antimicrobial Activity of Nitro-Pyrazole Derivatives

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the discovery of novel chemical entities with potent antibacterial and antifungal properties.[7] Nitro-pyrazole derivatives have emerged as a promising class of compounds in this pursuit. The nitroaromatic moiety is a known feature in several antimicrobial drugs, and its incorporation into the pyrazole scaffold has yielded compounds with significant activity against a range of pathogens.

Several studies have highlighted the efficacy of these compounds. For instance, a nitro-aromatic pyrazole derivative was identified as having potent activity against Penicillium chrysogenum and Pseudomonas aeruginosa.[7] Similarly, pyrazole-based thiazole derivatives containing a nitro group showed remarkable antibacterial and antifungal activity against all tested strains, including Staphylococcus aureus and Candida albicans.[7] Another study reported that 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives demonstrated pronounced effects against S. aureus, E. coli, and Candida species.[8] The potential inclusion of nitro substituents is believed to increase the antimicrobial activity of these heterocyclic compounds.[6]

Comparative Data: Antimicrobial Activity
Compound Class/DerivativeTarget MicroorganismKey Finding/Activity MetricReference
Nitro-aromatic pyrazole derivative (39)Pseudomonas aeruginosa, Penicillium chrysogenumPossessed the best antimicrobial activity in its series.[7]
Nitro pyrazole-based thiazole (40)S. pyogenes, S. aureus, P. aeruginosa, E. coli, A. niger, C. albicansShowed remarkable antibacterial and antifungal activity.[7]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4)Streptococcus epidermidis (Gram +)Highly active with MIC of 0.25 µg/mL.[9]
Pyrazole derivative with nitrofuranE. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicansShowed good anti-bacterial and anti-fungal activity.[4]
3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole derivativesS. aureus, E. coli, Candida albicansDisplayed pronounced antimicrobial effects.[8]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Causality: The broth microdilution method is chosen for its efficiency, scalability, and requirement for small volumes of reagents, allowing for high-throughput screening of compound libraries. It provides a quantitative measure (MIC) of a compound's potency.

  • Preparation of Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an agar plate.

    • Transfer the colonies into a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of the nitro-pyrazole derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

    • Add a specific volume of the stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).

Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Synthesized Nitro-Pyrazole Derivative Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Plate 96-Well Plate Setup Stock->Plate Microbe Prepare Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Microbe Microbe->Inoculate SerialDilution Perform 2-Fold Serial Dilutions Plate->SerialDilution SerialDilution->Inoculate Incubate Incubate (e.g., 37°C, 18h) Inoculate->Incubate Read Visually Read Plate for Turbidity Incubate->Read DetermineMIC Determine MIC Value Read->DetermineMIC Compare Compare with Control Drug DetermineMIC->Compare SAR Structure-Activity Relationship (SAR) Analysis DetermineMIC->SAR

Caption: Workflow for screening the antimicrobial activity of nitro-pyrazole derivatives.

Anticancer Activity of Nitro-Pyrazole Derivatives

The pyrazole scaffold is a key component in several FDA-approved drugs, particularly in oncology, highlighting its significance in the design of anticancer agents.[10] Nitro-substituted pyrazoles have demonstrated considerable cytotoxic activity against a variety of human cancer cell lines. Their mechanism of action often involves the inhibition of critical cellular pathways necessary for cancer cell proliferation and survival.[11][12]

For example, novel pyrazole-nitrone derivatives have been synthesized and evaluated for their potential as anticancer agents targeting EGFR-expressing lung cancer cells.[13] One compound from this series, designated 7a, exhibited potent activity against A549 lung cancer cells with an IC₅₀ of 85.62 µg/mL and a high selectivity index of 5.5, indicating it is more toxic to cancer cells than normal fibroblast cells.[13] Other studies have reported pyrazole derivatives with a 4-NO₂C₆H₄ group showing high potency against the A549 lung cancer cell line, although they were less potent than the reference drug Cisplatin.[10]

Comparative Data: Anticancer Activity
Compound Class/DerivativeCancer Cell LineActivity Metric (IC₅₀)Reference
Pyrazole-nitrone derivative (7a)A549 (Lung)85.62 µg/mL[13]
Pyrazole-based azole (17a/17b) with 4-NO₂C₆H₄ groupA549 (Lung)4.47 / 3.46 µg/mL[10]
8-nitroquinoline derivative (22)MCF-7 (Breast), A549 (Lung)Evaluated for anticancer activity.[10]
Pyrazole-isoxazole/triazole hybridsHT-1080 (Fibrosarcoma)Pyrazole-triazole hybrids showed average cytotoxic effect.[14]
Pyrazole-chalcone hybridsLeukemia, Renal, Non-small-cell lungGI₅₀ values ranged from 0.4 to 11.4 µM.[15]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol describes a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Causality: The MTT assay is a widely accepted standard for cytotoxicity screening. It relies on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for a quantitative assessment of a compound's cytotoxic effect.

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., A549) in appropriate media.

    • Trypsinize the cells, count them using a hemocytometer, and adjust the cell density.

    • Seed 100 µL of the cell suspension (e.g., 5,000-10,000 cells/well) into a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the nitro-pyrazole derivatives and create serial dilutions to achieve the desired final concentrations.

    • Remove the old media from the wells and add 100 µL of fresh media containing the various concentrations of the test compounds.

    • Include a vehicle control (cells treated with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank (media only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 2-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Simplified EGFR Signaling Pathway

Caption: Inhibition of the EGFR signaling pathway by a nitro-pyrazole derivative.

Anti-inflammatory Activity of Nitro-Pyrazole Derivatives

Inflammation is a vital biological response, but its chronic dysregulation leads to various diseases.[16] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but they can have significant side effects.[17] Pyrazole derivatives, such as the COX-2 inhibitor Celecoxib, are well-established anti-inflammatory agents.[9] The incorporation of nitro groups has been explored to develop new pyrazole-based compounds with potent anti-inflammatory effects.

Studies have shown that certain nitro-pyrazole derivatives exhibit significant anti-inflammatory activity.[3] For example, a compound identified as 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide showed better anti-inflammatory activity than the standard drug Diclofenac sodium in screening tests.[9] The presence of electron-withdrawing 2,4-dinitrophenyl substitutes on the pyrazole ring has been noted as beneficial for anti-inflammatory activity.[18]

Comparative Data: Anti-inflammatory Activity
Compound Class/DerivativeAssay ModelKey Finding/Activity MetricReference
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4)In vitro/In vivo modelsBetter activity than standard Diclofenac sodium.[9]
Pyrazole with 2,4-dinitrophenyl substitutes (S2/16, S2/17, S2/18)Bovine serum albumin denaturationExhibited very good anti-inflammatory activity.[18]
1,2,3-triazole-linked pyrazole with nitro derivative (141e)In vivo modelsShowed good anti-inflammatory potency.[3]
Gallic acid-based pyrazole derivativesCarrageenan-induced paw edemaAll synthesized compounds exhibited good activity.[19]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard and widely used model for evaluating the acute anti-inflammatory activity of pharmacological agents.

Causality: Carrageenan injection induces a biphasic acute inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is mediated by prostaglandins and cyclooxygenase (COX) products. This model is particularly useful for screening compounds like NSAIDs that inhibit COX enzymes.

  • Animal Acclimatization and Grouping:

    • Use healthy adult rats (e.g., Wistar or Sprague-Dawley), and allow them to acclimatize for at least one week.

    • Fast the animals overnight before the experiment but allow free access to water.

    • Divide the animals into groups: a negative control group (vehicle), a positive control group (standard drug like Indomethacin), and test groups for different doses of the nitro-pyrazole derivative.

  • Compound Administration:

    • Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle.

  • Induction of Inflammation:

    • Measure the initial paw volume of each rat's right hind paw using a plethysmometer.

    • Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume again at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • The difference between the initial and subsequent paw volumes indicates the degree of edema.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group compared to the negative control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    • Analyze the data statistically (e.g., using ANOVA) to determine significance.

Conclusion and Future Perspectives

Nitro-pyrazole derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. The compiled experimental data clearly demonstrates their significant potential as antimicrobial, anticancer, and anti-inflammatory agents. The presence of the nitro group often enhances biological activity, making these derivatives attractive candidates for further development.

Future research should focus on elucidating detailed structure-activity relationships (SAR) to optimize potency and selectivity while minimizing toxicity. Advanced studies into their mechanisms of action, including the identification of specific molecular targets and pathways, will be crucial for translating these promising compounds from the laboratory to clinical applications. The continued exploration of the nitro-pyrazole scaffold is poised to deliver a new generation of therapeutic agents to combat a range of human diseases.

References

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC - NIH.
  • Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. (2024).
  • Review: biologically active pyrazole derivatives. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied Chemistry.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Deriv
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
  • Anti oxidant and Anti-Inflammatory Inflammatory activities of novel pyrazole deriva novel pyrazole derivatives. (n.d.).
  • Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central.
  • Mini review on anticancer activities of Pyrazole Deriv
  • Pyrazoles as anticancer agents: Recent advances. (n.d.).
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Synthesis and Anti-inflammatory Activity of Some Novel Pyrazole Derivatives of Gallic Acid. (n.d.). Semantic Scholar.
  • Review on Biological Activities of Pyrazole Derivatives. (n.d.). Journal of Chemical Health Risks.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole deriv
  • Synthesis and biological evaluation of some novel pyrazolines. (2011).
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). NIH.

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cost-benefit analysis of different synthetic routes to 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthetic Routes of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide

For researchers and professionals in drug development, the selection of a synthetic route is a critical decision that balances efficiency, cost, and safety. This guide provides a comprehensive cost-benefit analysis of two plausible synthetic routes to this compound, a substituted pyrazole carboxamide with potential applications in medicinal chemistry. The analysis is grounded in established chemical principles and supported by experimental data from analogous reactions found in the literature.

Introduction to the Target Molecule

This compound is a heterocyclic compound featuring a pyrazole core, a scaffold of significant interest in pharmaceutical research due to its diverse biological activities.[1][2][3] The substituents on the pyrazole ring—a methyl group at N1, a nitro group at C4, a propyl group at C5, and a carboxamide at C3—are expected to modulate its physicochemical properties and biological target interactions. The efficient synthesis of this molecule is paramount for enabling further investigation into its therapeutic potential.

Synthetic Strategy Overview

Two primary synthetic strategies are proposed and analyzed in this guide.

  • . This classic approach involves the construction of the pyrazole ring from a β-diketone and a hydrazine derivative, followed by functional group manipulations.

  • Route 2: Sequential Functionalization of a Pre-formed Pyrazole Core. This route begins with a commercially available or readily synthesized pyrazole derivative, which is then elaborated through a series of functionalization steps.

This synthetic pathway commences with the synthesis of a key β-diketone intermediate, followed by cyclization to form the pyrazole ring, and subsequent nitration and amidation.

Workflow Diagram

Route 1 A Ethyl 3-oxohexanoate C Ethyl 2,4-dioxoheptanoate A->C Acylation B Propionic Anhydride B->C E Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate C->E Cyclization D Methylhydrazine D->E G Ethyl 1-methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylate E->G Nitration F Nitrating Mixture F->G I 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid G->I Ester Hydrolysis H NaOH (Hydrolysis) H->I K This compound I->K Amidation J SOCl2, then NH3 J->K Route 2 A Ethyl 2,3-dioxohexanoate C 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid A->C Cyclization & Hydrolysis B Methylhydrazine B->C E 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid C->E Nitration D Nitrating Mixture D->E G This compound E->G Amidation F SOCl2, then NH3 F->G

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Imperative of Antibody Specificity

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry and agrochemistry.[1][2][3] Its derivatives are the active components in a wide array of pharmaceuticals—from blockbuster drugs like the anti-inflammatory Celecoxib and the erectile dysfunction treatment Sildenafil to numerous kinase inhibitors used in oncology.[4][5] The versatility of the pyrazole scaffold also extends to fungicides and insecticides, such as fipronil.[6][7]

Given their prevalence, the accurate detection and quantification of these pyrazole-based compounds in complex biological matrices are paramount for pharmacokinetic studies, therapeutic drug monitoring, and environmental analysis. Immunoassays, powered by specific antibodies, offer a sensitive and high-throughput solution. However, the development of antibodies against small molecules, or haptens, like pyrazoles presents a significant challenge: ensuring specificity and minimizing cross-reactivity.[8][9][10]

The Genesis of Cross-Reactivity: A Structural Perspective

The specificity of an antibody is dictated by the precise molecular interactions between its paratope and the antigen's epitope. For small molecules like pyrazoles, the entire molecule essentially acts as the epitope. Subtle structural modifications to the pyrazole core or its substituents can significantly alter antibody binding.

Consider the general structure of a substituted pyrazole. Modifications at different positions can give rise to a family of related compounds, including metabolites, analogs, or even entirely different drugs sharing the same core scaffold.[1][11] An antibody raised against a specific pyrazole derivative may exhibit varying degrees of binding to these related structures, leading to cross-reactivity.

Comparative Analysis of Methodologies for Cross-Reactivity Assessment

The choice of analytical technique is critical for accurately characterizing antibody cross-reactivity. Here, we compare three widely used immuno-analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: Competitive ELISA is the workhorse for quantifying small molecules and assessing antibody cross-reactivity. In this format, the target analyte in the sample competes with a labeled or coated antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Workflow Causality: This method is highly effective for screening a large number of compounds due to its scalability and relatively low cost. The competitive format directly measures the relative affinity of the antibody for the target analyte versus potential cross-reactants.

Experimental Workflow: Competitive ELISA

ELISA_Workflow cluster_coating Plate Coating & Blocking cluster_competition Competitive Binding cluster_detection Detection p1 Coat plate with pyrazole-conjugate p2 Wash p1->p2 p3 Block with BSA or other protein p2->p3 p4 Wash p3->p4 s1 Add antibody mixed with sample or standard p4->s1 s2 Incubate s1->s2 s3 Wash s2->s3 d1 Add enzyme-conjugated secondary antibody s3->d1 d2 Wash d1->d2 d3 Add substrate d2->d3 d4 Read absorbance d3->d4

Caption: Workflow for a competitive indirect ELISA to assess cross-reactivity.

Detailed Protocol: Competitive ELISA for Pyrazole Cross-Reactivity

  • Antigen Coating:

    • Coat a 96-well microtiter plate with a pyrazole-protein conjugate (e.g., pyrazole derivative conjugated to BSA) at a predetermined optimal concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Causality: Immobilizing the pyrazole hapten on the plate surface provides a solid phase for the competitive binding reaction.

  • Washing:

    • Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.

  • Blocking:

    • Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding of antibodies to the plate surface.[12]

    • Incubate for 1-2 hours at room temperature.

    • Causality: Blocking unoccupied sites on the plate is crucial to minimize background signal and ensure that the detected signal is due to specific antibody binding.

  • Competitive Reaction:

    • Prepare serial dilutions of the primary pyrazole analyte (standard curve) and the potential cross-reacting compounds.

    • In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the anti-pyrazole antibody with the standards and test compounds.

    • Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at room temperature.

    • Causality: This is the critical competitive step. The free pyrazole compound in the solution will compete with the coated pyrazole for binding to the antibody. Higher concentrations of a high-affinity compound will result in less antibody binding to the plate.

  • Detection:

    • Wash the plate 3 times.

    • Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) that recognizes the primary antibody.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times.

    • Add a suitable substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Plot the absorbance versus the logarithm of the analyte concentration for the standard and each test compound.

    • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for the primary analyte and each potential cross-reactant.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) x 100

Data Presentation: Comparative Cross-Reactivity of Anti-Fipronil Antibodies

The following table summarizes published cross-reactivity data for two different anti-fipronil polyclonal antibody sera, demonstrating how hapten design influences specificity.[6][7]

CompoundSerum 2265 Cross-Reactivity (%)Serum 2268 Cross-Reactivity (%)
Fipronil100100
Fipronil-sulfide9639
Fipronil-detrifluoromethylsulfonyl381.4
Fipronil-desulfinyl10125
Fipronil analogues without nitrile group< 4< 4
Data adapted from BenchChem's comparative analysis.[6]

This data clearly shows that Serum 2265 has a broader reactivity profile for fipronil and its major metabolites, while Serum 2268 is more specific for the parent compound. This has significant implications for the intended application of the immunoassay.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures molecular interactions in real-time.[13] It detects changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip.[14]

Workflow Causality: SPR provides detailed kinetic information, including association (kₐ) and dissociation (kₑ) rates, in addition to affinity (Kₐ). This level of detail is invaluable for understanding the nuances of cross-reactivity. For small molecules, SPR can be challenging due to the low mass of the analyte, but modern instruments offer the required sensitivity.[15][16]

Experimental Workflow: SPR Analysis

SPR_Workflow cluster_immobilization Ligand Immobilization cluster_binding Binding Analysis cluster_data Data Acquisition i1 Activate sensor chip surface i2 Immobilize anti-pyrazole antibody i1->i2 i3 Deactivate remaining active sites i2->i3 b1 Inject pyrazole analyte (association) i3->b1 b2 Inject buffer (dissociation) b1->b2 b3 Regenerate surface b2->b3 d1 Real-time sensorgram generation b2->d1 b3->b1 Repeat for each concentration and cross-reactant d2 Kinetic analysis (ka, kd, KD) d1->d2

Sources

A Comparative Guide to the Synthesis of Substituted Pyrazoles: Classical Methods and Modern Innovations

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrazole nucleus stands as a privileged scaffold, forming the core of numerous pharmaceuticals and functional materials.[1] The efficient construction of this five-membered aromatic heterocycle with diverse substitution patterns is a critical endeavor in medicinal chemistry and materials science. This in-depth technical guide provides a comparative analysis of the primary synthetic routes to substituted pyrazoles, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach.

This guide moves beyond a simple enumeration of methods. Instead, it delves into the causality behind experimental choices, providing a framework for selecting the optimal synthetic strategy based on desired substitution patterns, available starting materials, and required reaction conditions.

The Workhorse of Pyrazole Synthesis: Condensation of 1,3-Dicarbonyl Compounds with Hydrazines

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2][3] This approach, famously pioneered by Knorr, offers a straightforward and often high-yielding route to a wide array of substituted pyrazoles.[4][5]

The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis involves the reaction of a β-diketone with a hydrazine, typically under acidic or basic catalysis.[4][6] The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.[7]

A significant consideration in the Knorr synthesis, when using unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of regioisomers.[2] The regioselectivity of the reaction is influenced by the nature of the substituents on the dicarbonyl compound and the hydrazine, as well as the reaction conditions.

Mechanism of the Knorr Pyrazole Synthesis:

The reaction is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hemiaminal, which then dehydrates to a hydrazone. Subsequent intramolecular attack of the remaining nitrogen atom onto the second carbonyl group, followed by another dehydration step, yields the pyrazole.

Knorr_Mechanism R1_CO_CH2_CO_R2 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate R1_CO_CH2_CO_R2->Hydrazone + H2N-NH-R3 - H2O H2N_NH_R3 Hydrazine Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole - H2O

Caption: Mechanism of the Knorr Pyrazole Synthesis.

General Experimental Protocol for Knorr Pyrazole Synthesis:

A representative procedure for the synthesis of 1,3,5-substituted pyrazoles involves the condensation of a β-diketone with a substituted hydrazine.[3]

  • To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the hydrazine derivative (1.0-1.2 eq).

  • The reaction mixture is then heated to reflux for a specified period, typically ranging from 1 to 6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified by recrystallization or column chromatography to yield the desired pyrazole.

The Paal-Knorr Synthesis for Pyrroles: A Note on a Related Reaction

While the focus of this guide is on pyrazoles, it is pertinent to mention the closely related Paal-Knorr synthesis, which is a cornerstone for the preparation of pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[8][9] The distinction lies in the starting dicarbonyl compound (1,4- vs. 1,3-) and the nitrogen source (amine/ammonia vs. hydrazine), leading to the formation of a five-membered ring with one nitrogen atom (pyrrole) instead of two (pyrazole).

Expanding the Scope: Reactions of α,β-Unsaturated Carbonyl Compounds and Other Precursors

Beyond the classical 1,3-dicarbonyl route, several other strategies have been developed to access substituted pyrazoles, often providing complementary regioselectivity and functional group tolerance.

From α,β-Unsaturated Carbonyls (Chalcones)

The reaction of α,β-unsaturated aldehydes and ketones, such as chalcones, with hydrazines provides a valuable route to pyrazolines, which can then be oxidized to the corresponding pyrazoles.[10][11] This two-step process allows for the introduction of a wide variety of substituents at the 3, 4, and 5-positions of the pyrazole ring.

General Experimental Protocol for Pyrazole Synthesis from Chalcones:

  • A mixture of the α,β-unsaturated carbonyl compound (1.0 eq) and a hydrazine derivative (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, acetic acid) is heated to reflux.

  • After the formation of the pyrazoline intermediate (monitored by TLC), an oxidizing agent (e.g., bromine in chloroform, iodine in DMSO) is added to the reaction mixture.

  • The mixture is then stirred at room temperature or heated until the oxidation is complete.

  • Work-up and purification by standard methods afford the substituted pyrazole.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, have emerged as a powerful tool for the efficient construction of complex molecules, including substituted pyrazoles.[12] These reactions offer significant advantages in terms of atom economy, step economy, and the ability to generate diverse libraries of compounds. A common MCR for pyrazole synthesis involves the one-pot reaction of an aldehyde, a ketone, and a hydrazine.[12]

The Elegance of Cycloadditions: 1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions represent a highly convergent and often regioselective approach to the synthesis of five-membered heterocycles, including pyrazoles.[13][14] The most common strategy involves the reaction of a nitrile imine (a 1,3-dipole) with an alkyne or an alkyne equivalent.[10]

Nitrile imines are typically generated in situ from hydrazonoyl halides in the presence of a base.[10] This method allows for precise control over the substitution pattern of the resulting pyrazole.

Mechanism of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis:

Dipolar_Cycloaddition Nitrile_Imine Nitrile Imine (1,3-Dipole) TS [3+2] Transition State Nitrile_Imine->TS Alkyne Alkyne Alkyne->TS Pyrazole Pyrazole TS->Pyrazole

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: Why Caution is Paramount

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide (CAS No. 139756-01-7) presents a multi-faceted hazard profile that dictates its disposal pathway.[1][2] According to its Safety Data Sheet (SDS), this compound is classified as:

  • Harmful if swallowed: This necessitates careful handling to prevent ingestion.

  • May cause damage to organs through prolonged or repeated exposure: This highlights the importance of minimizing any potential for chronic exposure.

  • Harmful to aquatic life with long lasting effects: This underscores the critical need to prevent its release into the environment.

Furthermore, the presence of a nitro group (-NO2) on the pyrazole ring places this compound in a class of materials that can possess energetic properties. While this specific molecule is not explicitly classified as explosive, many nitro-aromatic compounds are, and a cautious approach is therefore non-negotiable.

Core Directive: The Disposal Workflow

The proper disposal of this compound is a systematic process that begins with waste characterization and ends with documented, compliant disposal. The following workflow provides a comprehensive overview of the necessary steps.

DisposalWorkflow Start Start: Waste Generation Characterize Step 1: Waste Characterization (Hazardous Waste Determination) Start->Characterize Segregate Step 2: Segregation (Isolate from incompatible materials) Characterize->Segregate Containerize Step 3: Proper Containerization (Labeled, sealed, and appropriate container) Segregate->Containerize Accumulate Step 4: Satellite Accumulation (Designated, secure area) Containerize->Accumulate ContactEHS Step 5: Contact Environmental Health & Safety (EHS) (or licensed waste hauler) Accumulate->ContactEHS Prepare Step 6: Prepare for Pickup (Ensure proper labeling and documentation) ContactEHS->Prepare Pickup Step 7: Licensed Professional Pickup (Manifest tracking begins) Prepare->Pickup Incineration Step 8: Final Disposal (High-temperature incineration) Pickup->Incineration Documentation Step 9: Documentation (Retain disposal records) Incineration->Documentation

Caption: Disposal Decision Workflow for this compound.

Detailed Procedural Breakdown: From Benchtop to Final Disposition

Part 1: Immediate Actions and Waste Characterization
  • Hazardous Waste Determination: The very first step is to declare any unwanted this compound as hazardous waste. This is not a discretionary step; the compound's known hazards mandate this classification. This determination is a federal requirement under the Resource Conservation and Recovery Act (RCRA).[3][4]

  • Segregation is Key: Immediately segregate waste containing this compound from all other waste streams in the laboratory. It is particularly crucial to keep it separate from:

    • Acids and Bases: To prevent any potential exothermic reactions.

    • Oxidizing Agents: To mitigate the risk of a reaction that could lead to a fire or explosion.

    • Non-hazardous waste: To avoid cross-contamination and ensure that non-hazardous waste can be disposed of through regular channels.

Part 2: Containment and Accumulation
  • Container Selection:

    • Utilize a designated, leak-proof container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container has a secure, tight-fitting lid to prevent any release of vapors or solids.

  • Labeling - Your First Line of Defense: Proper labeling is a critical and legally mandated step.[5] Your hazardous waste label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The CAS Number: "139756-01-7."

    • An indication of the hazards (e.g., "Toxic," "Harmful").

    • The date on which the first particle of waste was placed in the container.

  • Satellite Accumulation: Store the properly labeled container in a designated "Satellite Accumulation Area" (SAA) within your laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel. Federal regulations limit the amount of hazardous waste that can be stored in an SAA to 55 gallons.[5]

Part 3: The Path to Final Disposal
  • Contacting Your Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is your primary resource for waste disposal. They will have established procedures and contracts with licensed hazardous waste disposal companies. Provide them with a complete and accurate description of the waste.

  • Working with a Licensed Professional Waste Disposal Service: If your institution does not have a centralized EHS department, you will need to contract with a licensed hazardous waste disposal company. You can find these services through online directories or by contacting your state's environmental protection agency for a list of approved vendors.[6][7][8]

  • The "Cradle-to-Grave" Responsibility: Under RCRA, the generator of the hazardous waste is responsible for it from its creation to its ultimate disposal.[9] When the waste is collected, you will sign a hazardous waste manifest. This is a multi-part form that tracks the waste from your laboratory to the final disposal facility. You will retain a copy of this manifest, and the final, signed copy will be returned to you after the waste has been disposed of. This documentation is your proof of compliant disposal.

Part 4: The Final Disposal Method - Incineration

The recommended disposal method for this compound is high-temperature incineration.[10] This process uses controlled, high-temperature burning to destroy the organic components of the waste, converting them into less hazardous materials such as carbon dioxide, water vapor, and ash.[11][12][13]

  • Why Incineration? The high temperatures and controlled conditions of a hazardous waste incinerator are necessary to ensure the complete destruction of the compound and to manage the potential energy release from the nitro group.

  • The Role of Combustible Solvents: The SDS for similar compounds often recommends dissolving the material in a combustible solvent before incineration. This is done to ensure a more uniform and complete combustion process. Suitable solvents are typically those with a high heat of combustion and that are compatible with the incinerator's feed system. Examples of commonly used combustible solvents for this purpose include:

    • Xylene

    • Toluene

    • Methanol

    • Ethanol

    The selection of the solvent should be done in consultation with your EHS department or the licensed waste disposal company, as they will have specific requirements based on their incineration process.

Quantitative Data Summary

PropertyValueSource
CAS Number139756-01-7[1][2]
Molecular FormulaC8H12N4O3[1][2]
Molecular Weight212.21 g/mol [1][2]
Melting Point141-143 °C[2]
Boiling Point334.6±42.0 °C (Predicted)[2]
Flash Point156.136ºC[2]

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of this compound is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. By understanding the hazards, adhering to the prescribed procedures, and working in concert with your institution's safety professionals, you ensure the protection of yourself, your colleagues, and the environment. This commitment to the entire lifecycle of a chemical is the hallmark of a truly professional and ethical researcher.

References

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  • 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide CAS 139756-01-7. Watson International Ltd. [Link]

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